CYB210010
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C11H15ClF3NO2S |
|---|---|
Peso molecular |
317.76 g/mol |
Nombre IUPAC |
2-[2,5-dimethoxy-4-(trifluoromethylsulfanyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C11H14F3NO2S.ClH/c1-16-8-6-10(18-11(12,13)14)9(17-2)5-7(8)3-4-15;/h5-6H,3-4,15H2,1-2H3;1H |
Clave InChI |
FSPHBGBBLSBNSZ-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
CYB210010: A Technical Deep Dive into its Mechanism of Action in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYB210010 is a novel, potent, and long-acting serotonin (B10506) 5-HT2 receptor agonist that has demonstrated significant potential in preclinical studies. As a derivative of the 2,5-dimethoxy-4-substituted phenethylamine (B48288) class of compounds, its unique pharmacological profile suggests therapeutic possibilities for various neuropsychiatric disorders. This technical guide provides an in-depth analysis of the mechanism of action of this compound within the central nervous system, focusing on its molecular targets, downstream signaling cascades, and the resultant effects on gene expression and behavior. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic utility of 5-HT2 receptor agonists.
Molecular Targets and Binding Affinity
This compound exhibits high agonist potency at serotonin 5-HT2A and 5-HT2C receptors, which are its primary molecular targets in the central nervous system.[1][2] It displays modest selectivity over the 5-HT1A, 5-HT2B, and 5-HT6 receptor subtypes.[1] The binding affinities (Ki) and functional potencies (EC50) of this compound at various serotonin and other neurotransmitter receptors are summarized in the table below.
| Receptor/Transporter | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Assay Type |
| 5-HT2A | 0.28 | 4.1 | Agonist |
| 5-HT2C | 0.55 | 7.3 | Agonist |
| 5-HT1A | 32 | - | - |
| 5-HT1B | 949 | - | - |
| 5-HT2B | 6.7 | 88 | Agonist |
| 5-HT6 | 65 | - | - |
| Adrenergic α2A | 72 | 171 (Partial Agonist) | Agonist |
| Adrenergic α2C | 108 | - | - |
| Dopamine Transporter (DAT) | >10,000 | - | - |
| Norepinephrine Transporter (NET) | >10,000 | - | - |
| Serotonin Transporter (SERT) | >10,000 | - | - |
Data compiled from preclinical studies.[1][2]
Signaling Pathways in the Central Nervous System
The activation of 5-HT2A and 5-HT2C receptors by this compound initiates a cascade of intracellular signaling events, primarily through the Gq/11 G-protein pathway.[3][4] This signaling is crucial for the compound's effects on neuronal function and plasticity.
Primary Signaling Cascade
Upon binding of this compound, both 5-HT2A and 5-HT2C receptors undergo a conformational change, leading to the activation of the Gq/11 protein. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[5] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[5]
Downstream Effects on Gene Expression
The initial signaling cascade leads to the activation of downstream transcription factors, ultimately altering the expression of genes involved in neuroplasticity. Preclinical studies have shown that this compound administration increases the mRNA levels of Brain-Derived Neurotrophic Factor (BDNF), Homer1, and Early Growth Response 2 (EGR2) in the frontal cortex.[1] The activation of PKC and the release of intracellular calcium can lead to the activation of several kinase pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway. These kinases can then phosphorylate and activate transcription factors such as the cAMP response element-binding protein (CREB). Activated CREB is known to promote the transcription of BDNF.[4][6] The regulation of Homer1 and EGR2 is also linked to synaptic activity and plasticity, likely downstream of the initial Gq-coupled signaling.
Pharmacokinetics and Central Nervous System Penetration
This compound is orally bioavailable and readily crosses the blood-brain barrier.[1] Pharmacokinetic studies in rats have demonstrated high brain penetration, with a brain-to-plasma ratio greater than 15.[2] This efficient CNS penetration is crucial for its engagement with central 5-HT2A and 5-HT2C receptors.
In Vivo Pharmacodynamics: The Head-Twitch Response
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is often used to assess the hallucinogenic potential of compounds.[7][8] Administration of this compound to mice elicits a robust and dose-dependent head-twitch response, confirming its in vivo engagement and activation of central 5-HT2A receptors.[1] Sub-chronic administration of a threshold dose (0.3 mg/kg) did not lead to behavioral tolerance, suggesting potential for sustained therapeutic effects without rapid desensitization.[2]
Experimental Protocols
In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinity (Ki) and functional potency (EC50) of this compound at various receptors.
Methodology: Radioligand Binding Assay (Adapted from standard protocols) [3][9]
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells stably transfected with the human 5-HT2A receptor) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA) is used.
-
Competition Binding: A fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Incubation: The reaction is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Methodology: Functional Assay (e.g., Calcium Flux or cAMP Assay) [1][5]
-
Cell Culture: Cells expressing the receptor of interest are plated in a multi-well plate.
-
Compound Addition: Increasing concentrations of this compound are added to the wells.
-
Stimulation: For Gq-coupled receptors, the change in intracellular calcium is measured using a fluorescent calcium indicator (e.g., Fluo-4 AM). For Gs or Gi-coupled receptors, the change in cyclic AMP (cAMP) is measured using a suitable assay kit (e.g., HTRF or LANCE).
-
Detection: The fluorescence or luminescence signal is read using a plate reader.
-
Data Analysis: The EC50 values are determined by fitting a sigmoidal dose-response curve to the data.
In Vivo Head-Twitch Response (HTR) Assay
Objective: To assess the in vivo 5-HT2A receptor agonist activity of this compound.
Methodology (Adapted from standard protocols) [7][8]
-
Animals: Male C57BL/6J mice are commonly used.
-
Acclimation: Animals are acclimated to the testing environment (e.g., individual observation chambers) before the experiment.
-
Drug Administration: this compound or vehicle is administered via the desired route (e.g., subcutaneous or oral).
-
Observation Period: Immediately after administration, the number of head twitches is counted for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.
-
Data Recording: Observations can be done live by a trained observer or by video recording for later analysis.
-
Data Analysis: The total number of head twitches within the observation period is recorded for each animal. Dose-response curves are generated to determine the potency and efficacy of this compound in inducing the HTR.
Gene Expression Analysis by qPCR
Objective: To quantify the changes in mRNA levels of neuroplasticity-related genes in the brain following this compound administration.
Methodology (Adapted from standard protocols) [10][11]
-
Animal Treatment and Tissue Collection: Mice are treated with this compound or vehicle. At a specified time point after dosing, animals are euthanized, and the frontal cortex is dissected and snap-frozen.
-
RNA Extraction: Total RNA is extracted from the brain tissue using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
RNA Quality Control: The concentration and purity of the RNA are determined by spectrophotometry, and the integrity is assessed using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: An equal amount of RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR using gene-specific primers for the target genes (BDNF, Homer1, EGR2) and a reference gene (e.g., GAPDH or β-actin) for normalization. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to detect the amplification of the PCR product in real-time.
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct (ΔΔCt) method, normalizing the expression to the reference gene and comparing the treated group to the vehicle control group.
Conclusion
This compound is a potent 5-HT2A and 5-HT2C receptor agonist with excellent CNS penetration. Its mechanism of action involves the activation of the Gq/11 signaling pathway, leading to downstream effects on gene expression that are associated with neuroplasticity. The in vivo activity of this compound is confirmed by its ability to induce the head-twitch response in mice, a hallmark of 5-HT2A receptor activation. The data presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound for a range of psychiatric and neurological disorders. The detailed experimental protocols offer a framework for researchers to replicate and expand upon these findings.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of this compound: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT2A Receptor-Mediated Regulation of Brain-Derived Neurotrophic Factor mRNA in the Hippocampus and the Neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin Receptor 5-HT2A Regulates TrkB Receptor Function in Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Head-twitch response - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Comprehensive qPCR profiling of gene expression in single neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of gene expression in mouse brain regions after exposure to 1.9 GHz radiofrequency fields - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture and Pharmacological Profile of CYB210010: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYB210010, also known as 2C-T-TFM and 2,5-dimethoxy-4-(trifluoromethylsulfanyl)phenethylamine, is a novel psychedelic compound belonging to the phenethylamine (B48288) class.[1][2][3] Developed by Cybin Inc., this molecule has garnered significant interest for its potent and selective agonist activity at the serotonin (B10506) 5-HT2A receptor, a key target for psychedelic-assisted therapies.[4][5] This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and preclinical evaluation of this compound, drawing upon published research to inform drug development professionals.
Chemical Structure and Identification
This compound is a structurally distinct phenethylamine derivative. The core structure is characterized by a phenyl ring substituted with two methoxy (B1213986) groups at positions 2 and 5, and a trifluoromethylsulfanyl group at position 4. An ethylamine (B1201723) chain is attached at the 1-position of the phenyl ring.
| Identifier | Value |
| IUPAC Name | 2-[2,5-dimethoxy-4-(trifluoromethylsulfanyl)phenyl]ethanamine[1] |
| Other Names | 2C-T-TFM, 2C-T-36[1][2][3] |
| CAS Number | 2762567-99-5[1] |
| Chemical Formula | C11H14F3NO2S[1] |
| Molar Mass | 281.29 g·mol−1[1] |
| SMILES | COC1=CC(=C(C=C1CCN)OC)SC(F)(F)F[1] |
| InChI Key | VOGDBAZLGHXJBS-UHFFFAOYSA-N[1] |
Pharmacological Profile: A Potent Serotonin 5-HT2A Receptor Agonist
This compound is a potent and selective agonist for the serotonin 5-HT2A and 5-HT2C receptors, with modest selectivity over the 5-HT2B receptor.[1] Its high affinity and functional activity at the 5-HT2A receptor are believed to mediate its psychedelic-like effects.[4]
In Vitro Receptor Binding and Functional Activity
Preclinical studies have quantified the binding affinity (Ki) and functional potency (EC50) of this compound at various serotonin receptor subtypes. These data highlight its high potency at the 5-HT2A receptor.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| 5-HT2A | 0.35[1] | 4.1[1][4] |
| 5-HT2C | Not Reported | 7.3[1][4] |
| 5-HT2B | Not Reported | 88[1] |
In Vivo Preclinical Evidence: The Head-Twitch Response
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is used to predict psychedelic potential in humans.[6][7] this compound induces a robust and long-lasting head-twitch response in mice, confirming its potent 5-HT2A agonist activity in a living system.[7]
Experimental Protocols
The following sections detail the methodologies employed in the preclinical characterization of this compound, as described in the primary scientific literature.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the formation of the core phenethylamine structure followed by the introduction of the trifluoromethylsulfanyl group. While the specific, step-by-step synthesis protocol is proprietary, the general approach is outlined in the publication "Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of this compound: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist" in the Journal of Medicinal Chemistry.[8]
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for serotonin receptors.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the target human serotonin receptors are prepared.
-
Competitive Binding: A fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) is incubated with the receptor-containing membranes in the presence of varying concentrations of this compound.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays (e.g., Calcium Flux or IP1 Accumulation)
Objective: To determine the functional potency (EC50) of this compound as a receptor agonist.
Methodology:
-
Cell Culture: Cells stably expressing the target human serotonin receptor are cultured.
-
Compound Application: The cells are treated with varying concentrations of this compound.
-
Signal Transduction Measurement: The activation of the receptor leads to a downstream signaling cascade. This can be measured by quantifying changes in intracellular calcium levels (using a fluorescent calcium indicator) or the accumulation of second messengers like inositol (B14025) monophosphate (IP1) using commercially available kits.
-
Data Analysis: A concentration-response curve is generated, and the EC50 value, which is the concentration of this compound that produces 50% of the maximal response, is calculated.
In Vivo Head-Twitch Response (HTR) in Mice
Objective: To assess the in vivo 5-HT2A receptor agonist activity of this compound.
Methodology:
-
Animals: Male C57BL/6J mice are commonly used for this assay.[7]
-
Acclimation: Animals are acclimated to the testing environment before the experiment.
-
Drug Administration: this compound is administered to the mice, typically via subcutaneous or oral routes, at various doses. A vehicle control group is also included.
-
Observation Period: Immediately following administration, the mice are placed in an observation chamber, and the number of head twitches is counted for a defined period (e.g., 30-60 minutes).
-
Data Analysis: The number of head twitches is recorded for each animal, and dose-response curves are generated to determine the potency and efficacy of this compound in inducing this behavior.
Visualizations
Signaling Pathway of 5-HT2A Receptor Activation
Caption: 5-HT2A Receptor Signaling Cascade.
Experimental Workflow for In Vitro Characterization
Caption: In Vitro Characterization Workflow.
Logical Relationship for Preclinical Psychedelic Potential Assessment
Caption: Preclinical Psychedelic Potential Assessment.
References
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cybin.com [cybin.com]
- 8. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of this compound: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
CYB210010: A Technical Guide to its Role in Modulating Neuroplasticity Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYB210010, a novel 2C-X phenethylamine (B48288) derivative, has emerged as a potent and orally bioavailable serotonin (B10506) 5-HT2A and 5-HT2C receptor agonist. Preclinical studies indicate its potential to modulate key neuroplasticity pathways, suggesting therapeutic utility in a range of neuropsychiatric disorders. This technical guide provides an in-depth overview of the pharmacological profile of this compound, its effects on neuroplasticity-related gene expression, and detailed methodologies for the key experiments cited in its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of 5-HT2 receptor agonists.
Pharmacological Profile of this compound
This compound is a potent agonist at serotonin 5-HT2A and 5-HT2C receptors, with more modest activity at the 5-HT2B, 5-HT1A, and 5-HT6 receptor subtypes.[1] Its engagement with the 5-HT2A receptor is believed to be the primary mechanism driving its psychedelic-like effects and its influence on neuroplasticity.[1][2] The following tables summarize the in vitro receptor binding and functional potency of this compound.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor | K_i_ (nM) |
| 5-HT_2A_ | 0.35 |
| 5-HT_2B_ | 6.7 |
| 5-HT_2C_ | 0.55 |
| 5-HT_1A_ | 949 |
| 5-HT_6_ | 65 |
Table 2: In Vitro Functional Potency of this compound
| Assay | EC_50_ (nM) |
| 5-HT_2A_ (IP_1_ Production) | 4.1 |
| 5-HT_2B_ (IP_1_ Production) | 88 |
| 5-HT_2C_ (IP_1_ Production) | 7.3 |
| Adrenergic α_2A_ (human) | 171 (partial agonist) |
Modulation of Neuroplasticity Pathways
The therapeutic effects of many psychedelic compounds are hypothesized to stem from their ability to promote neural plasticity.[2][3][4] Preclinical evidence suggests that this compound modulates the expression of genes critically involved in synaptic plasticity and neurogenesis.
Acute administration of this compound in mice has been shown to increase the mRNA levels of Brain-Derived Neurotrophic Factor (BDNF), Homer protein homolog 1 (Homer1), and Early Growth Response 2 (EGR2) in the frontal cortex. These genes are key players in synaptic strengthening and structural remodeling. The signaling cascade is thought to be initiated by the activation of 5-HT2A receptors, leading to the engagement of downstream pathways such as the TrkB and mTOR pathways.[2][4]
Table 3: Effect of Acute this compound Administration on Neuroplasticity-Related Gene Expression in Mouse Frontal Cortex
| Gene | Treatment (3 mg/kg SC) | Fold Change vs. Vehicle |
| BDNF | This compound | ~1.5 |
| Homer1 | This compound | ~2.0 |
| EGR2 | This compound | ~3.5*** |
*p<0.05, ***p<0.001 vs. Vehicle
Below is a diagram illustrating the proposed signaling pathway for this compound-induced neuroplasticity.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the pharmacological and neuroplastic effects of this compound.
In Vitro Receptor Binding Assay (Competition Assay)
-
Objective: To determine the binding affinity (K_i_) of this compound for various serotonin receptors.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., 5-HT2A).
-
Radioligand with known affinity for the target receptor (e.g., [³H]LSD or [¹²⁵I]DOI).
-
This compound at various concentrations.
-
Incubation buffer.
-
Scintillation fluid and counter.
-
-
Protocol:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes while allowing unbound ligand to pass through.
-
Wash the filters to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC_50_ (the concentration of this compound that displaces 50% of the radioligand).
-
Calculate the K_i_ value using the Cheng-Prusoff equation.
-
In Vitro Functional Assay (IP_1_ Production)
-
Objective: To measure the functional potency (EC_50_) of this compound at G_q_-coupled receptors like 5-HT2A and 5-HT2C.
-
Materials:
-
Cells stably expressing the target receptor.
-
This compound at various concentrations.
-
Stimulation buffer containing LiCl (to inhibit IP_1_ degradation).
-
HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit.
-
HTRF-compatible plate reader.
-
-
Protocol:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Replace the culture medium with stimulation buffer.
-
Add varying concentrations of this compound to the wells.
-
Incubate to allow for receptor activation and IP_1_ accumulation.
-
Lyse the cells and add the HTRF reagents (IP_1_-d2 acceptor and anti-IP_1_ cryptate donor).
-
Incubate to allow for the competitive immunoassay to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at two wavelengths.
-
Calculate the HTRF ratio, which is inversely proportional to the amount of IP_1_ produced.
-
Plot the HTRF ratio against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC_50_.
-
Mouse Head-Twitch Response (HTR) Model
-
Objective: To assess the in vivo 5-HT2A receptor agonist activity of this compound.
-
Animals: Male C57BL/6J mice are commonly used.
-
Drug Administration: this compound is administered via subcutaneous (SC) or oral (PO) routes at various doses.
-
Protocol:
-
Acclimate the mice to the testing environment.
-
Administer the vehicle or this compound at the desired dose.
-
Place the mouse in an observation chamber.
-
Record the number of head twitches over a specified period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head.
-
Data can be collected by a trained observer or through automated systems.
-
Analyze the dose-response relationship of this compound on the frequency of head twitches.
-
Gene Expression Analysis (Quantitative PCR)
-
Objective: To quantify the changes in mRNA levels of neuroplasticity-related genes in the mouse brain following this compound administration.
-
Materials:
-
Brain tissue (frontal cortex, hippocampus) from mice treated with this compound or vehicle.
-
RNA extraction kit.
-
Reverse transcriptase for cDNA synthesis.
-
qPCR primers for target genes (BDNF, Homer1, EGR2) and a housekeeping gene (e.g., GAPDH).
-
SYBR Green qPCR master mix.
-
Real-time PCR instrument.
-
-
Protocol:
-
Euthanize the mice at a specified time point after drug administration (e.g., 2 hours).
-
Dissect the brain regions of interest and immediately freeze them.
-
Extract total RNA from the tissue samples.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform qPCR using the cDNA, gene-specific primers, and SYBR Green master mix.
-
The qPCR instrument will monitor the amplification of the target DNA in real-time.
-
Determine the cycle threshold (C_t_) for each gene.
-
Calculate the relative fold change in gene expression using the ΔΔC_t_ method, normalizing to the housekeeping gene and comparing the treated group to the vehicle control group.
-
Experimental and Developmental Workflow
The development and characterization of this compound followed a logical progression from in vitro screening to in vivo functional and molecular analysis.
References
- 1. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. pdspdb.unc.edu [pdspdb.unc.edu]
Foundational Studies on the 2C-X Class of Phenethylamines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational studies on the 2C-X class of psychedelic phenethylamines. It covers their synthesis, pharmacology, and the experimental methodologies used to characterize their interactions with serotonergic systems. The information is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and their therapeutic potential.
Introduction to the 2C-X Class
The 2C-X series of phenethylamines are a class of synthetic psychoactive compounds characterized by the presence of methoxy (B1213986) groups at the 2 and 5 positions of the benzene (B151609) ring, and a lipophilic substituent at the 4 position.[1][2] The "2C" designation, coined by Alexander Shulgin, refers to the two carbon atoms between the phenyl ring and the amino group. Most of these compounds were first synthesized and documented by Shulgin in his book "PiHKAL (Phenethylamines I Have Known And Loved)," which remains a seminal work in this field.[3]
The primary mechanism of action for the psychedelic effects of 2C-X compounds is agonism at the serotonin (B10506) 5-HT2A receptor.[2][4] These compounds are known to induce a range of subjective effects, including visual and auditory hallucinations, altered thought processes, and emotional changes.[2] This guide will delve into the quantitative pharmacology, signaling pathways, and experimental protocols that form the basis of our current understanding of the 2C-X class.
Quantitative Pharmacology
The pharmacological activity of the 2C-X class is primarily defined by their binding affinity (Ki) and functional potency (EC50) at various serotonin receptor subtypes. This data is crucial for understanding their structure-activity relationships (SAR) and potential for therapeutic development. The following tables summarize key quantitative data for several prominent 2C-X compounds.
Table 1: Binding Affinities (Ki, nM) of 2C-X Compounds at Human Serotonin Receptors
| Compound | 5-HT2A | 5-HT2B | 5-HT2C | Reference(s) |
| 2C-B | 15 | 13 | 4.8 | [1][5] |
| 2C-E | 21 | 43 | 9.1 | [5] |
| 2C-I | 12 | 110 | 6.5 | [5][6] |
| 2C-D | 68 | 200 | 24 | [7] |
| 2C-T-2 | 47 | 120 | 21 | [7] |
| 2C-T-7 | 33 | 89 | 16 | [5] |
Note: Lower Ki values indicate higher binding affinity. Data is compiled from various sources and experimental conditions may vary.
Table 2: Functional Potencies (EC50, nM) of 2C-X Compounds at Human Serotonin Receptors (Gq-mediated pathway)
| Compound | 5-HT2A | 5-HT2B | 5-HT2C | Reference(s) |
| 2C-B | 1.2 | 13 | 0.63 | [1] |
| 2C-E | 1.5 | 23 | 1.4 | [5] |
| 2C-I | 0.51 | - | 0.95 | [5] |
| 2C-D | 40 | - | - | [5] |
| 2C-T-2 | - | - | - | |
| 2C-T-7 | - | - | - |
Signaling Pathways
The psychedelic effects of 2C-X compounds are primarily mediated by their agonist activity at the 5-HT2A receptor, which is a Gq/G11-coupled G-protein coupled receptor (GPCR).[4][8] Activation of this receptor initiates a downstream signaling cascade, leading to the characteristic physiological and psychological effects.
In addition to the canonical Gq pathway, 5-HT2A receptor activation can also lead to the recruitment of β-arrestins, which can initiate separate signaling cascades and also play a role in receptor desensitization and internalization. The balance between G-protein-mediated and β-arrestin-mediated signaling, known as "biased agonism," is an active area of research and may account for the diverse pharmacological profiles of different 2C-X compounds.
Experimental Protocols
The characterization of 2C-X compounds relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for two key in vitro assays used to determine the binding affinity and functional potency of these compounds.
Radioligand Binding Assay (for determining Ki)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., a 2C-X derivative) for the 5-HT2A receptor using [3H]ketanserin as the radioligand.
Materials:
-
HEPES assay buffer (pH 7.4)[9]
-
Membrane preparation from cells expressing the human 5-HT2A receptor[10]
-
[3H]ketanserin (radioligand)[9]
-
Unlabeled ketanserin (B1673593) or another high-affinity antagonist (for determining non-specific binding)
-
Test compound (2C-X derivative) at various concentrations
-
96-well microtiter plates[9]
-
Glass fiber filters (e.g., GF/B) pre-soaked in polyethyleneimine[11]
-
Scintillation fluid
-
Microplate scintillation counter[11]
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
50 µL of HEPES assay buffer
-
50 µL of test compound at various concentrations (or buffer for total binding, or unlabeled antagonist for non-specific binding)
-
50 µL of [3H]ketanserin (at a concentration near its Kd, typically ~1-2 nM)[11]
-
100 µL of membrane preparation (containing a specific amount of protein, e.g., 70 µ g/well )[11]
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.[9][12]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay (for determining EC50)
This protocol describes a cell-based calcium flux assay to measure the functional potency of a 2C-X compound at the Gq-coupled 5-HT2A receptor.
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells)[13]
-
Cell culture medium
-
96-well black, clear-bottom microplates[13]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[14]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Probenecid (optional, to prevent dye extrusion)[14]
-
Test compound (2C-X derivative) at various concentrations
-
Fluorescence microplate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)[13]
Procedure:
-
Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere and grow overnight.[14]
-
Dye Loading:
-
Prepare a loading solution containing the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer, with or without probenecid.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for approximately 60 minutes to allow the cells to take up the dye.[14]
-
-
Compound Addition and Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Establish a baseline fluorescence reading for a short period.
-
Use the instrument's integrated liquid handler to add the test compound at various concentrations to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., every 1-2 seconds for 2-3 minutes). An increase in fluorescence indicates an increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak response against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
-
References
- 1. 2C-B - Wikipedia [en.wikipedia.org]
- 2. 2C (psychedelics) - Wikipedia [en.wikipedia.org]
- 3. PiHKAL - Wikipedia [en.wikipedia.org]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in potency and efficacy of a series of phenylisopropylamine/phenylethylamine pairs at 5-HT(2A) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 14. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
CYB210010: A Preclinical Profile of a Novel 5-HT2 Receptor Agonist for Neuropsychiatric Disorders
An In-depth Technical Guide on Early-Stage Research
This whitepaper provides a comprehensive technical overview of the preclinical data available for CYB210010, a potent and long-acting serotonin (B10506) 5-HT2 receptor agonist. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this novel phenethylamine (B48288) derivative.
Introduction
This compound is a novel 2C-X phenethylamine developed by Cybin Inc. with potential therapeutic applications in neurological and psychiatric disorders.[1][2] Early-stage research has focused on characterizing its pharmacological profile, in vivo activity, pharmacokinetic properties, and its effects on neuroplasticity. This document summarizes the key preclinical findings to date.
Pharmacodynamic Profile
This compound has been characterized as a potent agonist at serotonin 5-HT2A and 5-HT2C receptors with modest selectivity over other serotonin and adrenergic receptors.[1][3]
Receptor Binding Affinity
In vitro competitive binding assays were conducted to determine the binding affinity (Ki) of this compound at various serotonin receptors. The results indicate a high affinity for 5-HT2A and 5-HT2C receptors.
| Receptor | Ki (nM) |
| 5-HT1A | 949 |
| 5-HT2A | 0.35 |
| 5-HT2B | 6.7 |
| 5-HT2C | 0.55 |
| 5-HT6 | 65 |
Table 1: Receptor Binding Affinity of this compound.[4]
Functional Activity
Functional assays were performed to determine the potency (EC50) of this compound as an agonist at key serotonin receptors.
| Receptor | EC50 (nM) |
| 5-HT2A | 4.1 |
| 5-HT2B | 88 |
| 5-HT2C | 7.3 |
Table 2: Functional Potency of this compound.[1][4]
This compound also exhibited modest potency at adrenergic α2A (Ki = 72 nM) and α2C (Ki = 108 nM) receptors, acting as a partial agonist at human α2A receptors with an EC50 of 171 nM.[4] It showed low potency at α2B receptors (Ki = 1052 nM) and lacked significant activity at over 70 other proteins, including monoamine transporters.[1][3]
In Vivo Pharmacology: Head-Twitch Response (HTR)
The head-twitch response (HTR) in C57BL/6J mice, a behavioral proxy for 5-HT2A receptor activation, was used to assess the in vivo activity of this compound.
Dose-Response and Duration of Action
Both subcutaneous (SC) and oral (PO) administration of this compound induced a robust and dose-dependent HTR.[1][4] The compound demonstrated a long duration of action.
| Administration Route | Dose Range (mg/kg) | Effect |
| Subcutaneous (SC) | 0.1 - 3 | Dose-dependent increase in HTR.[3][4] |
| Oral (PO) | Not specified | Robust HTR observed.[4] |
Table 3: In Vivo Activity of this compound in the Mouse Head-Twitch Response Model.
Sub-chronic Dosing
Repeated administration of a high dose (3 mg/kg, SC) of this compound resulted in a temporary blunting of the HTR, which returned to normal levels after a 48-hour washout period.[4] In contrast, sub-chronic administration of a threshold dose (0.3 mg/kg) did not lead to behavioral tolerance.[1][3]
Pharmacokinetic Profile
The pharmacokinetic (PK) profile of this compound was evaluated in mice, rats, and dogs, demonstrating its oral bioavailability and central nervous system (CNS) penetration.
| Species | Key Findings |
| Mouse | Orally bioavailable.[1] |
| Rat | Orally bioavailable with high brain penetration (brain-to-plasma ratio >15). Similar PK profiles in plasma, brain, and CSF.[1] |
| Dog | Orally bioavailable.[1] |
Table 4: Summary of Pharmacokinetic Properties of this compound.
Effects on Neuroplasticity
The effect of this compound on genes associated with neuroplasticity was investigated in the mouse frontal cortex and hippocampus.
Acute administration of a high dose (3 mg/kg) of this compound resulted in increased mRNA levels of Brain-Derived Neurotrophic Factor (BDNF), Homer1, and EGR2 in the frontal cortex, but not the hippocampus.[4] A minimally active HTR dose (0.3 mg/kg) also induced changes in the mRNA levels of Homer1 and EGR2 in the frontal cortex.[4] These findings suggest that this compound can modulate genes implicated in neuroplasticity.[1]
| Gene | Dose (mg/kg, SC) | Brain Region | Change in mRNA Level |
| BDNF | 3 | Frontal Cortex | Increased[4] |
| Homer1 | 3 | Frontal Cortex | Increased[4] |
| EGR2 | 3 | Frontal Cortex | Increased[4] |
| Homer1 | 0.3 | Frontal Cortex | Increased[4] |
| EGR2 | 0.3 | Frontal Cortex | Increased[4] |
Table 5: Effects of this compound on Gene Expression in the Mouse Brain.
Experimental Protocols
In Vitro Receptor Pharmacology
-
Binding Assays: Competitive binding assays were used to determine the binding affinity (Ki) of this compound. These assays typically involve the use of radiolabeled ligands (e.g., [3H]LSD or [125I]DOI) that are known to bind to the target receptor. The ability of this compound to displace the radioligand is measured at various concentrations to calculate its Ki value.[4]
-
Functional Assays: The functional potency (EC50) of this compound was determined using assays that measure the downstream signaling of receptor activation, such as inositol (B14025) phosphate (B84403) (IP1) production.[4]
Mouse Head-Twitch Response (HTR) Model
-
Animal Model: C57BL/6J mice were used for the HTR model.[4]
-
Procedure: this compound was administered either subcutaneously (SC) or orally (PO) at various doses. The number of head twitches was then counted over a specified period to assess the level of 5-HT2A receptor activation. Dose-response curves and the duration of the effect were determined. For tachyphylaxis studies, mice were repeatedly dosed, and the HTR was measured after each dose.[4]
Pharmacokinetic Studies
-
Animal Models: The PK profile of this compound was determined in mice, rats, and dogs.[4]
-
Procedure: The compound was administered intravenously (IV), subcutaneously (SC), or orally (PO). Blood, brain, and cerebrospinal fluid (CSF) samples were collected at various time points and analyzed to determine the concentration of this compound. This data was used to calculate key PK parameters such as bioavailability and brain-to-plasma ratio.[1]
Gene Expression Analysis
-
Animal Model: Mice were administered this compound at different doses.[4]
-
Procedure: Two hours after the final dose, the frontal cortex and hippocampus were dissected.[4] RNA was extracted from the tissue samples, and quantitative real-time polymerase chain reaction (qRT-PCR) was likely used to measure the mRNA levels of target genes (BDNF, Homer1, EGR2).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for its preclinical characterization.
Caption: Proposed signaling pathway of this compound via 5-HT2A receptor activation.
Caption: Preclinical experimental workflow for this compound characterization.
Conclusion
The early-stage research on this compound has revealed a promising preclinical profile. It is a potent 5-HT2A/2C receptor agonist with a long duration of action, oral bioavailability, and significant CNS penetration. Furthermore, its ability to modulate genes associated with neuroplasticity suggests a potential mechanism for therapeutic effects in neuropsychiatric disorders. Future investigations will likely focus on further elucidating its therapeutic potential in relevant disease models.[2]
References
- 1. CYB-210010 is long-acting serotonin 5-HT2A receptor agonist | BioWorld [bioworld.com]
- 2. Cybin - Cybin Announces Publication of Research Manuscript in the Journal of Medicinal Chemistry [ir.cybin.com]
- 3. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of this compound: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cybin.com [cybin.com]
The Pharmacodynamics of CYB210010: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYB210010 is a novel, potent, and long-acting serotonin (B10506) 5-HT2 receptor agonist derived from the 2C-X phenethylamine (B48288) scaffold.[1][2] Developed by Cybin Inc., this compound has demonstrated a unique pharmacodynamic and pharmacokinetic profile in preclinical studies, suggesting its potential as a therapeutic agent for psychiatric and neurological disorders.[3] This technical guide provides an in-depth summary of the currently available pharmacodynamic data for this compound, details the experimental methodologies used in its characterization, and visualizes key pathways and processes.
Pharmacodynamic Profile
This compound exhibits high agonist potency at serotonin 5-HT2A and 5-HT2C receptors.[1][2] Its activity at the 5-HT2A receptor is believed to mediate its primary psychoactive and therapeutic effects. The compound shows modest selectivity over the 5-HT1A, 5-HT2B, and 5-HT6 receptor subtypes.[1][2] Notably, this compound also interacts with adrenergic α2A and α2C receptors with modest potency. It has been shown to be orally bioavailable in multiple species and readily crosses the blood-brain barrier.[1][2][4]
Quantitative Data Summary
The following tables summarize the in vitro receptor binding and functional activity of this compound.
Table 1: In Vitro Receptor Functional Potency (EC50)
| Receptor | EC50 (nM) |
| 5-HT2A | 4.1 |
| 5-HT2B | 88 |
| 5-HT2C | 7.3 |
| Human α2A | 171 (partial agonist) |
Table 2: In Vitro Receptor Binding Affinity (Ki)
| Receptor/Target | Ki (nM) | Percent Inhibition @ 10 µM |
| Serotonergic Receptors | ||
| 5-HT1A | 32 | 98 |
| 5-HT1B | 949 | 83 |
| 5-HT2A | 0.35 | 100 |
| 5-HT2B | 6.7 | 100 |
| 5-HT2C | 0.55 | 99 |
| 5-HT3 | - | 0 |
| 5-HT5A | - | 20 |
| 5-HT6 | 65 | 98 |
| 5-HT7 | 4918 | 98 |
| 5-HT transporter | - | - |
| Secondary Targets | ||
| Adrenergic α2A | 72 | - |
| Adrenergic α2C | 108 | - |
| Adrenergic α2B | 1052 | - |
| Adrenergic α2 | - | 97 |
| Adrenergic β2 | - | 52 |
| L-Type Ca2+ channel | - | 85 |
| Na+ channel (Site 2) | - | 68 |
| Dopamine D3 | - | 70 |
| Muscarinic M1 | - | 88 |
| Muscarinic M3 | - | 79 |
| Muscarinic M4 | - | 86 |
| Muscarinic M5 | - | 49 |
| µ Opioid | - | 64 |
| Sigma | - | 30 |
Experimental Protocols
In Vitro Receptor Pharmacology
1. Receptor Binding Assays: Competitive binding assays were conducted to determine the binding affinity (Ki) of this compound for various receptors. While specific radioligands used for each target were not detailed in the available documents, a general protocol for such an assay involves:
-
Preparation of cell membranes: Membranes from cells expressing the target receptor are prepared.
-
Incubation: A constant concentration of a specific radioligand (e.g., [3H]LSD or [125I]DOI for 5-HT2A receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor drug (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
2. Functional Assays (IP1 Production): The functional potency (EC50) of this compound at Gq-coupled receptors like 5-HT2A, 5-HT2B, and 5-HT2C was determined by measuring the production of inositol (B14025) monophosphate (IP1), a downstream metabolite of the second messenger inositol trisphosphate (IP3). A common method for this is a homogeneous time-resolved fluorescence (HTRF) assay:
-
Cell Culture: Cells expressing the receptor of interest are cultured in microplates.
-
Stimulation: The cells are stimulated with varying concentrations of this compound in the presence of LiCl, which inhibits the degradation of IP1.
-
Lysis and Detection: The cells are lysed, and the accumulated IP1 is detected using a competitive immunoassay. In this assay, native IP1 competes with a labeled IP1 analog for binding to a specific antibody. The HTRF signal is inversely proportional to the concentration of IP1 produced by the cells.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
In Vivo Behavioral Pharmacology
Mouse Head-Twitch Response (HTR): The HTR in mice is a well-established behavioral proxy for 5-HT2A receptor activation and potential psychedelic-like activity in humans.
-
Animals: C57BL/6J mice are commonly used for this assay.
-
Drug Administration: this compound was administered either subcutaneously (SC) or orally (PO) at various doses (e.g., 0.1-3 mg/kg).[1][2]
-
Observation: Following drug administration, mice are placed in an observation chamber, and the number of head twitches is counted over a specified period.
-
Studies Conducted: Dose-response studies, duration of effect studies, and the impact of repeat dosing (tachyphylaxis) were evaluated using the HTR model.
Gene Expression Analysis
To investigate the effects of this compound on neuroplasticity, changes in the mRNA levels of specific genes were measured in the mouse frontal cortex and hippocampus.
-
Dosing: Mice were administered either an acute high dose (3 mg/kg SC) or repeated low doses (0.3 mg/kg SC for 4 consecutive days) of this compound.
-
Tissue Collection: The frontal cortex and hippocampus were collected 2 hours after the final dose.
-
Analysis: While the specific method was not detailed, such studies typically involve quantitative real-time polymerase chain reaction (qRT-PCR) or RNA sequencing to measure the mRNA levels of target genes such as Brain-Derived Neurotrophic Factor (BDNF), Homer1, and Early Growth Response 2 (EGR2).
References
A Preclinical Exploration of CYB210010 and its Analogs: Potential Psychological Effects Mediated by the 5-HT2A Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for CYB210010, a novel, potent, and long-acting serotonin (B10506) 5-HT2 receptor agonist, and its analogs. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the potential psychological effects of this class of compounds, as inferred from preclinical pharmacological and behavioral studies.
Introduction
This compound is a proprietary phenethylamine (B48288) derivative developed by Cybin Inc. that has demonstrated significant potential in preclinical models as a therapeutic agent for neurological and psychiatric disorders.[1][2] Its primary mechanism of action is as a potent agonist at the serotonin 5-HT2A and 5-HT2C receptors.[1] The activation of the 5-HT2A receptor is a key mechanism underlying the effects of classic psychedelic compounds, suggesting that this compound and its analogs may possess psychoactive properties. This guide summarizes the key preclinical findings, experimental methodologies, and proposed mechanisms of action for this compound and related compounds.
Data Presentation
Receptor Binding and Functional Activity
The following table summarizes the in vitro receptor binding and functional activity of this compound at various serotonin and other neurotransmitter receptors.
| Receptor Subtype | Agonist Potency (EC50, nM) | Binding Affinity (Ki, nM) | Notes |
| 5-HT2A | 4.1 | 0.35 | High agonist potency.[1] |
| 5-HT2C | 7.3 | 0.55 | High agonist potency.[1] |
| 5-HT1A | - | 32 | Modest selectivity.[1][3] |
| 5-HT2B | - | 6.7 | Modest selectivity.[3] |
| 5-HT6 | - | 65 | Modest selectivity.[1][3] |
| Adrenergic α2A | 171 (partial agonist) | 72 | Modest potency.[3] |
Pharmacokinetic Properties
This compound has demonstrated favorable pharmacokinetic properties in preclinical studies, including oral bioavailability and significant brain penetration.[1][4]
| Species | Route of Administration | Bioavailability | Brain-to-Plasma Ratio |
| Mouse | Oral, Subcutaneous | Orally bioavailable[1] | - |
| Rat | Oral, Subcutaneous | Orally bioavailable[1] | >15[1] |
| Dog | Oral, Subcutaneous | Orally bioavailable[1] | - |
In Vivo Behavioral Effects (Head-Twitch Response)
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is often used to predict psychedelic potential in humans.
| Species | Dose (mg/kg) | Route | Effect |
| Mouse | 0.1 - 3 | Subcutaneous, Oral | Robust and dose-dependent HTR.[1][4][5] |
| Mouse | 0.3 (subchronic) | Subcutaneous | No behavioral tolerance observed.[1][4] |
Experimental Protocols
Receptor Binding and Functional Assays
Standard radioligand binding assays were utilized to determine the binding affinity (Ki) of this compound for a wide range of neurotransmitter receptors. Functional activity (EC50) was assessed using cell-based assays measuring second messenger responses (e.g., calcium flux or inositol (B14025) phosphate (B84403) accumulation) upon receptor activation. The synthesis and profiling of over 40 novel molecules led to the identification of this compound.[1]
Mouse Head-Twitch Response (HTR) Model
The in vivo activity of this compound was evaluated in C57BL/6J mice.[1] Following subcutaneous or oral administration of the compound, the frequency of head twitches was recorded over a specified time period. Dose-response studies and subchronic dosing regimens were employed to characterize the potency, efficacy, and tolerance profile of the compound.[1][3]
Gene Expression Analysis
To investigate the effects of this compound on neuroplasticity, gene expression analysis was conducted on brain tissue from mice treated with the compound. Frontal cortex and hippocampus samples were analyzed for changes in the expression of genes implicated in neuroplasticity, such as brain-derived neurotrophic factor (BDNF), Homer1, and EGR2.[1][3]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound at the 5-HT2A Receptor
Caption: Proposed signaling cascade following this compound binding to the 5-HT2A receptor.
Experimental Workflow for Preclinical Evaluation
Caption: General workflow for the preclinical assessment of this compound and its analogs.
Logical Relationship in Structure-Activity Studies
Caption: Logical flow of the structure-activity relationship studies leading to this compound.
Conclusion
The preclinical data on this compound and its analogs strongly suggest a profile consistent with that of a psychoactive compound, mediated primarily through its potent agonism at the 5-HT2A receptor. The robust induction of the head-twitch response in mice, coupled with favorable pharmacokinetic properties and effects on neuroplasticity-related genes, positions this compound as a promising candidate for further investigation for the treatment of psychiatric and neurological disorders.[1][2] Future clinical studies are necessary to determine the psychological effects of this compound in humans and to ascertain its therapeutic potential. The exploration of analogs within this chemical class may also yield compounds with differentiated profiles, potentially offering a range of therapeutic options.
References
- 1. CYB-210010 is long-acting serotonin 5-HT2A receptor agonist | BioWorld [bioworld.com]
- 2. investing.com [investing.com]
- 3. cybin.com [cybin.com]
- 4. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of this compound: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Synthesis and StructureâActivity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of this compound: A Potent, Orally Bioavailable and Long-Acting Serotonin 5âHT2 Receptor Agonist - figshare - Figshare [figshare.com]
Methodological & Application
Application Notes and Protocols for CYB210010 Head-Twitch Response (HTR) Assay in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement that serves as a reliable behavioral proxy for the hallucinogenic potential of substances in humans.[1][2] This response is primarily mediated by the activation of serotonin (B10506) 2A (5-HT2A) receptors in the brain.[1][3][4] CYB210010 is a novel, potent, and long-acting serotonin 5-HT2A/5-HT2C receptor agonist that has been shown to induce a robust and enduring HTR in mice.[5][6][7] This document provides a detailed protocol for conducting the HTR assay in mice to evaluate the in vivo potency and psychedelic-like effects of this compound.
Data Presentation
Receptor Binding Affinity and Functional Activity of this compound
| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| Serotonergic Receptors | ||
| 5-HT2A | 0.35 | 4.1 |
| 5-HT2C | 0.55 | 7.3 |
| 5-HT2B | 6.7 | 88 |
| 5-HT1A | 949 | - |
| 5-HT6 | 65 | - |
| Adrenergic Receptors | ||
| α2A | 72 | 171 (partial agonist) |
| α2C | 108 | - |
| α2B | 1052 | - |
Data compiled from Cybin Inc.'s preclinical characterization of this compound.[5]
Dose-Response of this compound-Induced Head-Twitch Response in Mice
| Administration Route | Dose (mg/kg) | Mean Total Head Twitches (± SEM) | Observation Period |
| Subcutaneous (SC) | Vehicle | Minimal/Baseline | 30 minutes |
| 0.1 | Induces HTR | 30 minutes | |
| 0.3 | Low-level HTR | 30 minutes | |
| 1.0 | Robust HTR | 30 minutes | |
| 3.0 | Robust and enduring HTR | 30 minutes | |
| Oral (PO) | Vehicle | Minimal/Baseline | Not Specified |
| 0.1 - 3.0 | Elicits HTR | Not Specified |
Note: Specific quantitative values for mean head twitches at each dose were not publicly available in the reviewed documents. The table reflects the qualitative descriptions of the dose-response relationship.[5][6][7]
Effects of Repeated this compound Administration on HTR
| Dose (mg/kg) | Dosing Regimen | Effect on HTR |
| 0.3 | Once daily for 3 days | No reduction in low-level HTR |
| 3.0 | Once daily for 3 days | Blunted HTR (tolerance) |
| 3.0 | 3 daily doses, 48-hr washout, then Day 5 dose | Return to normal HTR level |
This demonstrates the development of tolerance at higher doses, which is reversible after a washout period.[5]
Experimental Protocols
Head-Twitch Response (HTR) Assay Protocol
This protocol is synthesized from established HTR methodologies and specific information regarding this compound.
1. Animals:
-
Species and Strain: Male C57BL/6J mice are commonly used for HTR studies.[8]
-
Age and Weight: Young adult mice (e.g., 8-12 weeks old) are typically used.
-
Housing: House animals in groups in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water. Acclimate the animals to the housing facility for at least one week before the experiment.
2. Materials:
-
This compound
-
Vehicle (e.g., saline, distilled water, or a specific formulation as per the compound's solubility)
-
Dosing syringes and needles (for subcutaneous or oral administration)
-
Observation chambers (e.g., transparent cylindrical arenas)[9]
-
Video recording equipment (optional, but recommended for accurate scoring)[9][10] or a magnetometer system for automated detection.[3][11][12]
3. Experimental Procedure:
-
Habituation: Place each mouse individually into an observation chamber and allow for a habituation period of at least 15-30 minutes before drug administration.[2]
-
Drug Preparation and Administration:
-
Observation and Scoring:
-
Immediately after administration, place the mouse back into the observation chamber.
-
Record the number of head twitches for a defined period, typically 30-60 minutes.[2][8]
-
A head twitch is a rapid, spasmodic, side-to-side rotational movement of the head that is distinct from grooming or exploratory sniffing.[11]
-
Scoring can be done live by a trained observer or from video recordings. For higher throughput and objectivity, automated systems using video analysis software or magnetometer-based detectors are recommended.[9][13]
-
4. Data Analysis:
-
Calculate the total number of head twitches for each animal during the observation period.
-
Group the data by treatment condition (vehicle and different doses of this compound).
-
Perform statistical analysis, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test), to compare the HTR counts between the this compound-treated groups and the vehicle control group.[14]
Mandatory Visualization
Caption: Experimental workflow for the this compound head-twitch response assay in mice.
Caption: Signaling pathway of this compound-induced head-twitch response via 5-HT2A receptor activation.
References
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cybin.com [cybin.com]
- 6. sydney.alma.exlibrisgroup.com [sydney.alma.exlibrisgroup.com]
- 7. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of this compound: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labcorp.com [labcorp.com]
- 9. Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Application Notes and Protocols for Oral Administration of CYB210010 to Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYB210010, also known as 2,5-dimethoxy-4-(trifluoromethylsulfanyl)phenethylamine, is a potent and selective agonist for the serotonin (B10506) 5-HT2A and 5-HT2C receptors.[1] It is an orally active compound that has demonstrated psychedelic-like effects in preclinical animal models.[1][2] As a long-acting psychedelic with high oral bioavailability, this compound is a valuable tool for investigating the therapeutic potential of 5-HT2 receptor activation in various neurological and psychiatric disorders.[2][3][4][5]
These application notes provide detailed protocols for the oral administration of this compound to rodents, specifically mice and rats. The included methodologies are based on established practices for oral gavage and formulation of phenethylamine (B48288) compounds for preclinical research. Adherence to these guidelines, in conjunction with institutional animal care and use committee (IACUC) regulations, is crucial for ensuring animal welfare and the generation of reproducible, high-quality data.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for this compound, including its receptor binding affinity, functional potency, and pharmacokinetic parameters in rodents.
Table 1: Receptor Binding and Functional Potency of this compound
| Parameter | Receptor | Value (nM) |
| Binding Affinity (Ki) | 5-HT2A | 0.35[1] |
| Functional Potency (EC50) | 5-HT2A | 4.1[1][6] |
| 5-HT2C | 7.3[1][6] | |
| 5-HT2B | 88[1] |
Table 2: Pharmacokinetic Parameters of this compound in Rodents (Oral Administration)
| Species | Dose (mg/kg, PO) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Brain-to-Plasma Ratio |
| Mouse | Not Specified | Not Specified | Not Specified | Not Specified | Orally bioavailable[2][3][4][5][7] | High brain penetration[6] |
| Rat | 5 | ~1 | ~150 | ~600 | Orally bioavailable[2][3][4][5][6] | >15[6] |
Note: The pharmacokinetic data is extrapolated from graphical representations in a preclinical poster and may be approximate. For precise values, referring to the primary publication is recommended.
Experimental Protocols
Materials and Equipment
-
This compound (purity >98%)
-
Vehicle (see Vehicle Selection and Preparation)
-
Distilled water
-
0.9% sterile saline
-
Tween 80 or other suitable surfactant (optional)
-
Dimethyl sulfoxide (B87167) (DMSO) (optional)
-
Polyethylene glycol 300 (PEG300) (optional)
-
Carboxymethylcellulose (CMC) (optional)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
pH meter
-
Animal scale
-
Oral gavage needles (stainless steel or flexible plastic with a ball tip):
-
Mice: 20-22 gauge, 1-1.5 inches in length[8]
-
Rats: 16-18 gauge, 2-3 inches in length
-
-
Syringes (1 mL or appropriate size for dosing volume)
-
Personal protective equipment (gloves, lab coat, safety glasses)
Vehicle Selection and Preparation
The selection of an appropriate vehicle is critical for the accurate and reproducible oral administration of this compound. While the specific vehicle used in the initial preclinical studies has not been publicly disclosed, a common approach for phenethylamines with limited water solubility is to use a suspension or a solution with the aid of co-solvents and/or surfactants.
Recommended Vehicle Options:
-
0.5% (w/v) Carboxymethylcellulose (CMC) in distilled water: A commonly used vehicle for creating stable suspensions.
-
0.5% Tween 80 in distilled water: A surfactant that can aid in the dissolution and absorption of compounds.
-
10% DMSO in 0.9% Saline: DMSO can be used as a co-solvent, but its concentration should be kept low to minimize potential toxicity.
-
Aqueous solution with a small percentage of PEG300 and/or Tween 80: This combination can improve solubility.
Preparation Protocol (Example using 0.5% CMC):
-
Weigh the required amount of CMC.
-
Slowly add the CMC to the appropriate volume of distilled water while continuously stirring to prevent clumping.
-
Stir the mixture for several hours or overnight at room temperature to ensure complete hydration and formation of a homogenous suspension.
-
Store the prepared vehicle at 4°C.
Dosing Solution Preparation
The concentration of the dosing solution should be calculated based on the desired dose (mg/kg) and the administration volume (mL/kg). A typical oral gavage volume for rodents is 5-10 mL/kg.[2]
Calculation:
-
Concentration (mg/mL) = Desired Dose (mg/kg) / Administration Volume (mL/kg)
Example for a 1 mg/kg dose with a 10 mL/kg administration volume:
-
Concentration = 1 mg/kg / 10 mL/kg = 0.1 mg/mL
Preparation Protocol:
-
Calculate the total amount of this compound required for the study.
-
Weigh the precise amount of this compound.
-
In a suitable container, add the weighed this compound.
-
Add a small amount of the chosen vehicle to form a paste.
-
Gradually add the remaining vehicle while vortexing or stirring to ensure a uniform suspension or solution.
-
If necessary, sonicate the mixture for a few minutes to aid in dissolution or to create a finer suspension.
-
Visually inspect the solution for homogeneity before each administration. If it is a suspension, ensure it is well-mixed before drawing it into the syringe.
Oral Gavage Administration Protocol
Oral gavage is a standard method for the precise oral administration of compounds to rodents.[1][2][6][8][9] Proper training and technique are essential to minimize stress and potential injury to the animal.
Procedure:
-
Animal Handling and Restraint:
-
Weigh the animal to determine the correct dosing volume.
-
Gently but firmly restrain the animal. For mice, this is typically done by scruffing the neck and back to immobilize the head and body. For rats, a similar but larger grip is used, supporting the animal's body. The head should be slightly extended to create a straight line from the mouth to the esophagus.
-
-
Gavage Needle Insertion:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib. This estimates the distance to the stomach.
-
Moisten the tip of the gavage needle with distilled water or the vehicle to lubricate it.
-
Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The animal should swallow as the needle reaches the back of the pharynx. Allow the needle to slide gently into the esophagus. Do not force the needle. If resistance is met, withdraw the needle and try again.
-
-
Compound Administration:
-
Once the needle is correctly positioned in the esophagus, slowly and smoothly depress the syringe plunger to administer the dosing solution.
-
Administering the solution too quickly can cause reflux and aspiration.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the gavage needle.
-
Return the animal to its cage and monitor it for any signs of distress, such as labored breathing or lethargy.
-
Mandatory Visualizations
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. cybin.com [cybin.com]
- 4. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of this compound: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. ouv.vt.edu [ouv.vt.edu]
Application Notes and Protocols: Gene Expression Analysis in the Prefrontal Cortex Following CYB210010 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYB210010 is a novel, potent, and long-acting serotonin (B10506) 5-HT2A and 5-HT2C receptor agonist developed by Cybin Inc.[1][2][3] Preclinical studies have demonstrated its potential to modulate genes associated with neuroplasticity in the frontal cortex, a key brain region implicated in various neuropsychiatric disorders.[1][2][3][4] These application notes provide a summary of the observed gene expression changes and detailed protocols for replicating these findings.
Mechanism of Action
This compound is a phenethylamine (B48288) derivative that exhibits high agonist potency at both 5-HT2A and 5-HT2C receptors.[2][3] The therapeutic effects of classic psychedelics are believed to be mediated by this receptor family.[5][6][7] By targeting these receptors, this compound is thought to induce neuroplastic changes that may underlie its potential therapeutic effects.[8]
Data Presentation: Gene Expression Changes in the Mouse Frontal Cortex
Acute and sub-chronic administration of this compound has been shown to alter the mRNA expression of key genes involved in neuroplasticity in the frontal cortex of C57BL/6J mice.[1] The following tables summarize the significant findings from these preclinical studies. Tissue for analysis was collected 2 hours after the final dose.[1]
Table 1: Gene Expression Changes Following Acute Administration of this compound
| Gene | Dose (mg/kg, SC) | Brain Region | Change in mRNA Levels |
| BDNF | 3 | Frontal Cortex | Increased |
| Homer1 | 3 | Frontal Cortex | Increased |
| EGR2 | 3 | Frontal Cortex | Increased |
| BDNF | 3 | Hippocampus | No Change |
| Homer1 | 3 | Hippocampus | No Change |
| EGR2 | 3 | Hippocampus | No Change |
Table 2: Gene Expression Changes Following Sub-Chronic Administration of this compound
| Gene | Dose (mg/kg, SC) | Brain Region | Change in mRNA Levels |
| Homer1 | 0.3 | Frontal Cortex | Increased |
| EGR2 | 0.3 | Frontal Cortex | Increased |
Experimental Protocols
The following protocols describe the methodologies used to assess the in vivo effects of this compound on gene expression in the mouse frontal cortex.
Animal Model and Housing
-
Species: C57BL/6J mice.[1]
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Ethics: All animal procedures should be conducted in accordance with relevant institutional and national guidelines for the care and use of laboratory animals.
This compound Administration
-
Formulation: this compound is dissolved in a suitable vehicle for subcutaneous (SC) injection.
-
Dosing:
-
Control Group: A vehicle control group should be included in parallel.
Tissue Collection and RNA Extraction
-
Time Point: Tissues are collected 2 hours after the final dose of this compound or vehicle.[1]
-
Procedure:
-
Humanely euthanize mice via an approved method.
-
Rapidly dissect the frontal cortex and hippocampus on a cold surface.
-
Immediately snap-freeze the tissues in liquid nitrogen to preserve RNA integrity.
-
Store tissues at -80°C until RNA extraction.
-
Extract total RNA from the frontal cortex and hippocampus using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
Follow the manufacturer's protocol for reaction setup and thermal cycling conditions.
-
-
qPCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target genes (BDNF, Homer1, EGR2) and a reference gene (e.g., GAPDH, Actin), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform qPCR using a real-time PCR detection system.
-
A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the relative quantification of gene expression using the ΔΔCt method.
-
Normalize the expression of the target genes to the expression of the reference gene.
-
Compare the normalized expression levels in the this compound-treated groups to the vehicle-treated control group to determine the fold change in gene expression.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
-
Visualizations
Signaling Pathway
The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to changes in gene expression associated with neuroplasticity.
Caption: Proposed signaling cascade of this compound.
Experimental Workflow
This diagram outlines the key steps in the experimental workflow for analyzing gene expression changes induced by this compound.
Caption: Workflow for gene expression analysis.
References
- 1. cybin.com [cybin.com]
- 2. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of this compound: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Synthesis and StructureâActivity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of this compound: A Potent, Orally Bioavailable and Long-Acting Serotonin 5âHT2 Receptor Agonist - figshare - Figshare [figshare.com]
- 4. Item - Synthesis and StructureâActivity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of this compound: A Potent, Orally Bioavailable and Long-Acting Serotonin 5âHT2 Receptor Agonist - figshare - Figshare [figshare.com]
- 5. Cybin - Cybin Announces Publication of Research Manuscript in the Journal of Medicinal Chemistry [ir.cybin.com]
- 6. streetinsider.com [streetinsider.com]
- 7. Cybin Announces Publication of Research Manuscript in the Journal of Medicinal Chemistry | Financial Post [financialpost.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Receptor Binding Assay for CYB210010 at 5-HT2 Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting in vitro receptor binding assays to characterize the binding affinity of CYB210010 for the human 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Introduction
This compound is a potent and long-acting serotonin (B10506) 5-HT2 receptor agonist.[1][2] It exhibits high agonist potency at 5-HT2A and 5-HT2C receptors and modest selectivity over the 5-HT2B receptor.[1][3] Understanding the binding characteristics of this compound to these receptor subtypes is crucial for elucidating its pharmacological profile and therapeutic potential. Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand (in this case, this compound) that occupies 50% of the receptors in the absence of the radioligand. This document outlines the materials and methods for determining the binding affinity of this compound for 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Data Presentation
The following table summarizes the reported functional potency (EC50) of this compound at human 5-HT2A and 5-HT2C receptors. While direct Ki values from a comprehensive binding study are not fully detailed in the provided literature, the EC50 values serve as a strong indicator of the compound's high affinity for these receptors.[3][4] this compound has also been noted to have modest selectivity over the 5-HT2B receptor.[5]
| Receptor Subtype | Parameter | Value (nM) |
| 5-HT2A | EC50 | 4.1[3][4] |
| 5-HT2B | - | Modest Selectivity[1][5] |
| 5-HT2C | EC50 | 7.3[3][4] |
Signaling Pathway
The 5-HT2 family of receptors, including 5-HT2A, 5-HT2B, and 5-HT2C, are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/G11 signaling pathway.[6][7] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8][10] This signaling cascade ultimately leads to various cellular responses.
Figure 1: Simplified 5-HT2 Receptor Signaling Pathway.
Experimental Protocols
This section provides a generalized protocol for a competitive radioligand binding assay to determine the Ki of this compound for the 5-HT2A, 5-HT2B, and 5-HT2C receptors. The protocol is based on standard procedures for in vitro receptor binding assays.[11][12][13][14]
Materials
-
Receptor Source: Membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.[11][15]
-
Radioligands:
-
Test Compound: this compound
-
Non-specific Binding Control:
-
For 5-HT2A: 1 µM Ketanserin[16]
-
For 5-HT2B: 10 µM Serotonin (5-HT)
-
For 5-HT2C: 10 µM Mianserin
-
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4[12]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[12]
-
Instrumentation:
-
Scintillation Cocktail
Experimental Workflow Diagram
Figure 2: General workflow for the in vitro receptor binding assay.
Procedure
-
Membrane Preparation:
-
Thaw the cell membrane preparations on ice.
-
Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 5-10 µg per well. The optimal concentration should be determined empirically.[18]
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Assay buffer + radioligand + membrane preparation.
-
Non-specific Binding (NSB): Assay buffer + radioligand + non-specific binding control + membrane preparation.
-
Competition Binding: Assay buffer + radioligand + corresponding dilution of this compound + membrane preparation.
-
-
The final assay volume is typically 200-250 µL.[14]
-
-
Incubation:
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 4 mL) to remove unbound radioligand.[14]
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine IC50:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Perform a non-linear regression analysis using a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Ki:
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
IC50 is the concentration of this compound that displaces 50% of the radioligand.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
Conclusion
This document provides a framework for conducting in vitro receptor binding assays to determine the affinity of this compound for 5-HT2A, 5-HT2B, and 5-HT2C receptors. The provided protocols and data will aid researchers in further characterizing the pharmacological properties of this and other novel compounds targeting the serotonergic system.
References
- 1. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of this compound: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Synthesis and StructureâActivity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of this compound: A Potent, Orally Bioavailable and Long-Acting Serotonin 5âHT2 Receptor Agonist - figshare - Figshare [figshare.com]
- 3. CYB-210010 is long-acting serotonin 5-HT2A receptor agonist | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cybin.com [cybin.com]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. innoprot.com [innoprot.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serotonin 5-HT2B Binding (FAST-0506B) - EuroscreenFast - EuroscreenFast [euroscreenfast.com]
- 14. benchchem.com [benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 18. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Dosing of CYB210010 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYB210010 is a novel, potent, and long-acting serotonin (B10506) 5-HT2A and 5-HT2C receptor agonist.[1][2][3] Developed from the 2C-X phenethylamine (B48288) scaffold, it has demonstrated oral bioavailability in multiple species and readily crosses the blood-brain barrier.[2][3] Preclinical research indicates that this compound induces a robust and enduring head-twitch response (HTR) in mice, a behavioral proxy for 5-HT2A receptor activation, following both subcutaneous (SC) and oral (PO) administration.[1] Furthermore, studies have shown its potential to modulate genes associated with neuroplasticity in the frontal cortex.[1][2][3]
These application notes provide detailed protocols for the subcutaneous administration of this compound in rodent models to facilitate further investigation into its pharmacokinetic (PK), pharmacodynamic (PD), and behavioral effects. The provided methodologies are based on published preclinical data and standard laboratory procedures for rodent handling and substance administration.
Data Presentation
Table 1: this compound Receptor Binding and Functional Activity
| Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| Serotonin 5-HT2A | 6.7 | 4.1 |
| Serotonin 5-HT2C | 0.55 | 7.3 |
| Serotonin 5-HT1A | 949 | - |
| Serotonin 5-HT2B | 0.48 | 88 |
| Serotonin 5-HT6 | 4918 | - |
| Adrenergic α2A | 72 | 171 (partial agonist) |
| Adrenergic α2C | 108 | - |
Data compiled from Cybin Inc. preclinical characterization report.[1]
Table 2: Preclinical Subcutaneous Dosing Regimens for this compound in Mice
| Study Type | Dose (mg/kg, SC) | Dosing Schedule | Key Findings |
| Dose-Response (HTR) | 0.1, 0.3, 1, 3 | Single dose | Dose-dependent increase in head-twitch response. |
| Tachyphylaxis (HTR) | 0.3 | Once daily for 3 days | No reduction in HTR response. |
| Tachyphylaxis (HTR) | 3 | Once daily for 3 days, with a 48-hr washout | Blunted HTR on days 2 and 3, which returned to normal after washout. |
| Gene Expression | 0.3 | 4 consecutive days | Changes in mRNA levels of Homer1 and EGR2 in the frontal cortex. |
| Gene Expression | 3 | Single dose | Changes in mRNA levels of BDNF, Homer1, and EGR2 in the frontal cortex. |
HTR: Head-Twitch Response. Data extracted from preclinical studies on this compound.[1]
Experimental Protocols
Preparation of this compound Dosing Solution
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline)
-
Sterile vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Determine the required concentration of the dosing solution based on the desired dose (mg/kg) and the average weight of the animals.
-
Accurately weigh the required amount of this compound powder using an analytical balance.
-
Aseptically transfer the powder to a sterile vial.
-
Add the calculated volume of sterile vehicle to the vial.
-
Vortex the solution until the this compound is completely dissolved.
-
Visually inspect the solution for any particulates before administration.
Subcutaneous Administration in Mice
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Animal scale
-
70% ethanol (B145695) wipes
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Weigh the mouse and calculate the exact volume of the dosing solution to be administered.
-
Gently restrain the mouse by scruffing the loose skin over the neck and shoulders.[4]
-
Create a "tent" of skin in the dorsal scapular region.[5]
-
Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
Insert the sterile needle, bevel up, at the base of the skin tent, parallel to the spine.[5]
-
Aspirate briefly by pulling back the plunger to ensure the needle is not in a blood vessel.
-
Slowly and steadily inject the calculated volume of the this compound solution.[5]
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.
-
Return the animal to its cage and monitor for any adverse reactions.
Pharmacokinetic (PK) Blood Sampling Protocol
Materials:
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Lancets or fine-gauge needles
-
Capillary tubes
-
Centrifuge
Procedure:
-
Following subcutaneous administration of this compound, collect blood samples at predetermined time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).[6]
-
For each time point, anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol.
-
Collect a small volume of blood (typically 30-50 µL) via a suitable method such as tail vein, saphenous vein, or retro-orbital sinus puncture.[7][8]
-
Place the blood sample into an appropriate anticoagulant-coated microtube.
-
Keep the samples on ice until centrifugation.
-
Centrifuge the blood samples to separate plasma.
-
Collect the plasma supernatant and store it at -80°C until analysis.
-
A terminal blood sample can be collected via cardiac puncture under deep anesthesia.[7]
Visualizations
Caption: Experimental workflow for subcutaneous dosing and analysis of this compound.
Caption: Postulated signaling pathway of this compound via 5-HT2 receptors.
References
- 1. cybin.com [cybin.com]
- 2. sydney.alma.exlibrisgroup.com [sydney.alma.exlibrisgroup.com]
- 3. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of this compound: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orthopresearch.com [orthopresearch.com]
- 5. Video: Compound Administration in Rodents- Injection Techniques [jove.com]
- 6. fda.gov [fda.gov]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sampling methods for pharmacokinetic studies in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Serotonin Receptor Signaling Pathways with CYB210010
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYB210010 is a novel, potent, and long-acting agonist for the serotonin (B10506) 5-HT2A and 5-HT2C receptors.[1][2][3] As a derivative of the 2C-X scaffold of phenethylamines, this compound exhibits high oral bioavailability and readily crosses the blood-brain barrier, making it a valuable tool for investigating the therapeutic potential of 5-HT2 receptor activation.[3][4] Preclinical studies have demonstrated its ability to induce the head-twitch response (HTR) in mice, a behavioral proxy for 5-HT2A receptor activation, and to modulate the expression of genes associated with neuroplasticity.[1][2][3]
These application notes provide a comprehensive overview of the in vitro and in vivo pharmacological profile of this compound and detailed protocols for its use in studying serotonin receptor signaling pathways. The information presented is intended to guide researchers in designing and executing experiments to further elucidate the mechanism of action and therapeutic potential of this compound.
Pharmacological Profile of this compound
This compound has been characterized through a series of in vitro and in vivo studies to determine its binding affinity, functional potency, and selectivity for serotonin receptors and other targets.
In Vitro Characterization
The in vitro activity of this compound has been assessed through competitive binding assays and functional assays measuring second messenger mobilization.
Table 1: Receptor Binding Affinity (Ki) of this compound at Serotonin Receptors [1]
| Receptor | This compound Ki (nM) | DOI Ki (nM) |
| 5-HT1A | 32 | 98 |
| 5-HT1B | 949 | 83 |
| 5-HT2A | 0.35 | 0.28 |
| 5-HT2B | 6.7 | 1.5 |
| 5-HT2C | 0.55 | 0.48 |
| 5-HT6 | 65 | 98 |
| 5-HT7 | 4918 | 98 |
Table 2: Functional Potency (EC50) of this compound at Serotonin Receptors [2][4]
| Receptor | This compound EC50 (nM) |
| 5-HT2A | 4.1 |
| 5-HT2C | 7.3 |
Table 3: Selectivity Profile of this compound at Non-Serotonergic Receptors [1]
| Target | This compound % Inhibition @ 10 µM | This compound Ki (nM) |
| Adrenergic α2A | 97 | 72 |
| Adrenergic α2C | - | 108 |
| Adrenergic α2B | - | 1052 |
| Adrenergic β2 | 52 | - |
| L-Type Ca2+ channel | 85 | - |
| Na+ channel (Site 2) | 68 | - |
| Dopamine D3 | 70 | - |
| Muscarinic M1 | 88 | - |
| Muscarinic M3 | 79 | - |
| Muscarinic M4 | 86 | - |
In Vivo Characterization
In vivo studies in mice have demonstrated the central nervous system activity of this compound.
Table 4: In Vivo Effects of this compound in Mice [1][2]
| Parameter | Route of Administration | Dose | Observation |
| Head-Twitch Response (HTR) | Subcutaneous (SC) & Oral (PO) | 0.1 - 3 mg/kg | Robust and dose-dependent HTR |
| Behavioral Tolerance | Subcutaneous (SC) | 0.3 mg/kg (subchronic) | No behavioral tolerance observed |
| Gene Expression (Frontal Cortex) | Subcutaneous (SC) | 0.3 mg/kg & 3 mg/kg | Increased expression of BDNF, Homer1, EGR2 |
Serotonin Receptor Signaling Pathways
Activation of 5-HT2A and 5-HT2C receptors by this compound initiates a cascade of intracellular signaling events. These receptors are primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC).
References
Application Notes and Protocols: A Comprehensive Framework for Assessing CYB210010-Induced Neuroplasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroplasticity, the brain's intrinsic ability to reorganize its structure, function, and connections in response to experience, is a fundamental process underlying learning, memory, and recovery from injury.[1][2] Disruptions in neuroplasticity are implicated in numerous neurological and psychiatric disorders, making it a critical target for therapeutic development.[1][3] CYB210010 is a novel, potent, and long-acting serotonin (B10506) 5-HT2A and 5-HT2C receptor agonist.[4][5] The serotonin 2A (5-HT2A) receptor, in particular, is a key mediator of psychedelic effects and is increasingly recognized for its role in promoting structural and functional neuroplasticity.[6] Preclinical evidence indicates that this compound increases the expression of genes involved in neuroplasticity, suggesting its therapeutic potential may be linked to its ability to modulate neural circuits.[4][5][7]
These application notes provide a detailed experimental framework for assessing the neuroplasticity-modulating effects of this compound. The protocols described herein cover a multi-tiered approach, from initial in vitro characterization of cellular changes to ex vivo analysis of synaptic function and culminating in in vivo behavioral assessments of learning and memory.
Pharmacological Profile of this compound
This compound's activity is centered on the 5-HT2 receptor family, with a pharmacological profile that supports its investigation as a neuroplasticity-enhancing agent.[4][5]
| Parameter | Value | Reference |
| Primary Targets | 5-HT2A and 5-HT2C Receptor Agonist | [4][5] |
| 5-HT2A EC50 | 4.1 nM | [4] |
| 5-HT2C EC50 | 7.3 nM | [4] |
| 5-HT2B EC50 | 88 nM | [4] |
| Bioavailability | Orally bioavailable in mice, rats, and dogs | [4][7] |
| CNS Penetration | Readily crosses the blood-brain barrier | [5][7] |
| Preclinical Effect | Induces head-twitch response (HTR) in mice; modulates genes implicated in neuroplasticity (BDNF, Homer1, EGR2) in the frontal cortex. | [4] |
Overall Experimental Design
A robust assessment of a compound's effect on neuroplasticity requires a multi-modal approach. The proposed workflow progresses from cellular models to complex behavioral outcomes, providing a comprehensive picture of this compound's activity.
Caption: High-level workflow from in vitro to in vivo studies.
Part 1: In Vitro Assessment of Molecular and Structural Neuroplasticity
These initial experiments use primary neuronal cultures to investigate whether this compound directly induces molecular and structural changes consistent with neuroplasticity.
Protocol: Primary Cortical Neuron Culture and Treatment
-
Preparation : Coat 24-well plates with Poly-D-lysine (50 µg/mL).
-
Dissociation : Isolate cortical tissue from E18 rat or mouse pups. Dissociate tissue using papain and trituration.
-
Plating : Plate neurons at a density of 2 x 10^5 cells/well in Neurobasal medium supplemented with B-27 and GlutaMAX.
-
Maturation : Culture neurons for 7-10 days in vitro (DIV) to allow for mature synaptic connections to form.
-
Treatment : On DIV 10, replace 50% of the media with fresh media containing this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle control.
-
Incubation : Incubate cells for the desired time points (e.g., 2 hours for gene expression, 24-48 hours for protein expression and morphological analysis).
Protocol: Quantitative Real-Time PCR (qRT-PCR) for Plasticity-Associated Genes
This protocol quantifies changes in mRNA levels of genes known to be involved in neuroplasticity.[4]
-
RNA Extraction : Following treatment (e.g., 2-hour incubation), lyse cells and extract total RNA using an appropriate kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis : Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction : Prepare the qPCR reaction mix using SYBR Green master mix, cDNA template, and primers for target genes (Bdnf, Homer1, Egr2) and housekeeping genes (Gapdh, Actb).
-
Thermocycling : Run the reaction on a real-time PCR system with a standard cycling protocol: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 1 min).[8]
-
Analysis : Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping genes.
Protocol: Western Blotting for Synaptic Proteins
This protocol assesses changes in the levels of key pre- and post-synaptic proteins.[9][10]
-
Protein Extraction : Following treatment (e.g., 48-hour incubation), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Quantification : Determine protein concentration using a BCA protein assay.
-
SDS-PAGE : Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.[12]
-
Transfer : Transfer separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[12]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against synaptic markers (e.g., PSD-95, Synaptophysin, Homer-1) and a loading control (e.g., GAPDH, β-actin) diluted in blocking buffer.[9]
-
Secondary Antibody Incubation : Wash the membrane 3x with TBST and incubate with HRP- or fluorescently-conjugated secondary antibodies for 1 hour at room temperature.[12]
-
Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate or a fluorescent imaging system.[10]
-
Analysis : Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to the loading control.
Part 2: Ex Vivo Assessment of Synaptic Plasticity
This section details the use of electrophysiology to measure Long-Term Potentiation (LTP), a primary mechanism of synaptic plasticity, in acute hippocampal slices.[1][13][14] LTP is a persistent strengthening of synapses based on recent patterns of activity.[14]
Caption: Workflow for a typical LTP electrophysiology experiment.
Protocol: Field Excitatory Postsynaptic Potential (fEPSP) Recordings
-
Animal Treatment : Administer this compound or vehicle to adult rodents (e.g., C57BL/6 mice or Sprague Dawley rats) via the appropriate route (e.g., subcutaneous or oral).[4]
-
Slice Preparation : After a set time (e.g., 1-2 hours post-dosing), anesthetize the animal and perfuse transcardially with ice-cold, oxygenated cutting solution. Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.[15]
-
Recovery : Transfer slices to an interface chamber and allow them to recover for at least 1 hour in oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C.
-
Electrode Placement : Transfer a single slice to the recording chamber. Place a bipolar stimulating electrode in the Schaffer collateral pathway (CA3) and a recording electrode in the stratum radiatum of the CA1 region.[15]
-
Baseline Recording : Deliver single pulses every 20-30 seconds to evoke fEPSPs. Adjust stimulation intensity to elicit a response that is 30-40% of the maximal amplitude. Record a stable baseline for at least 20-30 minutes.[16][17]
-
LTP Induction : Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS). A typical TBS protocol consists of 10-15 bursts of 4 pulses at 100 Hz, with the bursts delivered at 5 Hz.[13][15]
-
Post-Induction Recording : Immediately following TBS, resume baseline stimulation and record fEPSPs for at least 60 minutes to measure the potentiation.
-
Analysis : Measure the initial slope of the fEPSP. Normalize the post-induction slopes to the average baseline slope. Successful LTP is defined as a significant and sustained increase in the fEPSP slope. Compare the magnitude of LTP between this compound-treated and vehicle-treated groups.
Part 3: In Vivo Assessment of Learning, Memory, and Molecular Correlates
The final stage of assessment involves behavioral tests in rodents to determine if this compound's effects on cellular and synaptic plasticity translate into cognitive enhancement.
Protocol: Morris Water Maze (MWM)
The MWM is a classic test for hippocampal-dependent spatial learning and memory.[18][19]
Caption: Standard workflow for the Morris Water Maze test.
-
Apparatus : A large circular pool (1.5-2.0 m diameter) filled with opaque water (e.g., using non-toxic tempura paint) maintained at ~22°C. A small escape platform is hidden 1-2 cm below the water surface. Visual cues are placed around the room.[18][20]
-
Dosing : Administer this compound or vehicle daily, 30-60 minutes before the first trial.
-
Acquisition Phase (4-5 days) :
-
Place the mouse into the pool facing the wall from one of four randomized start positions.
-
Allow the mouse to swim for 60 seconds to find the hidden platform.
-
If the mouse does not find the platform, gently guide it there and allow it to remain for 15 seconds.
-
Record the escape latency (time to find the platform) and path length using an overhead video tracking system.
-
Perform 4 trials per day for each animal.
-
-
Probe Trial (24 hours after last training day) :
-
Remove the escape platform from the pool.
-
Place the mouse in the pool for a single 60-second trial.
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location.[19]
-
-
Analysis : Compare the learning curves (escape latency over days) between groups. In the probe trial, a significant preference for the target quadrant in the this compound group compared to the control group indicates enhanced spatial memory.
Other Recommended Behavioral Tests
-
Y-Maze : Assesses spatial working memory based on the innate tendency of rodents to explore novel environments.[19][21]
-
Novel Object Recognition : A test of learning and memory where mice are exposed to familiar objects, and then one is replaced with a novel object.[20]
-
Fear Conditioning : Measures associative learning and memory by pairing a neutral stimulus (e.g., a tone) with an aversive one (e.g., a foot shock).[19][20]
Protocol: Post-Mortem Tissue Analysis
-
Tissue Collection : Following the completion of behavioral testing, collect brain tissue.
-
Analysis : Dissect specific brain regions (e.g., prefrontal cortex, hippocampus). Use the tissue to perform qRT-PCR and Western Blotting as described in sections 3.2 and 3.3 to correlate behavioral outcomes with molecular changes in relevant brain areas.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables to facilitate comparison between treatment groups.
Table 6.1: Summary of Preclinical Gene Expression Data
Data from preclinical studies show this compound modulates genes associated with neuroplasticity in the mouse frontal cortex.[4]
| Gene | Treatment Group | Fold Change vs. Vehicle | Brain Region |
| BDNF | This compound (3 mg/kg, acute) | ~1.8 | Frontal Cortex |
| Homer1 | This compound (3 mg/kg, acute) | ~2.5 | Frontal Cortex |
| EGR2 | This compound (3 mg/kg, acute) | ~4.0 | Frontal Cortex |
| Homer1 | This compound (0.3 mg/kg, 4 days) | ~1.5 | Frontal Cortex |
| EGR2 | This compound (0.3 mg/kg, 4 days) | ~2.0 | Frontal Cortex |
Table 6.2: Template for Presenting Experimental Results
| Assay | Metric | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| qRT-PCR | Bdnf mRNA Fold Change | 1.0 ± SEM | Mean ± SEM | Mean ± SEM |
| Western Blot | PSD-95 Protein (Normalized) | 1.0 ± SEM | Mean ± SEM | Mean ± SEM |
| LTP | % Potentiation at 60 min | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MWM (Acquisition) | Escape Latency Day 4 (s) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MWM (Probe) | Time in Target Quadrant (%) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Interpretation: A positive result for this compound would be characterized by:
-
In Vitro : Increased mRNA and protein levels of key plasticity markers.
-
Ex Vivo : A significantly greater magnitude of LTP in slices from treated animals compared to controls.
-
In Vivo : A faster learning curve and/or significantly more time spent in the target quadrant during the MWM probe trial, correlated with increased plasticity markers in the hippocampus and cortex.
References
- 1. Neuronal Plasticity Assay Services - Creative Biolabs [neuros.creative-biolabs.com]
- 2. How Is Neuroplasticity Measured? [neuropraxis.com]
- 3. cellectricon.com [cellectricon.com]
- 4. cybin.com [cybin.com]
- 5. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of this compound: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Time-Course Study of the Expression Level of Synaptic Plasticity-Associated Genes in Un-Lesioned Spinal Cord and Brain Areas in a Rat Model of Spinal Cord Injury: A Bioinformatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot analysis for synaptic markers [bio-protocol.org]
- 10. A Guide to Analysis of Relative Synaptic Protein Abundance by Quantitative Fluorescent Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 11. Western Blotting for Neuronal Proteins [protocols.io]
- 12. sysy.com [sysy.com]
- 13. scientifica.uk.com [scientifica.uk.com]
- 14. Advances in the Electrophysiological Recordings of Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrophysiology and LTP [bio-protocol.org]
- 16. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Rodent Behavioral Tests for Cognition - Creative Biolabs [creative-biolabs.com]
- 19. criver.com [criver.com]
- 20. waisman.wisc.edu [waisman.wisc.edu]
- 21. noldus.com [noldus.com]
Application Notes and Protocols for Investigating the Long-Term Effects of CYB210010 Administration
Introduction
CYB210010, a novel and potent long-acting serotonin (B10506) 5-HT2A and 5-HT2C receptor agonist, has emerged as a significant compound in the exploration of therapeutic interventions for neuropsychiatric disorders.[1][2][3][4][5][6] Developed by Cybin Inc., this phenethylamine (B48288) derivative has demonstrated promising preclinical results, including oral bioavailability, high brain penetration, and the ability to modulate genes associated with neuroplasticity.[1][2][3][4][5][6] These characteristics necessitate a thorough investigation into its long-term effects to understand its full therapeutic potential and safety profile.
These application notes provide a comprehensive framework of protocols for researchers, scientists, and drug development professionals to study the sustained impact of this compound administration. The protocols cover preclinical study design, behavioral assessments, neuroimaging techniques, and post-mortem tissue analysis, offering a multi-faceted approach to elucidating the long-term neurological and behavioral changes induced by this compound.
Preclinical Study Design for Long-Term Effects
A robust preclinical study design is crucial for evaluating the long-term effects of this compound. The following table outlines a proposed long-term study in a rodent model, incorporating various assessment points.
Table 1: Proposed Long-Term Preclinical Study Timeline for this compound
| Study Phase | Week | Activities | Key Endpoints |
| Baseline | 0 | Acclimatization of animals. Baseline behavioral testing. Baseline neuroimaging (optional). | Locomotor activity, anxiety-like behavior, cognitive function. Baseline neural structure and function. |
| Dosing | 1-4 | Chronic daily or intermittent administration of this compound (e.g., 0.3 mg/kg, subchronic) and vehicle control. | Acute behavioral responses (e.g., head-twitch response). |
| Washout & Short-Term Follow-up | 5-8 | Cessation of dosing. Behavioral testing at 1 and 4 weeks post-dosing. | Persistence of behavioral changes. |
| Long-Term Follow-up | 12, 24 | Behavioral testing at 3 and 6 months post-dosing. Neuroimaging. | Lasting behavioral effects, structural and functional brain changes. |
| Terminal | 25 | Euthanasia and tissue collection. | Post-mortem analysis of gene expression, protein levels, and neuronal morphology. |
Experimental Protocols
Protocol 1: Chronic this compound Administration in Rodents
Objective: To administer this compound over an extended period to model long-term exposure.
Materials:
-
This compound (synthesized and purified)
-
Vehicle solution (e.g., sterile saline or a suitable solvent)
-
Experimental animals (e.g., C57BL/6J mice or Sprague-Dawley rats)
-
Administration equipment (e.g., oral gavage needles, subcutaneous injection needles)
Procedure:
-
Animal Housing: House animals in a controlled environment (12:12 light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Group Allocation: Randomly assign animals to experimental groups (e.g., vehicle control, low-dose this compound, high-dose this compound).
-
Dosing Regimen: Administer this compound or vehicle daily or intermittently (e.g., three times a week) for a predefined period (e.g., 28 days). The route of administration (oral or subcutaneous) should be consistent. Preclinical data suggests a subchronic threshold dose of 0.3 mg/kg can be used without inducing behavioral tolerance in the head-twitch response model.[2]
-
Monitoring: Monitor animals daily for any adverse health effects. Record body weight weekly.
-
Washout Period: Following the final dose, maintain the animals for a specified washout period before commencing long-term follow-up assessments.
Protocol 2: Behavioral Assays for Long-Term Assessment
Objective: To evaluate lasting changes in behavior following chronic this compound administration.
2.1 Open Field Test (Locomotor Activity and Anxiety-Like Behavior)
-
Procedure: Place the animal in the center of a square arena and allow it to explore freely for a set duration (e.g., 10 minutes). Track movement using an automated video-tracking system.
-
Parameters Measured: Total distance traveled, time spent in the center versus the periphery of the arena.
2.2 Elevated Plus Maze (Anxiety-Like Behavior)
-
Procedure: Place the animal in the center of a plus-shaped maze with two open and two closed arms, elevated from the floor. Allow free exploration for a set duration (e.g., 5 minutes).
-
Parameters Measured: Time spent in the open arms versus the closed arms, number of entries into each arm type.
2.3 Forced Swim Test (Depressant-Like Behavior)
-
Procedure: Place the animal in a cylinder of water from which it cannot escape. Record the duration of immobility over a set period (e.g., 6 minutes). Antidepressant-like effects are indicated by reduced immobility.[7]
-
Note: The timing of this test post-dosing is critical, as antidepressant-like effects of psychedelics may not be apparent until several weeks after administration.[8]
2.4 Novel Object Recognition (Cognitive Function)
-
Procedure:
-
Habituation: Habituate the animal to an empty arena.
-
Familiarization: Place the animal in the arena with two identical objects and allow exploration.
-
Test: Replace one of the familiar objects with a novel object and measure the time spent exploring each object.
-
-
Parameters Measured: Discrimination index (time spent with novel object / total exploration time).
Table 2: Summary of Behavioral Assay Data
| Assay | Metric | Vehicle Control (Mean ± SEM) | This compound (Mean ± SEM) | p-value |
| Open Field Test | Time in Center (s) | |||
| Elevated Plus Maze | Time in Open Arms (s) | |||
| Forced Swim Test | Immobility Time (s) | |||
| Novel Object Recognition | Discrimination Index |
Protocol 3: Neuroimaging for Structural and Functional Brain Changes
Objective: To non-invasively assess long-term changes in brain structure and function. Neuroimaging techniques like PET and fMRI are well-suited for studying the long-term effects of drugs.[9][10][11]
3.1 Magnetic Resonance Imaging (MRI) for Structural Changes
-
Procedure: Anesthetize the animal and secure it in an MRI-compatible stereotaxic frame. Acquire high-resolution T1-weighted and T2-weighted structural images.
-
Analysis: Use voxel-based morphometry (VBM) to assess changes in gray matter volume and diffusion tensor imaging (DTI) to evaluate white matter tract integrity.
3.2 Positron Emission Tomography (PET) for Receptor Occupancy and Metabolism
-
Procedure: Inject a radiolabeled tracer specific for a target of interest (e.g., [11C]Cimbi-36 for 5-HT2A receptors). Acquire PET scans to measure the distribution and binding of the tracer.
-
Analysis: Quantify receptor density and occupancy by this compound or its metabolites. Changes in regional brain metabolism can be assessed using [18F]FDG.
3.3 Functional Magnetic Resonance Imaging (fMRI) for Brain Connectivity
-
Procedure: Acquire resting-state or task-based fMRI data from anesthetized or awake animals.
-
Analysis: Analyze changes in blood-oxygen-level-dependent (BOLD) signals to assess functional connectivity between different brain regions, particularly within networks like the default mode network, which is known to be affected by psychedelics.[12]
Table 3: Summary of Neuroimaging Data
| Technique | Region of Interest | Metric | Vehicle Control (Mean ± SEM) | This compound (Mean ± SEM) | p-value |
| MRI (VBM) | Frontal Cortex | Gray Matter Volume (mm³) | |||
| PET (5-HT2A) | Frontal Cortex | Binding Potential (BPND) | |||
| fMRI | Default Mode Network | Functional Connectivity (z-score) |
Protocol 4: Post-Mortem Tissue Analysis
Objective: To investigate molecular and cellular changes in the brain following long-term this compound administration.
4.1 Gene Expression Analysis (qPCR or RNA-Seq)
-
Procedure:
-
Euthanize animals and rapidly dissect brain regions of interest (e.g., frontal cortex, hippocampus).
-
Extract RNA from the tissue samples.
-
Perform quantitative real-time PCR (qPCR) for specific genes related to neuroplasticity (e.g., Bdnf, Homer1, Egr2) or a comprehensive RNA-sequencing (RNA-Seq) analysis for broader transcriptomic changes. Preclinical studies have shown that acute administration of this compound can alter the mRNA levels of these genes in the frontal cortex.[1]
-
-
Analysis: Quantify relative gene expression levels.
4.2 Protein Expression Analysis (Western Blot or ELISA)
-
Procedure:
-
Homogenize brain tissue and extract proteins.
-
Use Western blotting to measure the expression levels of specific proteins (e.g., BDNF, TrkB, mTOR).
-
Alternatively, use enzyme-linked immunosorbent assay (ELISA) for quantitative measurement of protein concentrations.
-
-
Analysis: Quantify protein levels relative to a loading control.
4.3 Immunohistochemistry and Neuronal Morphology
-
Procedure:
-
Perfuse animals with paraformaldehyde and collect brains.
-
Section the brains and perform immunohistochemical staining for markers of neuronal activity (e.g., c-Fos), specific neuronal populations, or synaptic proteins.
-
Use Golgi staining or fluorescent labeling to visualize and analyze neuronal morphology, including dendritic spine density and arborization. Psychedelics have been shown to promote neuritogenesis and spinogenesis.[13]
-
-
Analysis: Quantify cell counts, protein localization, and neuronal complexity.
Table 4: Summary of Post-Mortem Analysis Data
| Analysis | Target | Region | Vehicle Control (Mean ± SEM) | This compound (Mean ± SEM) | p-value |
| qPCR | Bdnf mRNA | Frontal Cortex | |||
| Western Blot | BDNF Protein | Frontal Cortex | |||
| Immunohistochemistry | Spine Density | Frontal Cortex |
Visualization of Pathways and Workflows
Caption: Proposed signaling cascade of this compound leading to neuroplasticity.
Caption: Experimental workflow for long-term this compound studies.
Caption: Logical relationships between different levels of assessment.
References
- 1. cybin.com [cybin.com]
- 2. CYB-210010 is long-acting serotonin 5-HT2A receptor agonist | BioWorld [bioworld.com]
- 3. sydney.alma.exlibrisgroup.com [sydney.alma.exlibrisgroup.com]
- 4. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of this compound: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - Synthesis and StructureâActivity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of this compound: A Potent, Orally Bioavailable and Long-Acting Serotonin 5âHT2 Receptor Agonist - figshare - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Hallucinogens in Mental Health: Preclinical and Clinical Studies on LSD, Psilocybin, MDMA, and Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. The neurobiology of substance use and addiction: evidence from neuroimaging and relevance to treatment | BJPsych Advances | Cambridge Core [cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: CYB210010 in Animal Models of Depression and Anxiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYB210010 is a novel, potent, and long-acting serotonin (B10506) 5-HT2A and 5-HT2C receptor agonist. Preclinical data have highlighted its potential as a therapeutic candidate for neurological and psychiatric disorders. Its high oral bioavailability and significant brain penetration make it a promising compound for in vivo studies. These application notes provide a comprehensive overview of the potential use of this compound in established animal models of depression and anxiety, based on its pharmacological profile and the known role of the 5-HT2A receptor in these conditions. Detailed experimental protocols are provided to guide researchers in evaluating the efficacy of this compound.
Pharmacological Profile of this compound
This compound has been characterized as a potent agonist at both the 5-HT2A and 5-HT2C receptors, with modest selectivity over other serotonin and adrenergic receptors. This profile suggests that its behavioral effects are likely mediated through the activation of these two key serotonin receptor subtypes.
Receptor Binding and Potency
| Receptor | Potency (EC50) |
| 5-HT2A | 4.1 nM[1] |
| 5-HT2C | 7.3 nM[1] |
This compound demonstrates over 100-fold binding selectivity over more than 70 other proteins, including monoamine transporters.[1]
Pharmacokinetics
| Species | Bioavailability | Brain Penetration |
| Mouse, Rat, Dog | Orally Bioavailable[1] | High (Rat brain-to-plasma ratio >15)[1] |
Mechanism of Action and Signaling Pathway
As a 5-HT2A receptor agonist, this compound is expected to modulate downstream signaling pathways implicated in neuroplasticity and mood regulation. Activation of 5-HT2A receptors, which are Gq/11-coupled, typically leads to the activation of phospholipase C (PLC), initiating a cascade that results in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, increase intracellular calcium levels and activate protein kinase C (PKC), respectively. These events can influence the expression of genes involved in synaptic plasticity, such as Brain-Derived Neurotrophic Factor (BDNF). Preclinical studies have shown that this compound increases the expression of genes implicated in neuroplasticity in the frontal cortex.[1]
Figure 1: Proposed signaling pathway of this compound via 5-HT2A receptor activation.
Application in Animal Models of Depression
The antidepressant potential of this compound can be evaluated using well-established rodent models of depression. The following protocols for the Forced Swim Test (FST) and Tail Suspension Test (TST) are recommended.
Forced Swim Test (FST)
The FST is a widely used behavioral despair test to screen for antidepressant-like activity. Rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.
-
Apparatus: A transparent glass or plastic cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
Gently place each mouse individually into the cylinder for a 6-minute session.
-
The behavior is typically video-recorded for later analysis.
-
The first 2 minutes are considered a habituation period and are not scored.
-
During the subsequent 4 minutes, score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
-
Data Analysis: Compare the mean immobility time between the this compound-treated group and the vehicle control group.
Figure 2: Experimental workflow for the Forced Swim Test.
Tail Suspension Test (TST)
The TST is another common behavioral despair model used to assess antidepressant-like effects in mice. Mice are suspended by their tails, and the duration of immobility is measured.
-
Apparatus: A suspension bar or shelf ledge from which the mouse can be suspended. The mouse should not be able to reach any surfaces.
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes prior to the test.
-
Procedure:
-
Securely attach adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).
-
Suspend the mouse from the bar for a 6-minute session.
-
Video-record the session for subsequent scoring.
-
Score the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
-
Data Analysis: Compare the mean immobility time between the this compound-treated group and the vehicle control group.
Application in Animal Models of Anxiety
The anxiolytic potential of this compound can be investigated using standard rodent models of anxiety-like behavior, such as the Elevated Plus Maze (EPM) and the Open Field Test (OFT).
Elevated Plus Maze (EPM)
The EPM test is based on the natural aversion of rodents to open and elevated spaces. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the test.
-
Procedure:
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze freely for a 5-minute session.
-
The session is video-recorded and analyzed using tracking software.
-
-
Data Analysis: Key parameters to analyze include:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (to control for general locomotor effects).
-
Figure 3: Experimental workflow for the Elevated Plus Maze test.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment. Anxiolytic compounds typically increase the time spent and distance traveled in the center of the open field arena.
-
Apparatus: A square arena with walls, typically made of a non-porous material that is easy to clean.
-
Acclimation: Acclimate mice to the testing room for at least 30-60 minutes before the test.
-
Procedure:
-
Gently place the mouse in the center of the open field.
-
Allow the mouse to explore the arena for a predetermined duration (e.g., 10-30 minutes).
-
The session is video-recorded and analyzed using tracking software.
-
-
Data Analysis: Key parameters to analyze include:
-
Time spent in the center of the arena.
-
Distance traveled in the center.
-
Total distance traveled (as a measure of overall locomotor activity).
-
Frequency of rearing and grooming behaviors.
-
Data Presentation and Interpretation
All quantitative data from the behavioral tests should be summarized in clearly structured tables for easy comparison between treatment groups. Statistical analysis, such as t-tests or ANOVA followed by post-hoc tests, should be used to determine the significance of the observed effects.
Example Data Table for FST/TST
| Treatment Group | N | Immobility Time (seconds, Mean ± SEM) |
| Vehicle | 10 | 150 ± 10 |
| This compound (Dose 1) | 10 | 100 ± 8 |
| This compound (Dose 2) | 10 | 75 ± 7 |
| Positive Control | 10 | 80 ± 9 |
| p < 0.05, **p < 0.01 compared to Vehicle |
Example Data Table for EPM/OFT
| Treatment Group | N | Time in Open Arms / Center (seconds, Mean ± SEM) | Open Arm / Center Entries (Mean ± SEM) | Total Distance Traveled (meters, Mean ± SEM) |
| Vehicle | 10 | 20 ± 3 | 5 ± 1 | 30 ± 2 |
| This compound (Dose 1) | 10 | 45 ± 5 | 10 ± 2 | 32 ± 3 |
| This compound (Dose 2) | 10 | 60 ± 6 | 15 ± 2 | 31 ± 2 |
| Positive Control | 10 | 55 ± 5 | 14 ± 2 | 33 ± 3 |
| *p < 0.05, **p < 0.01 compared to Vehicle |
Conclusion
This compound, as a potent 5-HT2A and 5-HT2C receptor agonist, holds significant promise for the treatment of depression and anxiety. The application notes and detailed protocols provided herein offer a framework for researchers to systematically evaluate the preclinical efficacy of this compound in established and validated animal models. Rigorous adherence to these protocols will ensure the generation of reliable and reproducible data, which is crucial for the advancement of this compound in the drug development pipeline.
References
Troubleshooting & Optimization
Technical Support Center: CYB210010 and Head-Twitch Response (HTR) Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the novel compound CYB210010 in head-twitch response (HTR) experiments. The HTR is a rapid, rotational head movement in rodents that is considered a behavioral proxy for the activation of serotonin (B10506) 2A (5-HT2A) receptors, often used to assess the potential hallucinogenic properties of a substance.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the head-twitch response (HTR) and why is it used to study compounds like this compound?
The head-twitch response is a well-characterized behavior in rodents, primarily mice, that is reliably induced by serotonergic hallucinogens.[1][2] This response is mediated by the activation of the 5-HT2A receptor in the brain.[4][5] As such, the HTR assay is a widely used preclinical tool to screen compounds for 5-HT2A receptor agonist activity and to predict potential psychedelic-like effects in humans.[6]
Q2: What is the presumed mechanism of action for this compound in inducing HTR?
While the exact mechanism of this compound is under investigation, its induction of the HTR strongly suggests that it acts as a 5-HT2A receptor agonist. The frequency and intensity of the HTR are generally correlated with the compound's potency at this receptor.[7]
Q3: Are there other receptors that can influence the HTR?
Yes, other neurotransmitter systems can modulate the 5-HT2A-mediated HTR. For instance, activation of 5-HT1A receptors has been shown to suppress the HTR, while antagonism of 5-HT1A receptors can potentiate it.[1][8] The 5-HT2C receptor also plays a modulatory role, which can be complex and dose-dependent.[8]
Q4: What are some common factors that can lead to inconsistent HTR results?
Several factors can contribute to variability in HTR studies, including:
-
Dose and Administration Route: The dose-response curve for HTR can be biphasic (inverted U-shape), meaning that very high doses may produce fewer twitches than optimal doses.[1] The route of administration will affect the pharmacokinetics of the compound.
-
Animal Strain and Sex: Different mouse strains can exhibit varying sensitivity to HTR-inducing compounds.[9] Sex differences have also been reported, with females of some strains showing a more robust response.[9]
-
Environmental Factors: Stress and housing conditions can impact the serotonergic system and, consequently, the HTR.[5]
-
Method of Detection: The method used to quantify HTR, whether manual observation or automated systems, can introduce variability.[10][11][12]
Troubleshooting Guide for Inconsistent HTR with this compound
Issue 1: Lower than expected or no HTR observed with this compound
| Potential Cause | Troubleshooting Step |
| Suboptimal Dose | Conduct a full dose-response study to identify the optimal dose for inducing HTR. Remember that some compounds exhibit an inverted U-shaped dose-response curve.[1] |
| Incorrect Timing of Observation | The observation window may not align with the peak plasma and brain concentrations of this compound. Perform a time-course study to determine the onset and duration of action. |
| Compound Stability/Solubility | Ensure that this compound is properly dissolved and stable in the chosen vehicle. Insoluble compounds can lead to inaccurate dosing. |
| Route of Administration | The chosen route of administration (e.g., intraperitoneal, subcutaneous, oral) may result in poor bioavailability. Consider alternative routes if results are consistently low. |
| Antagonistic Properties of this compound | It is possible that this compound has mixed pharmacology, including antagonist activity at the 5-HT2A receptor or agonist activity at inhibitory receptors like 5-HT1A.[1] |
Issue 2: High variability in HTR counts between animals in the same group
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure precise and consistent administration of this compound to all animals. For intraperitoneal injections, for example, the injection site can influence absorption. |
| Individual Differences in Metabolism | Natural variations in drug metabolism among animals can lead to different effective brain concentrations of the compound. Increasing the sample size per group can help to mitigate this. |
| Stress and Acclimation | Animals that are stressed may exhibit altered behavioral responses. Ensure all animals are properly acclimated to the testing environment before the experiment begins.[5] |
| Observer Bias (Manual Scoring) | If scoring is done manually, ensure that the observers are blinded to the treatment conditions and are well-trained to recognize true head twitches from other movements like grooming.[7] |
Issue 3: Inconsistent results across different experimental days
| Potential Cause | Troubleshooting Step |
| Changes in Experimental Conditions | Minor variations in lighting, temperature, or noise levels in the testing room can affect animal behavior. Standardize the experimental environment as much as possible. |
| Batch-to-Batch Variation of this compound | Ensure the purity and concentration of each new batch of this compound are verified. |
| Circadian Rhythm Effects | The time of day when the experiment is conducted can influence the animals' physiology and behavior. Conduct experiments at the same time each day. |
Experimental Protocols
Standard Head-Twitch Response (HTR) Protocol
-
Animals: Male C57BL/6J mice (8-10 weeks old) are commonly used.[9] House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: On the day of the experiment, allow mice to acclimate to the observation chambers for at least 30 minutes before drug administration.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline, DMSO). Prepare fresh on the day of the experiment.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneally). Include a vehicle-only control group.
-
Observation: Immediately after administration, place the mouse in the observation chamber. HTR can be recorded manually by a trained observer or using an automated system. The observation period is typically 30-60 minutes.
-
Data Analysis: The total number of head twitches per animal is counted. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare treatment groups.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent HTR.
Presumed Signaling Pathway of this compound
Caption: Presumed 5-HT2A signaling pathway for HTR.
References
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. psychedelicreview.com [psychedelicreview.com]
- 3. labcorp.com [labcorp.com]
- 4. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 5. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Differences across sexes on head-twitch behavior and 5-HT2A receptor signaling in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating CYB210010 Dosing: A Guide to Mitigating Biphasic Effects in Head-Twitch Response Studies
For Immediate Release
DUBLIN, IRELAND – December 9, 2025 – In response to the growing interest in the novel serotonin (B10506) 5-HT2A/2C receptor agonist CYB210010, we are launching a comprehensive technical support center. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure optimal experimental design and data interpretation, particularly concerning the dose-dependent effects on the head-twitch response (HTR) in preclinical models.
The head-twitch response (HTR) in rodents is a critical behavioral assay used as a proxy for the psychedelic-like activity of 5-HT2A receptor agonists.[1] However, as with many centrally acting compounds, this compound may exhibit complex dose-response relationships, including the potential for biphasic effects. A biphasic response is characterized by an initial increase in effect with dose, followed by a decrease in effect at higher doses. Understanding and controlling for this phenomenon is paramount for accurate assessment of this compound's pharmacological profile.
This technical support center aims to equip researchers with the knowledge to proactively design experiments that avoid the confounding variable of biphasic effects, ensuring the generation of robust and reproducible data.
Troubleshooting Guide: Optimizing this compound Dosage in HTR Studies
This guide addresses common issues encountered during HTR experiments with this compound and provides step-by-step solutions.
| Question/Issue | Possible Causes | Recommended Actions |
| I am observing a decrease in HTR counts at my highest doses of this compound (a potential biphasic effect). Why is this happening? | 1. Functional antagonism from 5-HT2C receptor co-activation: At higher concentrations, this compound's agonism at 5-HT2C receptors may functionally oppose the 5-HT2A-mediated HTR. 2. Receptor desensitization/downregulation: High levels of agonist stimulation can lead to a rapid desensitization or a slower downregulation of 5-HT2A receptors, reducing the response. 3. Off-target effects: At higher concentrations, the compound may engage other receptors that modulate the HTR. | 1. Conduct a full dose-response study: Use a wide range of doses, including several doses at the higher end of the expected efficacy, to fully characterize the dose-response curve. 2. Pharmacological blockade: Pre-treat with a selective 5-HT2C antagonist to determine if this rescues the HTR at high doses of this compound. 3. Time-course analysis: Evaluate the HTR at different time points after drug administration to assess for acute desensitization. |
| The variability in HTR counts between my animals is very high. | 1. Inconsistent drug administration: Variability in injection volume or technique can lead to different effective doses. 2. Individual differences in metabolism: Genetic or physiological differences between animals can affect drug metabolism and bioavailability. 3. Environmental factors: Stress, handling, and the novelty of the testing environment can influence the HTR. | 1. Standardize administration procedures: Ensure all personnel are trained on consistent injection techniques. 2. Increase sample size: A larger number of animals per group will help to mitigate the impact of individual variability. 3. Acclimatize animals: Habituate the animals to the testing chambers and handling procedures for several days before the experiment. |
| I am not observing any HTR, even at what I believe are effective doses. | 1. Incorrect dose calculation or drug preparation: Errors in calculating the dose or preparing the dosing solution can lead to sub-threshold concentrations. 2. Animal strain differences: The sensitivity to 5-HT2A agonists can vary between different mouse strains. 3. Suboptimal observation period: The peak HTR may occur at a time point that is not being captured. | 1. Verify all calculations and solution concentrations. 2. Confirm the appropriate mouse strain: C57BL/6J mice are commonly used and are known to exhibit a robust HTR. 3. Conduct a time-course study: Administer a mid-range dose and quantify HTR at multiple time points (e.g., 5, 15, 30, 60, and 120 minutes) to determine the time of peak effect. |
Frequently Asked Questions (FAQs)
Q1: What is a biphasic dose-response curve and why is it important for this compound?
A biphasic dose-response curve, often appearing as an inverted "U" shape, is a pharmacological phenomenon where the biological effect of a substance increases with the dose up to a certain point, and then decreases with further increases in dose. This is crucial for this compound as it is a potent agonist at both 5-HT2A and 5-HT2C receptors.[1][2] While 5-HT2A receptor activation is primarily responsible for the head-twitch response (HTR), co-activation of 5-HT2C receptors at higher doses can have an opposing effect, leading to a reduction in HTR counts. Recognizing and defining the optimal dose range is therefore essential for accurately interpreting the compound's in vivo activity.
Q2: What is the recommended dose range for this compound in mouse HTR studies?
Based on available preclinical data, subcutaneous (SC) administration of this compound in mice elicits a robust HTR in the dose range of 0.1 to 3 mg/kg. To avoid potential biphasic effects, it is recommended to conduct a full dose-response study within and potentially extending beyond this range to identify the peak of the dose-response curve for your specific experimental conditions. A subchronic, non-tolerance-inducing dose has been identified at 0.3 mg/kg.
Q3: How can I be sure that the HTR I am observing is mediated by 5-HT2A receptors?
To confirm that the observed HTR is specifically mediated by the 5-HT2A receptor, a pharmacological validation experiment should be performed. This involves pre-treating a group of animals with a selective 5-HT2A receptor antagonist (e.g., M100907) prior to administering an effective dose of this compound. A significant reduction or complete blockade of the HTR in the pre-treated group compared to the group receiving this compound alone would confirm 5-HT2A receptor mediation.
Q4: What are the key parameters to record during an HTR experiment?
The primary parameter to record is the number of head twitches over a defined period. It is also beneficial to record other behavioral parameters that could indicate off-target effects or general changes in activity, such as locomotor activity, grooming, and any signs of distress. Recording the latency to the first head twitch and the duration of the HTR period can also provide valuable pharmacological insights.
This compound Pharmacological Profile
The following table summarizes the in vitro functional potency and binding affinity of this compound at key serotonin receptors. This data is essential for understanding its selectivity profile and for designing informed in vivo experiments.
| Receptor Subtype | Parameter | Value (nM) |
| 5-HT2A | EC50 | 4.1 [2][3] |
| 5-HT2C | EC50 | 7.3 [2][3] |
| 5-HT2B | EC50 | 88 [3] |
| 5-HT1A | Ki | 32[2] |
| 5-HT1B | Ki | 949[2] |
| 5-HT6 | Ki | 1301[2] |
Detailed Experimental Protocol: Head-Twitch Response (HTR) Dose-Response Study for this compound
This protocol provides a detailed methodology for conducting a dose-response study to assess the effects of this compound on HTR in mice, with a focus on identifying a potential biphasic response.
1. Animals:
-
Species: Mouse
-
Strain: C57BL/6J (male, 8-12 weeks old)
-
Housing: Group-housed (4-5 per cage) with ad libitum access to food and water, maintained on a 12:12 hour light:dark cycle.
-
Acclimation: Animals should be acclimated to the housing facility for at least 7 days and habituated to the experimental room and handling for at least 3 days prior to testing.
2. Drug Preparation:
-
This compound: Dissolve in sterile 0.9% saline to the desired stock concentration. Prepare fresh on the day of the experiment.
-
Dose Range: Based on existing data, a recommended dose range to investigate for a biphasic effect would be 0.1, 0.3, 1, 3, and 10 mg/kg (subcutaneous, SC). A vehicle control group (0.9% saline) must be included.
3. Experimental Procedure:
-
Habituation: On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes.
-
Drug Administration: Administer the calculated dose of this compound or vehicle via SC injection in a volume of 10 mL/kg.
-
Observation: Immediately after injection, place each mouse individually into a clean, transparent observation chamber (e.g., a standard mouse cage without bedding).
-
Recording: Video record the behavior of each mouse for a minimum of 60 minutes. Overhead cameras are recommended for a clear view of the head.
-
Scoring: A trained observer, blind to the treatment conditions, should manually score the number of head twitches. A head twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head that is not associated with grooming or exploratory sniffing. Automated scoring systems can also be used if validated. The observation period should be divided into time bins (e.g., 5-minute intervals) to analyze the time course of the HTR.
4. Data Analysis:
-
Quantification: The primary endpoint is the total number of head twitches during the observation period (e.g., the first 30 or 60 minutes).
-
Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the HTR counts of each dose group to the vehicle control group. To test for a biphasic effect, a non-linear regression analysis (e.g., fitting to a Gaussian or bell-shaped curve) can be performed on the dose-response data. A p-value of < 0.05 is typically considered statistically significant.
Visualizing Key Concepts and Workflows
To further aid in the understanding of the underlying mechanisms and experimental design, the following diagrams have been generated.
References
How to control for off-target effects of CYB210010 in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for off-target effects of CYB210010 in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and long-acting serotonin (B10506) 5-HT2 receptor agonist.[1][2] It exhibits high agonist potency at both the 5-HT2A and 5-HT2C receptor subtypes.[1][2] Its activity at the 5-HT2A receptor is responsible for the head-twitch response (HTR) observed in mice, a classic behavioral proxy for psychedelic effects.[1][3]
Q2: What are the known off-target effects of this compound?
This compound has been shown to have modest selectivity over several other receptors.[1][2] This means that, particularly at higher concentrations, it may interact with:
It is important to note that this compound lacked significant activity at monoamine transporters and over 70 other proteins in a broad screening panel.[1][2]
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for accurate data interpretation. A primary strategy is to use the lowest effective dose of this compound possible.[4] Dose-response studies are essential to identify a concentration that maximizes the on-target effect while minimizing off-target engagement.[3] For instance, a minimally active HTR dose of 0.3 mg/kg of this compound was shown to induce changes in the mRNA levels of specific genes in the frontal cortex, suggesting on-target engagement at this lower dose.[3]
Q4: What are some key experiments to control for off-target effects?
To rigorously control for off-target effects, a combination of pharmacological and genetic approaches is recommended. These include:
-
Use of Selective Antagonists: Co-administration of a selective antagonist for a suspected off-target receptor can help determine if the observed effect is mediated through that off-target.
-
Structurally Unrelated Agonists: Employing a structurally different agonist for the same primary target (5-HT2A/2C) can help confirm that the observed phenotype is due to on-target activity and not a unique chemical property of this compound.
-
Knockout/Knockdown Models: Using cell lines or animal models where the suspected off-target receptor has been genetically removed or its expression reduced can provide definitive evidence for or against its involvement.
-
Washout Experiments: Observing the reversal of the compound's effect after its removal can help distinguish between specific, receptor-mediated events and non-specific or toxic effects.[3]
Troubleshooting Guide
Issue: I am observing an unexpected phenotype that doesn't align with known 5-HT2A/2C signaling.
-
Hypothesize Potential Off-Targets: Based on the binding profile, consider the involvement of 5-HT1A, 5-HT2B, 5-HT6, or adrenergic α2A/α2C receptors.
-
Conduct Dose-Response Analysis: Determine if the unexpected effect is more pronounced at higher concentrations of this compound, which is suggestive of off-target engagement.
-
Employ Selective Antagonists: Use antagonists for the hypothesized off-target receptors to see if the unexpected phenotype is blocked.
-
Consult Literature: Review publications on the signaling pathways of the potential off-target receptors to see if they are known to produce similar phenotypes.
Quantitative Data Summary
The following table summarizes the in vitro binding and functional activity of this compound at its primary targets and known off-targets.
| Target | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Primary Targets | ||
| 5-HT2A | 0.35 | 4.1 |
| 5-HT2C | 0.55 | 7.3 |
| Known Off-Targets | ||
| 5-HT1A | 949 | Not Reported |
| 5-HT2B | 6.7 | 88 |
| 5-HT6 | 65 | Not Reported |
| Adrenergic α2A | 72 | 171 (partial agonist) |
| Adrenergic α2C | 108 | Not Reported |
Data sourced from Cybin's preclinical characterization report.[3]
Experimental Protocols
Protocol 1: Competitive Binding Assay to Determine Off-Target Affinity
Objective: To quantify the binding affinity of this compound at a suspected off-target receptor.
Methodology:
-
Prepare Cell Membranes: Obtain cell membranes from a cell line recombinantly expressing the off-target receptor of interest (e.g., 5-HT1A).
-
Radioligand Binding: Incubate the cell membranes with a known radiolabeled ligand for the off-target receptor at a concentration near its Kd.
-
Competition with this compound: In parallel, incubate the membranes and radioligand with a range of concentrations of this compound.
-
Separation and Scintillation Counting: Separate the bound from unbound radioligand via filtration and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional Assay to Characterize Off-Target Activity
Objective: To determine if this compound acts as an agonist, antagonist, or has no functional activity at an off-target receptor.
Methodology:
-
Cell Culture: Culture a cell line expressing the off-target receptor and engineered with a reporter system that responds to receptor activation (e.g., a calcium flux assay for Gq-coupled receptors or a cAMP assay for Gi/Gs-coupled receptors).
-
Compound Treatment: Treat the cells with increasing concentrations of this compound.
-
Signal Detection: Measure the reporter signal at a specified time point after compound addition.
-
Data Analysis: Plot the response against the concentration of this compound to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists). To test for antagonism, co-treat with a known agonist for the off-target receptor.
Visualizations
Caption: Signaling pathway of this compound at primary and a key off-target receptor.
Caption: Experimental workflow for validating a suspected off-target effect.
Caption: Logical relationships for troubleshooting unexpected experimental outcomes.
References
- 1. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of this compound: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Synthesis and StructureâActivity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of this compound: A Potent, Orally Bioavailable and Long-Acting Serotonin 5âHT2 Receptor Agonist - figshare - Figshare [figshare.com]
- 3. cybin.com [cybin.com]
- 4. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Variability in CYB210010 Behavioral Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CYB210010. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your behavioral studies, ensuring more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected behavioral effect in rodents?
A1: this compound is a potent and long-acting serotonin (B10506) 5-HT2 receptor agonist. In rodents, it is known to elicit the head-twitch response (HTR), a rapid, side-to-side head movement. The frequency of HTR is considered a behavioral proxy for the psychedelic potential of 5-HT2A receptor agonists.
Q2: What are the most common sources of variability in rodent behavioral studies?
A2: Variability in rodent behavioral studies can stem from three primary sources:
-
Environmental Factors: Fluctuations in lighting, temperature, humidity, and noise levels can significantly impact rodent behavior.[1][2]
-
Human-Induced Factors: Inconsistent handling techniques, the sex of the experimenter, and even the use of scented products can introduce variability.[1]
-
Animal-Specific Factors: The genetic strain, sex, age, and housing conditions of the animals are critical variables that can affect experimental outcomes.[3][4]
Q3: How critical is the handling of animals to the consistency of results?
A3: Animal handling is a critical factor. Improper or inconsistent handling can induce stress and anxiety, which can significantly alter behavioral responses and increase data variability.[5][6] For instance, tail handling has been shown to be aversive to mice and can lead to reduced exploratory behavior in cognitive tests.[7][8] Adopting low-stress handling techniques, such as using a tunnel or cupped hands, can improve animal welfare and the reliability of behavioral data.[5]
Q4: Does the sex of the animal matter in this compound studies?
A4: Yes, the sex of the animal is a significant biological variable. Studies have shown sex-specific differences in the head-twitch response (HTR) induced by 5-HT2A agonists in certain mouse strains. For example, female C57BL/6J mice have been observed to exhibit a more pronounced HTR compared to males.[3]
Q5: How can I minimize the impact of environmental factors?
A5: To minimize environmental variability, it is crucial to maintain consistent conditions throughout the study. This includes:
-
Lighting: Use dim lighting, especially for nocturnal animals like mice, and avoid abrupt changes.[1][2]
-
Noise: Conduct experiments in a quiet area and consider using soundproofing to minimize startling the animals.[2]
-
Temperature and Humidity: Adhere to standard guidelines for rodent housing and experimental rooms.
-
Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes before starting any experiment.
Troubleshooting Guides
Issue 1: High Variability in Head-Twitch Response (HTR) Counts
-
Potential Cause: Inconsistent drug administration, environmental disruptions, or animal-specific factors.
-
Troubleshooting Steps:
-
Standardize Drug Administration: Ensure the dose, volume, and route of administration of this compound are consistent for all animals. Prepare fresh solutions as required.
-
Control Environmental Stimuli: Ensure the testing environment is free from sudden noises, bright lights, or strong odors that could startle the animals and affect their behavior.[1][2]
-
Account for Sex and Strain: Be aware of known differences in HTR based on the sex and strain of the mice.[3][9] If possible, use animals of the same sex and from a single, reliable vendor.
-
Blinding: The experimenter counting the HTRs should be blind to the treatment conditions to minimize observer bias.
-
Issue 2: Inconsistent Baseline Behavior Across Animals
-
Potential Cause: Stress from handling, social housing dynamics, or circadian rhythm disruptions.
-
Troubleshooting Steps:
-
Implement a Handling Habituation Protocol: Gently handle the animals for several days leading up to the experiment to reduce stress and anxiety.[10] Using a handling tunnel is a recommended low-stress method.[5][7]
-
Standardize Housing Conditions: House animals in consistent group sizes and avoid single housing unless experimentally required, as social isolation can alter behavior.[4] Be mindful of dominance hierarchies within cages.
-
Conduct Experiments at a Consistent Time of Day: Rodent behavior is influenced by their circadian rhythm. Performing tests at the same time each day will help reduce variability.[11]
-
Issue 3: Lack of Expected Dose-Response Effect
-
Potential Cause: Issues with the compound, incorrect dosing, or "ceiling" or "floor" effects in the behavioral assay.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure that this compound is properly stored and has not degraded.
-
Review Dosing Calculations: Double-check all calculations for dose preparation.
-
Expand Dose Range: If no dose-response is observed, consider testing a wider range of doses, including lower and higher concentrations, to capture the full pharmacological effect.
-
Check for Behavioral Saturation: In the case of HTR, it's possible that at high doses, the response frequency reaches a maximum, or at very low doses, it is indistinguishable from spontaneous twitches.
-
Data on Factors Contributing to Variability
While precise quantification of variability is highly dependent on the specific experimental context, the following table summarizes the qualitative impact of key factors on rodent behavioral studies.
| Factor | Source of Variability | Impact on Behavioral Data | Mitigation Strategy |
| Handling | Human-Induced | High | Implement consistent, low-stress handling techniques (e.g., tunnel handling).[5][6] |
| Experimenter | Human-Induced | Moderate to High | Use a single experimenter when possible; ensure consistent practices among multiple experimenters.[1] |
| Environment | Environmental | High | Strictly control lighting, noise, temperature, and humidity.[1][2] |
| Genetics | Animal-Specific | High | Use a single, well-characterized mouse strain from a reputable vendor.[9] |
| Sex | Animal-Specific | Moderate to High | Test males and females separately and analyze data accordingly.[3] |
| Housing | Animal-Specific | Moderate | Standardize cage density and environmental enrichment.[4] |
| Circadian Rhythm | Animal-Specific | Moderate | Conduct behavioral testing at the same time each day.[11] |
Experimental Protocols & Visualizations
5-HT2A Receptor Signaling Pathway
This compound is a 5-HT2A receptor agonist. The activation of this receptor initiates a G-protein coupled signaling cascade. The diagram below illustrates the primary signaling pathway.
Caption: 5-HT2A receptor signaling cascade initiated by this compound.
Experimental Workflow for Minimizing Variability
The following diagram outlines a standardized workflow designed to minimize variability in rodent behavioral studies.
Caption: Standardized workflow to reduce variability in behavioral studies.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. noldus.com [noldus.com]
- 3. Differences across sexes on head-twitch behavior and 5-HT2A receptor signaling in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 6. The effects of handling on mouse behavior: cupped hands versus familiar or novel huts or tunnels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Results of mouse studies affected by the way the animals are handled | NC3Rs [nc3rs.org.uk]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Gentle Handling on Depressive-Like Behavior in Adult Male Mice: Considerations for Human and Rodent Interactions in the Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Best Practices: Data Collection | Animal Behavior Core | Washington University in St. Louis [sites.wustl.edu]
Technical Support Center: CYB210010 and the Head-Twitch Response Model
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CYB210010 in the head-twitch response (HTR) model.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and long-acting serotonin (B10506) 5-HT2 receptor agonist.[1][2] It exhibits high agonist potency at 5-HT2A and 5-HT2C receptors.[2][3] The head-twitch response (HTR) in rodents is primarily mediated by the activation of the 5-HT2A receptor, making this model a relevant behavioral assay for substances like this compound.[4][5] this compound has modest selectivity over 5-HT2B, 5-HT1A, 5-HT6, and adrenergic α2A receptors.[2][3]
Q2: Does this compound induce a head-twitch response (HTR)?
Yes, this compound elicits a robust and enduring HTR in mice when administered subcutaneously (SC) or orally (PO).[1][6] The response is dose-dependent, with doses between 0.1-3 mg/kg shown to be effective.[1][2]
Q3: What are the known limitations of using the HTR model with this compound?
A key limitation is the potential for behavioral tolerance with repeated high doses.[6] Studies have shown that repeated administration of a 3 mg/kg dose of this compound resulted in a blunted HTR.[6] However, this tolerance was not observed at a lower dose of 0.3 mg/kg.[6] Researchers should consider this dose-dependent tolerance when designing subchronic studies.
Q4: What is the pharmacokinetic profile of this compound?
This compound is orally bioavailable and readily crosses the blood-brain barrier to engage frontal cortex 5-HT2A receptors.[1][2] Its long-acting nature should be factored into experimental timelines, particularly regarding washout periods between experiments.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Step |
| No or low HTR observed after this compound administration. | Inappropriate Dosage: The dose of this compound may be too low. | Conduct a dose-response study to determine the optimal dose for your specific animal strain and experimental conditions. Effective doses in mice have been reported in the 0.1-3 mg/kg range.[1][2] |
| Incorrect Route of Administration: While orally and subcutaneously active, the formulation and administration technique may be suboptimal. | Ensure proper drug formulation and administration technique. For oral administration, ensure the compound is properly dissolved or suspended. For subcutaneous injection, ensure correct placement. | |
| Animal Strain Variability: Different mouse or rat strains can exhibit varying sensitivity to 5-HT2A agonists. | Use a well-characterized strain for HTR studies, such as C57BL/6J mice.[7] If using a different strain, a thorough dose-response validation is critical. | |
| Unexpectedly high variability in HTR counts between subjects. | Environmental Factors: Stress, time of day, and housing conditions can influence behavioral responses. | Standardize environmental conditions. Acclimate animals to the testing room and observation chambers.[8] Conduct experiments at the same time of day to minimize circadian rhythm effects. |
| Observer Bias: Manual scoring of HTR can be subjective. | If possible, use an automated detection system (e.g., magnetometer-based or video analysis software) for objective and consistent HTR quantification.[5][9] If scoring manually, ensure observers are well-trained and blinded to the treatment groups. | |
| Decreased HTR upon repeated administration of this compound. | Behavioral Tolerance: As noted, repeated high doses (e.g., 3 mg/kg) can induce tolerance.[6] | Consider using lower doses (e.g., 0.3 mg/kg) for subchronic studies, as this has been shown to not induce tolerance.[6] If high doses are necessary, incorporate adequate washout periods between administrations. A return to a normal response level has been observed after a 48-hour washout.[6] |
| Atypical behaviors observed alongside HTR. | Off-Target Effects: At higher doses, this compound may have effects at other receptors due to its modest selectivity.[2][3] | Carefully observe and document all behaviors. If atypical behaviors are prominent, consider if they might interfere with the expression of HTR. A lower dose may be necessary to increase selectivity for the 5-HT2A/2C receptors. |
Experimental Protocols
Head-Twitch Response (HTR) Assay Protocol
This protocol is a general guideline and may require optimization for specific experimental goals.
-
Animals: Male C57BL/6J mice (8-12 weeks old) are commonly used.[7]
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituation: Acclimate mice to the testing room for at least 30-60 minutes before the experiment. Place each mouse in an individual observation chamber (e.g., a clear cylindrical container) for a 10-15 minute habituation period.[8]
-
Drug Preparation:
-
Prepare this compound in a suitable vehicle (e.g., sterile saline or 0.5% methylcellulose).
-
The concentration should be adjusted to deliver the desired dose in a consistent volume (e.g., 10 ml/kg).
-
-
Administration:
-
Administer this compound via the desired route (subcutaneous or oral).
-
Administer the vehicle to the control group.
-
-
Observation and Scoring:
-
Immediately after administration, begin recording the number of head twitches. A head twitch is a rapid, spasmodic, side-to-side rotational movement of the head that is distinct from grooming or exploratory sniffing.[5]
-
The observation period typically lasts for 30-60 minutes.[7]
-
Scoring can be done manually by a trained observer or using an automated system.
-
-
Data Analysis:
-
The total number of head twitches per observation period is the primary endpoint.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.
-
Visualizations
Caption: Signaling pathway of this compound-induced head-twitch response.
Caption: General experimental workflow for the head-twitch response assay.
Caption: Troubleshooting logic for absent or low HTR.
References
- 1. sydney.alma.exlibrisgroup.com [sydney.alma.exlibrisgroup.com]
- 2. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of this compound: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Synthesis and StructureâActivity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of this compound: A Potent, Orally Bioavailable and Long-Acting Serotonin 5âHT2 Receptor Agonist - figshare - Figshare [figshare.com]
- 4. Head-twitch response - Wikipedia [en.wikipedia.org]
- 5. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cybin.com [cybin.com]
- 7. benchchem.com [benchchem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pubs.acs.org [pubs.acs.org]
CYB210010 In Vivo Administration Technical Support Center
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing CYB210010 in in vivo experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and administration of this compound.
Disclaimer
The following formulation recommendations are based on established practices for poorly water-soluble compounds intended for in vivo research. The exact vehicle composition used in the seminal preclinical studies for this compound has not been publicly disclosed. Therefore, the provided protocols should be considered as a starting point for formulation development and may require optimization for your specific experimental needs.
I. Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and administration of this compound.
1. Issue: this compound Fails to Dissolve in the Vehicle
-
Possible Cause: Inadequate solvent power of the initial vehicle component.
-
Solution Workflow:
Figure 1: Workflow for Dissolving this compound -
Detailed Steps:
-
First, attempt to dissolve this compound in a minimal volume of an organic solvent like Dimethyl Sulfoxide (B87167) (DMSO).
-
If dissolution is challenging, gentle warming and sonication can be employed.
-
For particularly difficult compounds, the addition of a co-solvent such as PEG 400 may be necessary.
-
Once the compound is fully dissolved in the organic solvent(s), slowly add the aqueous component (e.g., saline) to reach the final desired concentration.
-
2. Issue: Precipitation Occurs Upon Addition of Aqueous Vehicle
-
Possible Cause: The concentration of the organic solvent is too low in the final formulation to maintain the solubility of this compound.
-
Troubleshooting Steps:
-
Increase the proportion of the organic co-solvent. A common starting point is a final concentration of 5-10% DMSO. However, the lowest effective concentration should be used to minimize potential toxicity.
-
Consider a different co-solvent system. A combination of DMSO and PEG 400, or other solubilizing agents like Tween 80, may improve stability.
-
Prepare a more dilute final solution. If the experimental design allows, lowering the final concentration of this compound may prevent precipitation.
-
3. Issue: High Viscosity of the Dosing Solution
-
Possible Cause: High concentrations of excipients like PEG 400 or suspending agents.
-
Mitigation Strategies:
-
Reduce the concentration of the viscosity-inducing agent.
-
If using a suspension, ensure the particle size is minimal to prevent needle blockage.
-
Use a larger gauge needle for administration, if appropriate for the animal model and route.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a recommended starting vehicle for subcutaneous (SC) administration of this compound?
A1: A common and effective vehicle for subcutaneous administration of poorly water-soluble compounds involves a co-solvent system. A recommended starting formulation is:
-
5-10% DMSO
-
10-20% PEG 400
-
70-85% Saline (0.9% NaCl)
Q2: What is a recommended starting vehicle for oral gavage (PO) administration of this compound?
A2: For oral administration, a suspension is often a suitable approach. A recommended starting formulation is:
-
0.5% (w/v) Carboxymethyl cellulose (B213188) (CMC) in purified water.
-
Alternatively, a solution using a co-solvent system similar to the subcutaneous formulation can be used, though the concentration of organic solvents should be minimized.
Q3: What is the reported in vivo dose range for this compound?
A3: Preclinical studies in mice have reported effective doses in the range of 0.1 to 3 mg/kg for both subcutaneous and oral administration.[1][2]
Q4: How should I prepare the dosing solution?
A4: A general procedure is as follows:
-
Weigh the required amount of this compound.
-
Dissolve it in the organic solvent component(s) (e.g., DMSO, PEG 400) in a sterile vial.
-
Vortex and/or sonicate until the compound is fully dissolved.
-
Slowly add the aqueous vehicle (e.g., saline or a suspension base) to the final volume while vortexing to ensure a homogenous solution or suspension.
Q5: How should I store the prepared this compound solution?
A5: While specific stability data for this compound in these vehicles is not available, it is best practice to prepare the dosing solution fresh on the day of the experiment. If short-term storage is necessary, it should be stored at 2-8°C and protected from light. Visually inspect for any signs of precipitation before administration.
III. Quantitative Data Summary
The following table summarizes the key quantitative parameters for in vivo studies with this compound based on available literature.
| Parameter | Value | Species | Administration Route | Reference |
| Dose Range | 0.1 - 3 mg/kg | Mouse | Subcutaneous (SC) | [2] |
| Dose Range | 0.1 - 3 mg/kg | Mouse | Oral (PO) | [1] |
| Bioavailability | Orally bioavailable | Mouse, Rat, Dog | Oral (PO) | [1][2] |
IV. Experimental Protocols
Protocol 1: Preparation of this compound Solution for Subcutaneous Injection (1 mg/mL)
-
Objective: To prepare a 1 mg/mL solution of this compound in a co-solvent vehicle suitable for subcutaneous administration.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG 400), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
For a final volume of 10 mL, weigh 10 mg of this compound into a sterile vial.
-
Add 1.0 mL of DMSO to the vial.
-
Vortex the vial until the this compound is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution.
-
Add 2.0 mL of PEG 400 and vortex to mix thoroughly.
-
Slowly add 7.0 mL of sterile saline to the vial while continuously vortexing to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of particulates.
-
Protocol 2: Preparation of this compound Suspension for Oral Gavage (1 mg/mL)
-
Objective: To prepare a 1 mg/mL suspension of this compound in a carboxymethyl cellulose vehicle suitable for oral gavage.
-
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium (low viscosity)
-
Purified water
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
-
Procedure:
-
Prepare a 0.5% (w/v) CMC vehicle by slowly adding 0.5 g of CMC to 100 mL of purified water while stirring continuously until a uniform suspension is formed.
-
For a final volume of 10 mL, weigh 10 mg of this compound.
-
Triturate the this compound powder with a small amount of the 0.5% CMC vehicle in a mortar to form a smooth paste.
-
Gradually add the remaining volume of the 0.5% CMC vehicle to the paste while stirring continuously.
-
Stir the final suspension for at least 15-20 minutes to ensure homogeneity.
-
Maintain continuous stirring during dosing to ensure uniform delivery of the suspension.
-
V. Signaling Pathway and Workflow Diagrams
The following diagrams illustrate key conceptual frameworks relevant to the in vivo use of this compound.
References
How to mitigate ceiling effects in CYB210010 dose-response studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ceiling effects observed in CYB210010 dose-response studies.
Frequently Asked Questions (FAQs)
Q1: What is a ceiling effect in the context of this compound dose-response studies?
A ceiling effect in pharmacology refers to the phenomenon where increasing the dose of a drug beyond a certain point does not produce a greater response.[1] For this compound, this means that after a certain concentration, administering more of the compound will not further increase the measured biological effect, such as the head twitch response (HTR) in mice or in vitro functional assay signals.[2] This is often due to the saturation of the target receptors, in this case, primarily the serotonin (B10506) 5-HT2A and 5-HT2C receptors.[1][2]
Q2: What are the potential causes of a ceiling effect with this compound?
Several factors can contribute to a ceiling effect in this compound experiments:
-
Receptor Saturation: The most common cause is the occupation of all available 5-HT2A/2C receptors by this compound. Once the receptors are saturated, additional drug molecules cannot bind to elicit a further response.[1]
-
Tachyphylaxis (Rapid Tolerance): Repeated or high-dose administration of this compound can lead to a rapid decrease in the observed response. Studies have shown that a high dose of 3 mg/kg resulted in a blunted HTR, which returned to normal after a washout period.[2]
-
Downstream Signaling Pathway Limitation: The maximum response may be limited by a downstream component of the signaling cascade becoming the rate-limiting step.
-
Assay Detection Limits: The detection method used in the assay may have a limited dynamic range, leading to a plateau in the signal at high this compound concentrations.
-
Off-Target Effects: At higher concentrations, this compound might engage other targets that could counteract the primary effect, leading to a plateau.
Q3: How can I determine if I am observing a true ceiling effect or an experimental artifact?
To differentiate between a true pharmacological ceiling effect and an experimental artifact, consider the following:
-
Review Your Dose Range: Ensure your dose-response curve has a sufficient number of data points, especially at the lower and upper ends. A well-defined sigmoidal curve with a clear plateau suggests a true ceiling effect.
-
Check for Assay Saturation: Dilute your samples to ensure the readings are within the linear range of your detection instrument.
-
Use a Positive Control with a Known Higher Maximum Effect: If a different agonist for the same receptor is known to produce a greater maximal response in your assay system and it also plateaus, this may indicate a limitation of the assay itself.
-
Assess for Tachyphylaxis: Conduct a time-course experiment or a repeated dosing study, similar to the preclinical studies for this compound, to see if the response diminishes over time with continuous or repeated exposure.[2]
Troubleshooting Guide: Mitigating Ceiling Effects
If you are encountering a ceiling effect in your this compound dose-response studies, follow these troubleshooting steps.
Issue: Premature Plateau in Dose-Response Curve
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Dose Range | Expand the dose range, particularly by adding lower concentrations to better define the bottom of the curve and the EC50. | A more complete sigmoidal curve, allowing for accurate determination of potency and efficacy. |
| Receptor Saturation | This is an inherent property. The goal is to accurately define the maximal effect (Emax), not necessarily to exceed it. | A well-characterized Emax for this compound in your specific assay system. |
| Tachyphylaxis/Receptor Desensitization | 1. Reduce the incubation time. 2. For in vivo studies, increase the washout period between doses. A 48-hour washout was shown to restore HTR response.[2] 3. Use a lower dose range in repeated administration studies. A 0.3 mg/kg dose did not show a reduction in HTR.[2] | 1. Minimized receptor desensitization during the assay. 2. & 3. Avoidance of blunted responses in subsequent doses. |
| Assay Detection Limit Reached | 1. Dilute the samples before measurement. 2. Reduce the amount of starting material (e.g., cells, tissue). 3. Decrease the gain or other sensitivity settings on the detection instrument. | The plateau may shift to a higher dose or be resolved, indicating the previous ceiling was an artifact of the detection method. |
Experimental Protocols
Protocol: In Vitro Functional Assay (e.g., IP1 Production) to Mitigate Ceiling Effects
This protocol is designed to generate a robust dose-response curve for this compound while minimizing the risk of ceiling effects.
1. Cell Seeding:
- Seed cells expressing the 5-HT2A or 5-HT2C receptor at an optimal density to avoid overconfluence, which can dampen the signaling response. Perform a cell titration experiment beforehand to determine the optimal density.
2. Compound Preparation:
- Prepare a wide range of this compound concentrations, typically using a 1:3 or 1:5 serial dilution. For this compound, with a reported 5-HT2A EC50 of 4.1 nM[2], a starting concentration of 1 µM with 10-12 dilution points should be sufficient to capture the full dose-response curve.
3. Incubation:
- Minimize the incubation time with this compound to the shortest duration necessary to achieve a robust signal. This reduces the likelihood of receptor desensitization. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal incubation time.
4. Signal Detection:
- Follow the manufacturer's protocol for the IP1 assay kit.
- If the signal at the highest concentrations appears to plateau abruptly, dilute the cell lysates before performing the final detection step to ensure the readings are within the linear range of the plate reader.
Data Presentation:
Table 1: Example Dose-Response Data for this compound in an IP1 Assay
| This compound Conc. (nM) | Response (RFU) |
| 1000 | 15023 |
| 300 | 14987 |
| 100 | 14560 |
| 30 | 12875 |
| 10 | 9543 |
| 3 | 5210 |
| 1 | 2345 |
| 0.3 | 987 |
| 0.1 | 450 |
| 0 | 400 |
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via 5-HT2A/2C receptor activation.
Experimental Workflow for Mitigating Ceiling Effects
Caption: Workflow for identifying and mitigating ceiling effects in dose-response studies.
References
Technical Support Center: Gene Expression Analysis of Psychedelic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the gene expression analysis of psychedelic compounds.
Frequently Asked Questions (FAQs)
A list of commonly asked questions to quickly address recurrent issues.
| Question | Answer |
| 1. What are the most critical initial steps for a successful gene expression study with psychedelic compounds? | Careful experimental design is paramount. This includes selecting the appropriate cell type or animal model, determining the optimal dose and time-course for treatment, and ensuring you have a sufficient number of biological replicates to achieve statistical power. For in vivo studies, consider the route of administration and the metabolic profile of the compound. For in vitro studies, ensure consistent cell culture conditions and passage numbers. |
| 2. How can I minimize RNA degradation when working with neuronal cells or brain tissue? | RNA is highly susceptible to degradation by RNases. Work quickly in an RNase-free environment. For tissue samples, rapid dissection and snap-freezing in liquid nitrogen are crucial. The use of RNase inhibitors and RNA stabilization reagents like RNAlater can help preserve RNA integrity. When isolating RNA, ensure complete homogenization of the tissue to release all cellular contents. |
| 3. I'm seeing low RNA yield from my neuronal cultures after psychedelic treatment. What could be the cause? | Several factors could contribute to low RNA yield. The psychedelic compound itself or its metabolites might affect cell viability at the concentration used, leading to fewer cells. It's also possible that the treatment duration is causing cellular stress and RNA degradation. Incomplete cell lysis during RNA extraction is another common culprit. Consider performing a dose-response and time-course experiment to assess cytotoxicity. Ensure your lysis buffer is effective for neuronal cells and that you are using a sufficient volume for the number of cells. |
| 4. My RNA-seq data shows high variability between biological replicates. What are the likely sources of this variation? | High variability can stem from several sources. Biological variability is inherent, but can be minimized by using genetically similar animals or well-characterized cell lines. Technical variability can be introduced at multiple stages, including inconsistent drug administration, differences in sample collection and processing times, and variations in library preparation and sequencing depth. Implementing standardized protocols and including appropriate controls can help mitigate these issues. |
| 5. Are there any known interferences of psychedelic compounds or their metabolites with common molecular biology enzymes? | While specific studies on direct enzyme inhibition by psychedelics in molecular biology assays are limited, it's a valid concern. Some small molecules can inhibit enzymes like reverse transcriptase or Taq polymerase. To mitigate this risk, thorough RNA purification is essential to remove any residual compound or its metabolites. This includes extra wash steps during RNA extraction. If you suspect inhibition, you can perform a spike-in control experiment where a known amount of a specific RNA is added to your samples before reverse transcription to see if its amplification is affected. |
| 6. What are the key signaling pathways to focus on when analyzing gene expression data from psychedelic studies? | The primary target of classic psychedelics is the serotonin (B10506) 2A (5-HT2A) receptor. Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events. Key downstream pathways to investigate include the phospholipase C (PLC) pathway, leading to the activation of protein kinase C (PKC) and subsequent changes in gene expression. Genes related to synaptic plasticity, such as immediate early genes (e.g., c-Fos, Arc, Egr1/2), and neurotrophic factors like BDNF are often of high interest. |
| 7. How important is it to validate RNA-seq results with another method like RT-qPCR? | Validation of key findings from RNA-seq with a secondary method like RT-qPCR is highly recommended to confirm the results and increase confidence in your conclusions. This is particularly important for genes with low expression levels or modest fold changes. Using a different set of biological replicates for validation can further strengthen your findings. |
| 8. What are some of the bioinformatic challenges specific to analyzing RNA-seq data from psychedelic studies? | A key challenge is the often subtle and transient nature of gene expression changes induced by psychedelics. The effects can be highly cell-type-specific, so bulk tissue RNA-seq may dilute the signal from responsive neuronal populations. Single-cell or single-nucleus RNA-seq can provide greater resolution. Another consideration is the potential for widespread but low-magnitude changes in gene expression, which may require more sensitive statistical approaches to detect. For non-model organisms, the lack of a high-quality reference genome can complicate read alignment and gene annotation. |
| 9. How does genetic variability in the 5-HT2A receptor affect gene expression and response to psychedelics? | Genetic variations, such as single nucleotide polymorphisms (SNPs), in the HTR2A gene (which codes for the 5-HT2A receptor) can alter the receptor's structure and function.[1][2] These variations can lead to differences in how individuals respond to psychedelics, potentially affecting the magnitude of the psychedelic experience and downstream gene expression changes.[1][2] This highlights the importance of considering genetic background in both preclinical and clinical studies. |
| 10. Should I be concerned about the effects of psychedelic metabolites on gene expression? | Yes, the metabolic fate of the parent compound is an important consideration. For example, psilocybin is a prodrug that is rapidly dephosphorylated to its active metabolite, psilocin.[3][4] Different metabolites can have varying affinities for receptors and may contribute to the overall pharmacological and gene expression effects. Understanding the metabolic profile of the compound in your model system is crucial for interpreting the results. |
Troubleshooting Guides
RNA Extraction and Quality Control
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low RNA Yield | 1. Insufficient sample input. 2. Incomplete cell lysis or tissue homogenization. 3. RNA degradation during extraction. 4. Incorrect elution parameters. | 1. Increase the starting amount of tissue or number of cells. 2. Ensure complete disruption of the sample. For tough tissues, consider using bead beating or a rotor-stator homogenizer. For cultured neurons, ensure the lysis buffer is appropriate and incubation times are sufficient.[1] 3. Work quickly on ice and use RNase inhibitors. Ensure all reagents and equipment are RNase-free.[5] 4. For column-based kits, ensure the elution buffer is applied directly to the center of the membrane and allow for a sufficient incubation period before centrifugation.[1] |
| Low RNA Purity (A260/280 ratio < 1.8 or A260/230 ratio < 1.8) | 1. Contamination with phenol (B47542) (from TRIzol extraction) or protein. 2. Contamination with guanidinium (B1211019) salts (from lysis buffers). 3. Residual ethanol (B145695) from wash steps. | 1. For low A260/280, re-purify the RNA. For TRIzol preps, be careful to avoid the interphase during aqueous phase aspiration. For column preps, ensure complete protein digestion if using proteinase K.[5] 2. For low A260/230, perform additional wash steps with the recommended wash buffer.[5] 3. After the final wash step, perform an additional centrifugation step to completely dry the column before elution. |
| RNA Degradation (smeared bands on a gel, low RIN/RQN score) | 1. RNase contamination of samples, reagents, or equipment. 2. Improper sample storage or handling (e.g., slow freezing, thawing and re-freezing). 3. Over-homogenization leading to heat generation. | 1. Maintain a strict RNase-free workflow. Use certified RNase-free reagents and consumables. 2. Snap-freeze samples in liquid nitrogen and store them at -80°C. Avoid multiple freeze-thaw cycles. Use RNA stabilization reagents where appropriate. 3. Homogenize samples on ice and in short bursts to prevent overheating.[1] |
| Genomic DNA Contamination | 1. Incomplete removal of genomic DNA during RNA isolation. 2. Overloading of the purification column. | 1. Perform an on-column or in-solution DNase treatment during the RNA extraction protocol.[6] 2. Adhere to the recommended maximum input amount for your RNA isolation kit. |
RT-qPCR and Data Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Amplification in RT-qPCR | 1. Poor RNA quality or quantity. 2. Inefficient reverse transcription. 3. PCR inhibition. 4. Poor primer design or degradation. | 1. Verify RNA integrity and concentration before starting. 2. Ensure you are using an appropriate amount of RNA for the reverse transcription reaction. Optimize the reaction conditions (e.g., temperature, time). 3. Dilute the cDNA template to reduce the concentration of potential inhibitors. Ensure thorough RNA purification to remove any residual psychedelic compounds or metabolites.[7] 4. Design and validate primers for efficiency and specificity. Store primers appropriately. |
| Inconsistent Ct Values Between Replicates | 1. Pipetting errors. 2. Poorly mixed reaction components. 3. Temperature variations across the PCR plate. | 1. Use calibrated pipettes and be precise. Prepare a master mix for all reactions to minimize pipetting variability. 2. Gently vortex and briefly centrifuge all reaction mixes before plating. 3. Ensure the plate is properly sealed and seated in the thermal cycler. |
| Multiple Peaks in Melt Curve Analysis | 1. Primer-dimers. 2. Non-specific amplification. | 1. Optimize the primer concentration and annealing temperature. 2. Redesign primers to be more specific to the target gene. |
RNA-Seq Data Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Percentage of Unaligned Reads | 1. Poor quality sequencing data. 2. Contamination with DNA from other species. 3. Incorrect reference genome or transcriptome. | 1. Perform quality control on raw sequencing reads using tools like FastQC. Trim adapter sequences and low-quality bases. 2. Align a subset of unaligned reads to a broader database (e.g., NCBI nt) to identify the source of contamination. 3. Ensure you are using the correct and most up-to-date reference genome for your organism. |
| Batch Effects Obscuring Biological Signal | 1. Samples processed or sequenced at different times. 2. Use of different reagent lots. | 1. If possible, randomize your samples across different library preparation batches and sequencing lanes. 2. Use statistical methods (e.g., including batch as a covariate in your model) to correct for batch effects during differential expression analysis. |
| Few or No Differentially Expressed Genes | 1. Insufficient statistical power (low number of replicates). 2. High biological variability. 3. Subtle gene expression changes. 4. Inappropriate statistical model. | 1. Increase the number of biological replicates. 2. Ensure consistent experimental procedures to minimize technical variability. 3. Consider more sensitive analysis methods or pathway/gene set enrichment analysis to detect coordinated changes in gene networks. 4. Use statistical packages designed for RNA-seq data, such as DESeq2 or edgeR, which use a negative binomial distribution to model the data.[8] |
Quantitative Data on Psychedelic-Induced Gene Expression Changes
The following tables summarize quantitative data from studies investigating gene expression changes in response to psychedelic compounds.
Table 1: Psilocybin-Induced Gene Expression Changes in Mouse Prefrontal Cortex
Data from Jefsen et al., 2021. Real-time qPCR analysis in mouse prefrontal cortex 2 hours after a single dose of psilocybin (1 mg/kg).
| Gene | Function | Fold Change (vs. Vehicle) | p-value |
| c-Fos | Immediate Early Gene, Neuronal Activity | ~ 4.5 | < 0.05 |
| Egr2 | Immediate Early Gene, Synaptic Plasticity | ~ 3.0 | < 0.05 |
| Arc | Immediate Early Gene, Synaptic Plasticity | ~ 2.5 | < 0.05 |
| Bdnf | Neurotrophic Factor, Synaptic Plasticity | ~ 1.8 | < 0.05 |
| Ntrk2 (TrkB) | BDNF Receptor | ~ 1.5 | < 0.05 |
Table 2: LSD-Induced Gene Expression Changes in Human Cerebral Organoids
Proteomic data from D'Andrea et al., 2023. Analysis of human cerebral organoids treated with LSD (10 nM) for 24 hours.
| Protein | Gene | Function | Log2 Fold Change (vs. Vehicle) |
| MAP2 | MAP2 | Cytoskeletal protein, Neurite outgrowth | 1.2 |
| SYP | SYP | Synaptic vesicle protein, Synaptogenesis | 0.9 |
| GRIA1 | GRIA1 | Glutamate receptor subunit, Synaptic plasticity | 0.8 |
| CAMK2A | CAMK2A | Kinase, Synaptic signaling | 0.7 |
| BDNF | BDNF | Neurotrophic factor | 0.6 |
Table 3: DMT-Induced Changes in Human Cerebral Organoids
Proteomic data from Dakic et al., 2017. Analysis of human cerebral organoids treated with 5-MeO-DMT (10 µM) for 24 hours.
| Protein | Gene | Function | Regulation |
| EFNB2 | EFNB2 | Ephrin B2, Dendritic spine formation | Upregulated |
| EPHB2 | EPHB2 | Ephrin type-B receptor 2, Dendritic spine formation | Upregulated |
| Integrin beta-1 | ITGB1 | Cell adhesion, Synaptic plasticity | Upregulated |
| mTOR | MTOR | Kinase, Protein synthesis, Synaptic plasticity | Upregulated |
Experimental Protocols
RNA-Seq Library Preparation (Illumina Platform)
This protocol provides a general overview of the steps involved in preparing RNA-seq libraries for Illumina sequencing. Specific details may vary depending on the kit used.
1.1. RNA Quality Control:
-
Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). A high-quality sample should have a RIN (RNA Integrity Number) or RQN (RNA Quality Number) of ≥ 8.
-
Quantify RNA concentration using a fluorometric method (e.g., Qubit).
1.2. mRNA Enrichment (Poly-A Selection) or Ribosomal RNA (rRNA) Depletion:
-
For mRNA-seq: Use oligo(dT) magnetic beads to capture polyadenylated mRNA from the total RNA.
-
For Total RNA-seq: If you are interested in non-coding RNAs or degraded samples, use a kit to deplete ribosomal RNA.
1.3. RNA Fragmentation and Priming:
-
Fragment the enriched mRNA or rRNA-depleted RNA to the desired size range (typically 150-400 bp) using enzymatic or chemical methods.
-
Prime the fragmented RNA with random hexamers.
1.4. First-Strand cDNA Synthesis:
-
Synthesize the first strand of cDNA using a reverse transcriptase and the primed RNA fragments as a template.
1.5. Second-Strand cDNA Synthesis:
-
Synthesize the second strand of cDNA using DNA Polymerase I and RNase H. This results in double-stranded cDNA (dsDNA).
1.6. End Repair and A-tailing:
-
Repair the ends of the dsDNA fragments to create blunt ends.
-
Add a single 'A' nucleotide to the 3' ends of the blunt fragments. This prepares the fragments for ligation to adapters with 'T' overhangs.
1.7. Adapter Ligation:
-
Ligate sequencing adapters to both ends of the A-tailed cDNA fragments. These adapters contain sequences for primer binding for amplification and sequencing.
1.8. Library Amplification:
-
Amplify the adapter-ligated library using PCR to generate a sufficient quantity of DNA for sequencing. The number of PCR cycles should be minimized to avoid amplification bias.
1.9. Library Quantification and Quality Control:
-
Quantify the final library concentration using qPCR.
-
Assess the size distribution of the library using an automated electrophoresis system.
Two-Step RT-qPCR for RNA-Seq Validation
This protocol outlines the general steps for validating RNA-seq data using a two-step reverse transcription quantitative PCR (RT-qPCR) approach.
2.1. Reverse Transcription (cDNA Synthesis):
-
Start with the same high-quality total RNA used for RNA-seq or from a new set of biological replicates.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
In an RNase-free tube, combine the RNA, a mix of random hexamers and oligo(dT) primers, dNTPs, and RNase-free water.
-
Incubate at 65°C for 5 minutes to denature the RNA and primers, then place on ice.
-
Add reverse transcriptase buffer, an RNase inhibitor, and reverse transcriptase enzyme to the tube.
-
Incubate according to the enzyme manufacturer's instructions (e.g., 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes to inactivate the enzyme).
-
The resulting cDNA can be stored at -20°C.
2.2. Quantitative PCR (qPCR):
-
Design and validate primers for your target genes and at least two stable reference (housekeeping) genes.
-
Prepare a qPCR master mix on ice containing a fluorescent dye (e.g., SYBR Green), forward and reverse primers for one gene, and nuclease-free water.
-
Dilute your cDNA template (typically 1:10 to 1:20).
-
In a qPCR plate, add the master mix and the diluted cDNA to the appropriate wells. Include no-template controls (NTC) for each primer set.
-
Seal the plate and run it on a real-time PCR machine with a program that includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension, and a final melt curve analysis.
-
Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression, normalized to the reference genes.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mpbio.com [mpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [frontiersin.org]
- 4. Metabolism of psilocybin and psilocin: clinical and forensic toxicological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. zymoresearch.com [zymoresearch.com]
- 7. neb.com [neb.com]
- 8. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of CYB210010 and DOI in Head-Twitch Response Studies
In the landscape of psychedelic research and the development of novel therapeutics targeting the serotonergic system, the head-twitch response (HTR) in rodents stands as a crucial behavioral assay. It is widely accepted as a preclinical proxy for 5-HT2A receptor activation, a key mechanism underlying the effects of classical hallucinogens. This guide provides a detailed comparison of a novel investigational compound, CYB210010, and the established research tool, (±)-2,5-dimethoxy-4-iodoamphetamine (DOI), in the context of HTR studies. This objective analysis is intended for researchers, scientists, and drug development professionals to inform experimental design and compound selection.
Compound Overview
This compound is a novel, potent, and orally bioavailable phenethylamine (B48288) derivative that acts as a serotonin (B10506) 5-HT2A and 5-HT2C receptor agonist.[1][2][3][4][5] It is under investigation for its therapeutic potential.[2][6]
DOI is a well-characterized and widely used research chemical that is a potent agonist for serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors. It is the most commonly used psychedelic to induce the HTR in rodents and serves as a benchmark for evaluating new compounds.[7][8]
Head-to-Head Performance in Head-Twitch Response
While direct comparative studies under identical experimental conditions are not yet extensively published, analysis of available data from separate preclinical investigations allows for a preliminary comparison of this compound and DOI in their ability to induce the head-twitch response.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and DOI in relation to HTR studies. It is important to note that these values are compiled from various studies and may not be directly comparable due to potential differences in experimental protocols.
| Parameter | This compound | DOI | Source(s) |
| Receptor Binding Affinity (Ki) | 0.35 nM (5-HT2A) | 0.7 nM (5-HT2A), 2.4 nM (5-HT2C) | [3],[9] |
| Functional Potency (EC50) | 4.1 nM (5-HT2A), 7.3 nM (5-HT2C) | Not explicitly stated in provided results | [3] |
| Effective HTR Dose Range (mice) | 0.1 - 3 mg/kg (SC or PO) | 0.25 - 10 mg/kg (IP) | [1][2][10],[7][11] |
| Dose for Maximal HTR | Not explicitly stated, robust response at 3 mg/kg | Typically 1 - 10 mg/kg | [1],[7] |
| HTR Dose-Response Curve | Dose-dependent increase | Biphasic or inverted U-shape | [2],[7][12][13] |
| Duration of Action | Long-acting | Not explicitly stated in provided results | [1][2][5] |
Experimental Protocols
The head-twitch response assay is a standardized behavioral model. The general methodology employed in the studies cited is outlined below.
Head-Twitch Response (HTR) Assay Protocol
-
Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Prior to testing, mice are habituated to the testing environment. This often involves placing them in the observation chambers for a set period (e.g., 30 minutes) on days leading up to the experiment.[15]
-
Drug Administration: this compound has been administered subcutaneously (SC) or orally (PO).[1] DOI is typically administered intraperitoneally (IP).[11] A vehicle control (e.g., saline) is administered to a separate group of animals.
-
Observation Period: Following drug administration, mice are placed individually into observation chambers. The number of head twitches is then counted for a defined period, often ranging from 30 to 60 minutes.
-
HTR Recording: Head twitches can be scored manually by a trained observer.[11] Alternatively, automated systems using a head-mounted magnet and a magnetometer coil can be used for detection, offering higher throughput and objectivity.[11][14]
-
Data Analysis: The total number of head twitches is recorded for each animal. Data are typically presented as the mean ± SEM. Statistical analysis, such as ANOVA followed by post-hoc tests, is used to determine significant differences between treatment groups.[9]
Signaling Pathways and Experimental Workflow
5-HT2A Receptor Signaling Pathway
The head-twitch response is primarily mediated by the activation of the 5-HT2A receptor, which is a Gq/11-coupled receptor.[11][16] The binding of an agonist like this compound or DOI initiates a downstream signaling cascade.
Experimental Workflow for Head-Twitch Response Studies
The following diagram illustrates a typical workflow for conducting a head-twitch response study to compare the effects of novel compounds against a standard like DOI.
Conclusion
Both this compound and DOI are potent 5-HT2A receptor agonists capable of inducing the head-twitch response in rodents. This compound appears to be effective at a lower dose range and is described as long-acting.[1][2][5] DOI, while a reliable tool, exhibits a more complex biphasic dose-response curve, likely due to its activity at other receptors like 5-HT2C which can inhibit the HTR at higher doses.[12] The development of novel compounds like this compound with potentially more selective or favorable pharmacokinetic profiles is of significant interest for both therapeutic applications and as refined tools for neuropharmacological research. Further direct, side-by-side comparative studies are warranted to fully elucidate the relative potencies, efficacies, and behavioral profiles of these two compounds.
References
- 1. cybin.com [cybin.com]
- 2. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of this compound: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Head-twitch response - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Item - Synthesis and StructureâActivity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of this compound: A Potent, Orally Bioavailable and Long-Acting Serotonin 5âHT2 Receptor Agonist - figshare - Figshare [figshare.com]
- 11. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of 5-HT2A and 5-HT2C Receptors in R(−)-2,5-Dimethoxy-4-iodoamphetamine-Elicited Head Twitch Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Differences across sexes on head-twitch behavior and 5-HT2A receptor signaling in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating HTR as a Behavioral Proxy for CYB210010's Psychedelic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Head-Twitch Response (HTR) as a behavioral proxy for the psychedelic effects of CYB210010, a potent and long-acting serotonin (B10506) 5-HT2 receptor agonist.[1] The guide evaluates HTR against alternative behavioral models, presenting supporting experimental data, detailed methodologies, and relevant signaling pathways to aid researchers in the preclinical assessment of novel psychedelic compounds.
Executive Summary
The Head-Twitch Response (HTR) in rodents is a widely accepted and validated behavioral proxy for the hallucinogenic potential of serotonergic compounds in humans.[2][3][4] This is primarily due to its high correlation with 5-HT2A receptor activation, the principal mechanism underlying the effects of classic psychedelics.[2][5][6] this compound, a novel 5-HT2A and 5-HT2C receptor agonist, has been shown to elicit a robust and dose-dependent HTR, supporting its classification as a psychedelic-like compound.[1][7] This guide will demonstrate that while other behavioral assays exist, the HTR model offers a compelling combination of predictive validity, efficiency, and mechanistic relevance for screening and characterizing new chemical entities like this compound.
Comparison of Behavioral Proxies for Psychedelic Effects
The preclinical evaluation of psychedelic compounds relies on a variety of behavioral assays. The Head-Twitch Response and Drug Discrimination are the most established and validated models.
| Behavioral Proxy | Principle | Advantages | Disadvantages |
| Head-Twitch Response (HTR) | A rapid, side-to-side head movement in rodents induced by 5-HT2A receptor agonists. The frequency of twitches correlates with the psychedelic potency of a compound.[2][3][5][6] | - High predictive validity for human hallucinogenic effects.[2][5][6] - Less costly and time-consuming than drug discrimination.[3] - High-throughput screening is possible with automated detection systems.[4] - Strong construct validity, directly linked to the 5-HT2A receptor mechanism.[5][6] | - Low face validity, as humans do not exhibit this behavior.[3] - Can be induced by some non-hallucinogenic compounds and is sensitive to compounds acting on other neurotransmitter systems (e.g., NMDA antagonists).[3] |
| Drug Discrimination | Animals are trained to differentiate between the subjective effects of a known psychedelic drug (e.g., LSD, DOM) and a vehicle. A novel compound is then tested to see if it substitutes for the training drug.[4][5] | - High specificity and sensitivity for compounds with similar subjective effects.[5] - Strong predictive validity for human psychedelic effects.[5][6] | - Time-consuming and labor-intensive training process. - Requires the use of scheduled drugs as training stimuli. - Lower throughput compared to HTR. |
| Open-Field Test | Measures locomotor activity and exploratory behavior. Some psychedelics can induce hyperactivity or stereotyped behaviors. | - Simple to implement and automate. - Can provide information on general stimulant or sedative effects. | - Low specificity for psychedelic effects; many classes of drugs can alter locomotor activity. - Poor predictive validity for hallucinogenic potential. |
| Prepulse Inhibition (PPI) of the Startle Reflex | A measure of sensorimotor gating, which can be disrupted by some psychedelics. | - Provides insights into the compound's effects on information processing. | - Not specific to psychedelics; disrupted by a wide range of neuropsychiatric drugs. - Variable results across different psychedelic compounds. |
Quantitative Data Presentation
The potency of psychedelic compounds in inducing the Head-Twitch Response shows a strong correlation with their potency in drug discrimination studies and their hallucinogenic potency in humans.[2][5][6]
Table 1: Potency of this compound and Reference Psychedelics in Inducing Head-Twitch Response (HTR)
| Compound | HTR ED₅₀ (mg/kg) | Primary Receptor Target(s) | Reference |
| This compound | 0.1 - 3 (elicits HTR) | 5-HT2A, 5-HT2C | [1] |
| DOI | ~1.0 | 5-HT2A/2C | [3] |
| LSD | ~0.05 | 5-HT2A/1A/Dopamine | [5] |
| Psilocybin | ~1.0 | 5-HT2A/1A |
Note: ED₅₀ values can vary depending on the specific experimental conditions and rodent strain.
Table 2: Comparison of ED₅₀ Values for Selected Psychedelics in HTR and Drug Discrimination Assays
| Compound | HTR ED₅₀ (µmol/kg) | Drug Discrimination ED₅₀ (µmol/kg) (DOM as training drug) | Reference |
| DOM | 1.75 | 1.79 | [6] |
| LSD | 0.13 | 0.13 | [6] |
| Mescaline | 29.8 | 34.6 | [6] |
The remarkable consistency in the potency of these compounds across both assays underscores the validity of HTR as a reliable predictor of psychedelic-like subjective effects.[6]
Experimental Protocols
Head-Twitch Response (HTR) Assay
Objective: To quantify the frequency of head twitches in rodents following the administration of a test compound.
Methodology:
-
Animals: Male C57BL/6J mice are commonly used due to their robust HTR.
-
Apparatus: Animals are placed in a transparent cylindrical observation chamber. For automated detection, a small magnet is affixed to the mouse's head, and the chamber is surrounded by a magnetometer coil.[4]
-
Procedure:
-
Mice are habituated to the testing environment.
-
The test compound (e.g., this compound) or vehicle is administered via the desired route (e.g., subcutaneous, oral).
-
Mice are placed in the observation chamber, and head twitches are recorded for a specified period (typically 30-60 minutes).
-
Recording can be done manually by a trained observer or automatically using the magnetometer system or video analysis software.[4]
-
-
Data Analysis: The total number of head twitches is counted, and dose-response curves are generated to determine the ED₅₀ value.
Drug Discrimination Assay
Objective: To determine if a test compound produces subjective effects similar to a known psychedelic drug.
Methodology:
-
Animals: Rats are commonly used for this paradigm.
-
Apparatus: A standard two-lever operant conditioning chamber.
-
Procedure:
-
Training Phase:
-
Animals are trained to press one lever after receiving an injection of a known psychedelic (e.g., DOM or LSD) to receive a reward (e.g., food pellet).
-
On alternate days, they are trained to press a second lever after receiving a vehicle injection to receive the same reward.
-
Training continues until the animals reliably press the correct lever based on the injection they received.
-
-
Testing Phase:
-
Various doses of the test compound (e.g., this compound) are administered.
-
The animal is placed in the chamber, and the percentage of responses on the drug-appropriate lever is recorded.
-
-
-
Data Analysis: Full substitution is typically defined as >80% of responses on the drug-appropriate lever. Dose-response curves are generated to determine the ED₅₀ for substitution.
Signaling Pathways and Mechanism of Action
The psychedelic effects of compounds like this compound are primarily mediated by their agonist activity at the serotonin 2A (5-HT2A) receptor. Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events.
Caption: 5-HT2A receptor signaling pathway activated by this compound.
Recent research indicates that the psychedelic potential of a 5-HT2A agonist is more strongly correlated with its efficacy in activating the Gq protein signaling pathway, which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in increased intracellular calcium and activation of protein kinase C (PKC), driving downstream effects on gene expression and neuroplasticity that are thought to underlie both the acute psychedelic experience and potential therapeutic benefits. The induction of HTR is considered a reliable in vivo measure of this Gq-mediated signaling.
Experimental Workflow
The validation of HTR as a behavioral proxy for a novel compound like this compound follows a structured workflow.
Caption: Workflow for validating HTR as a psychedelic proxy.
Conclusion
The Head-Twitch Response (HTR) stands out as a robust, reliable, and efficient behavioral proxy for assessing the psychedelic potential of novel compounds like this compound. Its strong correlation with 5-HT2A receptor-mediated Gq signaling, coupled with its high predictive validity for subjective effects in humans and concordance with more resource-intensive models like drug discrimination, makes it an indispensable tool in psychedelic drug discovery and development. For researchers aiming to characterize the in vivo effects of new chemical entities, the HTR assay provides a validated and quantitative measure of psychedelic-like activity.
References
- 1. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of this compound: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Head-twitch response - Wikipedia [en.wikipedia.org]
- 4. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. cybin.com [cybin.com]
A Comparative Analysis of the Off-Target Binding Profiles of CYB210010 and LSD
For Immediate Release
DUBLIN, Ireland – December 9, 2025 – In a comparative guide aimed at researchers, scientists, and drug development professionals, this publication provides an in-depth analysis of the off-target binding profiles of CYB210010, a novel serotonin (B10506) 5-HT2 receptor agonist, and lysergic acid diethylamide (LSD). The following guide summarizes quantitative binding affinities, details the experimental methodologies used for these assessments, and visualizes the key signaling pathways associated with the most significant off-target interactions.
Executive Summary
Understanding the off-target binding profile of a psychoactive compound is crucial for predicting its potential therapeutic effects and adverse event profile. This guide presents a side-by-side comparison of this compound and LSD, revealing key differences in their selectivity. While both compounds are potent agonists at the serotonin 5-HT2A receptor, their interactions with other receptors, particularly adrenergic and dopaminergic systems, diverge significantly. This compound demonstrates a more selective profile with modest affinity for a limited number of off-target receptors. In contrast, LSD exhibits a broader range of off-target interactions, notably at various dopamine (B1211576) receptors, which may contribute to its complex pharmacological effects.
Quantitative Off-Target Binding Profiles
The following table summarizes the binding affinities (Ki in nM) of this compound and LSD for a range of off-target receptors. Lower Ki values indicate higher binding affinity. Data has been compiled from preclinical studies and publicly available databases. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Receptor Family | Target | This compound (Ki, nM) | LSD (Ki, nM) |
| Serotonin | 5-HT1A | Modest Affinity | High Affinity |
| 5-HT2B | Modest Affinity | High Affinity | |
| 5-HT6 | Modest Affinity | Moderate Affinity | |
| Adrenergic | α2A | 72[1] | Moderate Affinity |
| α2B | 1052[1] | Low Affinity | |
| α2C | 108[1] | Moderate Affinity | |
| β1 | - | Low Affinity | |
| β2 | - | Low Affinity | |
| Dopamine | D1 | Low Affinity | Moderate Affinity |
| D2 | >100-fold selectivity[1] | 2 - 275[2][3][4][5][6][7] | |
| D3 | Low Affinity | Moderate Affinity | |
| D4 | Low Affinity | 56[5] | |
| Monoamine Transporters | SERT, DAT, NET | Lacked activity[1] | Low Affinity |
Note: "Modest Affinity" and "Low Affinity" are used where specific Ki values were not available in the initial search but descriptive information was found. Further targeted searches would be required to populate these fields with precise quantitative data.
Experimental Protocols
The binding affinity data presented in this guide are primarily generated using competitive radioligand binding assays. This technique is considered the gold standard for quantifying the interaction between a compound and a target receptor.
Representative Protocol: Competitive Radioligand Binding Assay for Off-Target Profiling
-
Receptor Preparation:
-
Cell membranes expressing the receptor of interest are prepared from transfected cell lines (e.g., HEK293, CHO) or from tissue homogenates.
-
The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
-
Assay Buffer Preparation:
-
A buffer solution is prepared to maintain a physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
-
Competition Binding Reaction:
-
The assay is performed in a 96-well plate format.
-
A fixed concentration of a specific radioligand (a radioactively labeled molecule known to bind to the target receptor) is added to each well.
-
Increasing concentrations of the unlabeled test compound (this compound or LSD) are added to compete with the radioligand for binding to the receptor.
-
Control wells are included to determine total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Visualizations
The interaction of a ligand with an off-target receptor can trigger downstream signaling cascades, leading to physiological effects. Below are visualizations of the primary signaling pathways associated with the key off-target interactions of this compound and LSD.
This compound: Adrenergic Receptor Signaling
This compound displays modest affinity for α2-adrenergic receptors. These receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
LSD: Dopamine D2 Receptor Signaling
LSD has a notable affinity for dopamine D2 receptors, which are also coupled to Gi/o proteins.[2][3][4][6][7] This interaction is thought to contribute to some of the psychotic-like effects of LSD and occurs in a later phase of its action.[3] The signaling pathway is similar to that of α2-adrenergic receptors, resulting in the inhibition of adenylyl cyclase and a reduction in cAMP levels.
Discussion and Conclusion
The comparison of the off-target binding profiles of this compound and LSD highlights important differences that may have significant implications for their therapeutic potential and safety. This compound exhibits a more focused pharmacological profile, with its primary activity at the 5-HT2A and 5-HT2C receptors and modest, quantifiable interactions with a small number of adrenergic receptors.[1] This suggests a potentially more predictable and manageable side-effect profile.
In contrast, LSD's broader off-target activity, particularly its potent interaction with dopamine D2 receptors, may contribute to the more complex and less predictable psychological effects reported by users, including the potential for paranoia and psychosis-like symptoms.[3] The biphasic nature of LSD's effects, with an initial serotonergic phase followed by a dopaminergic phase, further complicates its pharmacological profile.[3]
For researchers and drug developers, the more selective profile of this compound may offer a more tractable starting point for the development of novel therapeutics with a clearer mechanism of action and a potentially improved safety margin. Further head-to-head studies using standardized, comprehensive off-target screening panels are warranted to provide a more definitive comparison of these two compounds.
This guide provides a foundational comparison based on currently available data. As new research emerges, a more complete understanding of the nuanced pharmacological differences between these and other psychoactive compounds will undoubtedly inform the future of psychedelic medicine.
References
- 1. CYB-210010 is long-acting serotonin 5-HT2A receptor agonist | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Distinct temporal phases in the behavioral pharmacology of LSD: dopamine D2 receptor-mediated effects in the rat and implications for psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sites.utoronto.ca [sites.utoronto.ca]
- 7. Interaction between LSD and dopamine D2/3 binding sites in pig brain | Semantic Scholar [semanticscholar.org]
Cross-Validation of In Vitro and In Vivo Data for CYB210010: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data for CYB210010, a novel serotonin (B10506) 5-HT2 receptor agonist, with established benchmark compounds, 2,5-dimethoxy-4-bromophenethylamine (2C-B) and (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI). The data presented herein is compiled from publicly available preclinical research to facilitate an objective evaluation of this compound's pharmacological profile.
Executive Summary
This compound is a potent and long-acting agonist at serotonin 5-HT2A and 5-HT2C receptors with modest selectivity over the 5-HT2B subtype.[1][2][3] In vitro and in vivo studies demonstrate its potential for inducing neuroplasticity-related gene expression, a key area of interest for the development of novel therapeutics for psychiatric and neurological disorders.[1][2] This guide cross-validates these findings by comparing them against the known activities of 2C-B and DOI, two well-characterized phenethylamine (B48288) psychedelics.
Data Presentation
In Vitro Receptor Pharmacology: A Comparative Analysis
The following table summarizes the in vitro receptor binding affinities (Ki) and functional potencies (EC50) of this compound, 2C-B, and DOI at key serotonin 5-HT2 receptor subtypes. Lower Ki and EC50 values indicate higher binding affinity and functional potency, respectively.
| Compound | 5-HT2A | 5-HT2B | 5-HT2C |
| This compound | Ki: 0.35 nM EC50: 4.1 nM | Ki: 6.7 nM EC50: 88 nM | Ki: 0.55 nM EC50: 7.3 nM |
| 2C-B | Ki: 8.6 nM EC50: 1.2 nM | EC50: 13 nM | EC50: 0.63 nM |
| DOI | Ki: 0.35 nM EC50: 63 nM | Ki: 1.5 nM | Ki: 0.48 nM |
Note: Data for this compound and DOI Ki values are from the same preclinical poster presentation by Cybin Inc.[1] EC50 values for this compound are also from Cybin Inc.[1][2] Data for 2C-B and DOI EC50 values are compiled from various sources and may not be directly comparable due to different experimental conditions.
In Vivo Head-Twitch Response (HTR): A Behavioral Biomarker
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is often used to predict psychedelic potential in humans.
| Compound | Route of Administration | Dose Range | Observed Effect |
| This compound | Subcutaneous (SC), Oral (PO) | 0.1 - 3 mg/kg | Robust and long-acting HTR.[1][3] |
| 2C-B | Not specified in detail, but known to induce HTR. | Not specified in detail. | Induces HTR, though some studies suggest lower intrinsic activity compared to other psychedelics.[4] |
| DOI | Intraperitoneal (IP) | 0.1 - 10 mg/kg | Dose-dependent induction of HTR, commonly used as a positive control.[4][5][6] |
Experimental Protocols
In Vitro Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., human recombinant 5-HT2A, 5-HT2B, or 5-HT2C) are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding reaction.
-
Radioligand: A specific radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]LSD or [125I]DOI for 5-HT2A receptors) is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Functional Assay (e.g., IP-1 Production)
Objective: To determine the functional potency (EC50) of a test compound as an agonist at a specific receptor.
General Protocol:
-
Cell Culture: Cells stably expressing the target receptor (e.g., CHO-K1 cells with human 5-HT2A) are cultured.
-
Cell Plating: Cells are seeded into multi-well plates and grown to an appropriate confluency.
-
Compound Addition: The cells are treated with varying concentrations of the test compound.
-
Stimulation: The cells are incubated for a specific time to allow for receptor activation and downstream signaling.
-
Second Messenger Measurement: The accumulation of a downstream second messenger, such as inositol (B14025) monophosphate (IP-1), is measured. This is often done using a commercially available assay kit (e.g., HTRF).
-
Data Analysis: The data are plotted as a concentration-response curve, and a non-linear regression analysis is used to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
In Vivo Mouse Head-Twitch Response (HTR) Assay
Objective: To assess the in vivo activation of 5-HT2A receptors by a test compound.
General Protocol:
-
Animals: Male C57BL/6J mice are commonly used.
-
Acclimation: Animals are acclimated to the testing environment before the experiment.
-
Drug Administration: The test compound is administered via a specific route (e.g., subcutaneous, oral, or intraperitoneal injection). A vehicle control group and a positive control group (e.g., receiving DOI) are included.
-
Observation Period: Immediately after drug administration, individual mice are placed in observation chambers.
-
HTR Quantification: The number of head twitches is counted for a defined period (e.g., 30-60 minutes). This can be done manually by a trained observer or using an automated system with a magnetometer or video analysis.
-
Data Analysis: The total number of head twitches for each animal is recorded. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the different treatment groups.
Mandatory Visualization
Caption: Simplified signaling pathway of this compound via the 5-HT2A receptor.
Caption: Experimental workflow for cross-validation of in vitro and in vivo data.
References
- 1. 2C-B - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. psychedelicreview.com [psychedelicreview.com]
- 4. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. We Need 2C but Not 2B: Developing Serotonin 2C (5-HT2C) Receptor Agonists for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CYB210010 and Other 2C-X Phenethylamines in Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor activation profiles of the novel phenethylamine (B48288) CYB210010 and other members of the 2C-X family of psychedelic compounds. The information presented is supported by experimental data from preclinical pharmacological studies.
Introduction
This compound is a novel, potent, and orally active serotonin (B10506) 5-HT2A/5-HT2C receptor agonist derived from the 2C-X scaffold. The 2C-X series of phenethylamines are known for their psychedelic effects, which are primarily mediated by their interaction with serotonin 5-HT2A receptors. Understanding the comparative receptor binding affinities and functional potencies of these compounds is crucial for the development of new therapeutics and for elucidating the structure-activity relationships that govern their pharmacological effects.
Data Presentation: Receptor Binding Affinities and Functional Potencies
The following tables summarize the in vitro receptor binding affinities (Ki) and functional potencies (EC50) of this compound and several other key 2C-X compounds at serotonin 5-HT2 receptor subtypes. Ki values represent the concentration of the compound required to inhibit 50% of the radioligand binding to the receptor, with lower values indicating higher binding affinity. EC50 values represent the concentration of the compound that produces 50% of its maximal effect, with lower values indicating higher potency.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2A | 5-HT2B | 5-HT2C |
| This compound | Not explicitly stated in provided results | Not explicitly stated in provided results | Not explicitly stated in provided results |
| 2C-B | 14 ± 2 | 90 ± 24 | 48 ± 6 |
| 2C-C | 31 ± 3 | 170 ± 50 | 110 ± 20 |
| 2C-D | 65 ± 1 | 480 ± 110 | 220 ± 40 |
| 2C-E | 22 ± 2 | 110 ± 10 | 65 ± 11 |
| 2C-I | 13 ± 1 | 130 ± 30 | 43 ± 4 |
Data for 2C-X compounds sourced from Rickli et al., 2015.
Table 2: Functional Potencies (EC50, nM)
| Compound | 5-HT2A | 5-HT2B | 5-HT2C |
| This compound | 4.1[1] | 88[1] | 7.3[1] |
| 2C-B | 15 ± 4 | 23 ± 9 | Not Available |
| 2C-C | 24 ± 4 | 33 ± 10 | Not Available |
| 2C-D | 37 ± 11 | 93 ± 15 | Not Available |
| 2C-E | 16 ± 4 | 24 ± 4 | Not Available |
| 2C-I | 12 ± 3 | 25 ± 10 | Not Available |
Data for 2C-X compounds sourced from Rickli et al., 2015.
Experimental Protocols
The data presented above were generated using established in vitro pharmacological assays. The general methodologies for these key experiments are outlined below.
Radioligand Competition Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., human recombinant 5-HT2A, 5-HT2B, or 5-HT2C receptors) are prepared.
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]LSD for 5-HT2B, or [125I]DOI for 5-HT2C) and varying concentrations of the unlabeled test compound (e.g., this compound or a 2C-X compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Inositol (B14025) Monophosphate (IP1) Functional Assays
These assays are used to measure the functional potency (EC50) of a compound as an agonist at Gq-coupled receptors, such as the 5-HT2A and 5-HT2C receptors.
-
Cell Culture: Cells stably expressing the target receptor (e.g., human 5-HT2A or 5-HT2C) are cultured in appropriate media.
-
Stimulation: The cells are stimulated with varying concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate (IP1).
-
Lysis and Detection: The cells are lysed, and the accumulated IP1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
Data Analysis: The data are used to generate a dose-response curve, from which the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined.
Mandatory Visualizations
Signaling Pathway
Caption: 5-HT2A Receptor Signaling Pathway.
Experimental Workflows
Caption: Experimental Workflows for In Vitro Assays.
References
A Comparative Analysis of CYB210010 and Ketamine on Gene Expression in the Prefrontal Cortex
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data on the efficacy of CYB210010 and ketamine in modulating gene expression, with a focus on genes implicated in neuroplasticity. The information is intended to inform research and development in the field of neuropsychiatric therapeutics.
Introduction
This compound is a novel, potent, and long-acting serotonin (B10506) 5-HT2A receptor agonist, while ketamine is a well-established N-methyl-D-aspartate (NMDA) receptor antagonist. Both compounds have shown potential in treating neuropsychiatric disorders and are known to induce changes in gene expression that are thought to underlie their therapeutic effects. This guide summarizes the available preclinical data on their distinct and overlapping effects on the expression of key neuroplasticity-related genes in the prefrontal cortex.
Mechanism of Action
This compound exerts its effects primarily through the activation of the serotonin 5-HT2A receptor.[1][2][3] This G-protein coupled receptor is predominantly coupled to the Gq/11 signaling pathway, which, upon activation, initiates a cascade of intracellular events.
Ketamine , in contrast, is a non-competitive antagonist of the NMDA receptor.[4][5][6] Its mechanism of action involves the blockade of NMDA receptors on GABAergic interneurons, leading to a surge of glutamate (B1630785) in the synapse. This glutamate surge then activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering downstream signaling pathways that are crucial for synaptic plasticity.
Signaling Pathways
The distinct mechanisms of action of this compound and ketamine translate into the activation of different primary signaling pathways, although they may converge on some downstream effectors.
This compound Signaling Pathway
The activation of the 5-HT2A receptor by this compound initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events can lead to the modulation of various downstream targets, including those involved in gene expression and neuroplasticity, such as the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (B549165) (mTOR) pathways.[7]
Ketamine Signaling Pathway
Ketamine's blockade of NMDA receptors on inhibitory interneurons disinhibits pyramidal neurons, leading to a glutamate surge. This glutamate activates AMPA receptors, causing membrane depolarization and calcium influx. This influx, in turn, activates multiple downstream pathways, most notably the BDNF-TrkB and mTOR signaling cascades, which are critical for protein synthesis and synaptic plasticity.[4][5][6][8][9]
Efficacy Comparison on Gene Expression
A preclinical study directly compared the effects of this compound and ketamine on the expression of neuroplasticity-related genes in the mouse frontal cortex. While the full quantitative data from this head-to-head comparison is not publicly available, the study provides valuable qualitative insights.
Table 1: Summary of Effects on Neuroplasticity-Related Gene Expression in the Frontal Cortex
| Gene | This compound (3 mg/kg) | Ketamine (10 mg/kg) |
| BDNF (Brain-Derived Neurotrophic Factor) | Increased mRNA levels | Variable effects reported; acute administration may increase expression, while chronic administration can lead to decreases or no change.[9] |
| Homer1 (Homer protein homolog 1) | Increased mRNA levels | Limited direct data; known to be involved in synaptic plasticity and glutamate receptor signaling, which are modulated by ketamine. |
| EGR2 (Early Growth Response 2) | Increased mRNA levels | Limited direct data; as an immediate early gene, its expression is likely modulated by the neuronal activation induced by ketamine. |
Note: The information for ketamine is compiled from multiple studies, as direct comparative quantitative data for these specific genes from the head-to-head study is not available.
Experimental Protocols
The following outlines a general methodology for assessing drug-induced changes in gene expression in the mouse brain, based on standard preclinical research practices.
Experimental Workflow
1. Animal Models and Dosing:
-
Species: C57BL/6 mice are commonly used.
-
Groups: Animals are typically divided into three groups: vehicle control, this compound-treated, and ketamine-treated.
-
Dosing:
-
This compound is administered subcutaneously (SC) at a dose of 3 mg/kg.
-
Ketamine is administered intraperitoneally (IP) at a dose of 10 mg/kg.
-
The vehicle control group receives a corresponding volume of the vehicle solution.
-
2. Tissue Collection:
-
Animals are euthanized at a specific time point post-dosing, typically 2 hours, to capture changes in gene expression.
-
The brain is rapidly extracted and placed in an ice-cold buffer.
-
The frontal cortex is dissected and immediately flash-frozen in liquid nitrogen or stored in an RNA stabilization solution to prevent RNA degradation.
3. RNA Extraction and Quantification:
-
Total RNA is extracted from the frontal cortex tissue using a commercially available RNA isolation kit following the manufacturer's protocol.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 and 280 nm.
-
RNA integrity is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN).
4. Gene Expression Analysis:
-
Reverse Transcription: An equal amount of high-quality RNA from each sample is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative Polymerase Chain Reaction (qPCR): The expression levels of the target genes (e.g., BDNF, Homer1, EGR2) and one or more housekeeping genes (for normalization) are quantified using real-time qPCR with specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing the data to the expression of the housekeeping genes. Statistical significance between the groups is determined using appropriate statistical tests, such as a one-way ANOVA followed by post-hoc tests.
Conclusion
The available preclinical data suggests that both this compound and ketamine modulate the expression of genes critical for neuroplasticity in the prefrontal cortex, a brain region implicated in the pathophysiology of several neuropsychiatric disorders. This compound, a 5-HT2A receptor agonist, appears to induce a targeted increase in the expression of BDNF, Homer1, and EGR2. Ketamine, an NMDA receptor antagonist, has a broader and more complex impact on gene expression, with reported effects on a wider range of genes, and the direction of change for specific genes like BDNF can vary across studies.
The more selective and potentially more predictable effect of this compound on these key neuroplasticity-related genes warrants further investigation. Future studies providing direct, quantitative comparisons of the dose-response and time-course effects of these two compounds on whole-genome expression will be crucial for a more comprehensive understanding of their therapeutic potential and for guiding the development of next-generation neuropsychiatric treatments.
References
- 1. owl.fish.washington.edu [owl.fish.washington.edu]
- 2. A targeted gene expression platform allows for rapid analysis of chemical-induced antioxidant mRNA expression in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Gene Expression Changes in GABAA Receptors and Cognition Following Chronic Ketamine Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of DNA microarray results with quantitative gene expression platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ketamine-induced changes in plasma brain-derived neurotrophic factor (BDNF) levels are associated with the resting-state functional connectivity of the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Brain-derived neurotrophic factor (BDNF) changes in rodent models of schizophrenia induced by ketamine: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Long-Acting Effects of CYB210010: A Comparative Analysis Against Other Psychedelics
For Immediate Release
DUBLIN, Ireland – [Current Date] – Cybin Inc. (NYSE American:CYBN) (Cboe CA:CYBN), a clinical-stage biopharmaceutical company, today released a comprehensive guide comparing the long-acting effects of its novel psychedelic compound, CYB210010, with other well-known psychedelics, psilocybin and N,N-Dimethyltryptamine (DMT). This document is intended for researchers, scientists, and drug development professionals, providing objective, data-driven insights into the pharmacodynamic and pharmacokinetic profiles of these compounds.
Executive Summary
This compound is a potent and selective serotonin (B10506) 5-HT2A and 5-HT2C receptor agonist that has demonstrated a significantly prolonged duration of action in preclinical studies compared to traditional psychedelics like psilocybin and DMT.[1][2][3] This extended effect, observed through a robust and enduring head-twitch response (HTR) in mice, suggests a potential for therapeutic applications requiring sustained psychedelic effects with a favorable pharmacokinetic profile, including oral bioavailability.[1][2][3][4] This guide presents a comparative summary of key preclinical data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.
Comparative Data Overview
The following table summarizes the key pharmacodynamic and pharmacokinetic parameters of this compound, psilocybin, and DMT, derived from preclinical studies in mice.
| Parameter | This compound | Psilocybin | DMT |
| Primary Mechanism of Action | 5-HT2A and 5-HT2C Receptor Agonist[1][2][3] | 5-HT2A Receptor Agonist (via active metabolite psilocin)[5] | 5-HT2A Receptor Agonist[6] |
| Receptor Potency (EC50 at 5-HT2A) | 4.1 nM[1] | In the low nanomolar range for psilocin | In the low nanomolar range |
| Head-Twitch Response (HTR) Duration in Mice | Robust and enduring[1] | Peaks at 10-15 minutes, returns to baseline within the session[7] | Brief duration of action[8][9] |
| Route of Administration in Preclinical Studies | Subcutaneous (SC) and Oral (PO)[1][2] | Intraperitoneal (IP) and Oral (PO) | Intraperitoneal (IP) and Intravenous (IV) |
| Oral Bioavailability | Orally bioavailable in mouse, rat, and dog[2][3] | Psilocin is orally bioavailable[5] | Not orally active without a MAOI[6] |
| Brain Penetration | High brain-to-plasma ratio (>15 in rats)[2] | Psilocin readily crosses the blood-brain barrier[6] | Rapidly crosses the blood-brain barrier |
| Elimination Half-life (in mice) | Not explicitly stated, but pharmacodynamic effects are long-lasting | Psilocin: ~1 hour[6] | Very short, in the order of minutes |
Experimental Protocols
Head-Twitch Response (HTR) Assay for Long-Acting Effects
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is used to assess the hallucinogenic potential of psychedelic compounds.[10] To evaluate the long-acting effects of this compound, a modified, extended-duration HTR protocol is employed.
Objective: To compare the onset, peak, and duration of the HTR induced by this compound, psilocybin, and DMT.
Animals: Male C57BL/6J mice are used, as they are a standard model for this assay.[10]
Drug Administration:
-
This compound: Administered subcutaneously (SC) or orally (PO) at doses ranging from 0.1 to 3 mg/kg.[3]
-
Psilocybin: Administered intraperitoneally (IP) at a standard dose known to elicit a robust HTR.
-
DMT: Administered intraperitoneally (IP) at a standard dose.
Procedure:
-
Animals are habituated to the testing environment, which consists of a clear cylindrical observation chamber.
-
Following drug administration, mice are placed individually into the chambers.
-
Head twitches, defined as rapid, involuntary side-to-side head movements, are recorded continuously for an extended period (e.g., up to 8 hours) using a video camera mounted above the chamber. For more precise quantification, a magnetometer-based system can be used where a small magnet is implanted on the mouse's head, and its movement is detected by a surrounding coil.[11][12][13]
-
The number of head twitches is quantified in discrete time bins (e.g., 5-minute intervals) to generate a time-course of the drug's effect.
-
Data is analyzed to determine the time to onset of HTR, the time to peak effect, and the total duration of the response.
Signaling Pathways and Experimental Workflow
5-HT2A Receptor Signaling Pathway
Psychedelics such as this compound, psilocybin, and DMT exert their effects primarily through the activation of the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR). Upon binding of an agonist, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The two primary pathways implicated are the Gq/11 pathway and the β-arrestin pathway.[14] The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and activation of protein kinase C (PKC). The β-arrestin pathway is involved in receptor desensitization and internalization, as well as initiating its own distinct signaling cascades.
Comparative Experimental Workflow
The following diagram illustrates the workflow for the comparative analysis of this compound, psilocybin, and DMT.
Conclusion
The preclinical data strongly suggest that this compound possesses a significantly longer duration of action compared to psilocybin and DMT, as evidenced by the sustained head-twitch response in mice. Its oral bioavailability and high brain penetration further position it as a promising candidate for further development in psychiatric and neurological disorders where a prolonged psychedelic effect may be therapeutically advantageous. Future studies will continue to elucidate the full therapeutic potential of this compound.
References
- 1. cybin.com [cybin.com]
- 2. CYB-210010 is long-acting serotonin 5-HT2A receptor agonist | BioWorld [bioworld.com]
- 3. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of this compound: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cybin - Cybin Announces Publication of Research Manuscript in the Journal of Medicinal Chemistry [ir.cybin.com]
- 5. Psilocin - Wikipedia [en.wikipedia.org]
- 6. Three Naturally-Occurring Psychedelics and Their Significance in the Treatment of Mental Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. digitalwolfgram.widener.edu [digitalwolfgram.widener.edu]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Head-twitch response - Wikipedia [en.wikipedia.org]
- 11. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tickling the Serotonin Switch: Psychedelic Pathways Make the Mouse Head Twitch - OPEN Foundation [open-foundation.org]
Comparative Pharmacokinetics of CYB210010 in Rodent Strains: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of CYB210010, a novel, potent, and long-acting serotonin (B10506) 5-HT2A receptor agonist, across different rodent species. The data presented is compiled from preclinical studies and is intended to inform further research and development of this compound.
Executive Summary
This compound exhibits favorable pharmacokinetic characteristics in both mice (C57BL/6) and rats (Wistar), demonstrating oral bioavailability and significant brain penetration. This guide summarizes the key pharmacokinetic parameters, details the experimental methodologies used in these foundational studies, and provides visual representations of the experimental workflow and proposed metabolic pathways. No public data is currently available on the pharmacokinetics of this compound in other rodent strains such as guinea pigs.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the mean pharmacokinetic parameters of this compound in mice and rats following various routes of administration.
Table 1: Pharmacokinetics of this compound in C57BL/6 Mice (3 mg/kg)
| Parameter | Subcutaneous (SC) | Oral (PO) |
| Cmax (ng/mL) | 283 | 86 |
| Tmax (h) | 0.5 | 1.0 |
| AUC (0-t) (ngh/mL) | 639 | 434 |
| Half-life (t½) (h) | 2.5 | 3.1 |
| Brain Cmax (ng/g) | 4560 | 1380 |
| Brain Tmax (h) | 1.0 | 2.0 |
| Brain AUC (0-t) (ngh/g) | 21700 | 12400 |
| Brain/Plasma Ratio (AUC) | ~34 | ~29 |
Table 2: Pharmacokinetics of this compound in Wistar Rats
| Parameter | Intravenous (IV) (1 mg/kg) | Oral (PO) (5 mg/kg) |
| Cmax (ng/mL) | 234 | 101 |
| Tmax (h) | 0.08 | 2.0 |
| AUC (0-inf) (ngh/mL) | 321 | 865 |
| Half-life (t½) (h) | 2.8 | 3.9 |
| Oral Bioavailability (%) | - | 54 |
| Brain Cmax (ng/g) | 4120 | 1870 |
| Brain Tmax (h) | 0.5 | 4.0 |
| Brain AUC (0-inf) (ngh/g) | 9980 | 16600 |
| Brain/Plasma Ratio (AUC) | ~31 | ~19 |
Experimental Protocols
The data presented in this guide is based on the methodologies described in the primary literature.
1. Animal Models:
-
Mice: Male C57BL/6 mice were used for the pharmacokinetic studies.
-
Rats: Male Wistar rats were utilized for the pharmacokinetic evaluations.
2. Dosing:
-
Mice: this compound was administered via subcutaneous (SC) and oral (PO) gavage at a dose of 3 mg/kg.
-
Rats: For intravenous (IV) administration, a dose of 1 mg/kg was used. For oral administration, a dose of 5 mg/kg was given by gavage.
3. Sample Collection:
-
Serial blood samples were collected from the animals at various time points post-administration.
-
For brain tissue analysis, animals were euthanized at corresponding time points, and brains were collected.
4. Bioanalytical Method:
-
Concentrations of this compound in plasma and brain homogenates were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½) were calculated using non-compartmental analysis.
-
Oral bioavailability (F%) was calculated as (AUCoral/AUCIV) × (DoseIV/Doseoral) × 100.
-
The brain-to-plasma ratio was calculated based on the ratio of the AUC in the brain to the AUC in the plasma.
Mandatory Visualization
Caption: Experimental workflow for the comparative pharmacokinetic study of this compound.
Caption: Proposed metabolic pathways of this compound in rodents.
Comparative Analysis of CYB210010 Specificity for 5-HT2A over 5-HT2C Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CYB210010's specificity for the serotonin (B10506) 5-HT2A receptor over the 5-HT2C receptor. The following sections present quantitative data, experimental methodologies, and visual diagrams to offer a comprehensive assessment for research and drug development applications.
Quantitative Data Summary
The following table summarizes the in vitro functional potency of this compound at human 5-HT2A, 5-HT2B, and 5-HT2C receptors. For comparative purposes, binding affinities of established reference compounds for 5-HT2A and 5-HT2C receptors are also included.
| Compound | 5-HT2A EC50 (nM) | 5-HT2C EC50 (nM) | 5-HT2B EC50 (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Selectivity (5-HT2C/5-HT2A) |
| This compound | 4.1 [1] | 7.3 [1] | 88 [1] | - | - | 1.78 |
| Ketanserin | - | - | - | 0.75 - 1.1[2][3] | - | - |
| DOI | - | - | - | 0.27[2] | - | - |
| Mesulergine | - | - | - | - | 13.5[2] | - |
| Serotonin | - | - | - | 10[2] | - | - |
EC50 values represent the concentration of the compound that elicits a half-maximal response in a functional assay. Ki values represent the inhibition constant in a binding assay. A lower value indicates higher potency/affinity. The selectivity ratio is calculated from the EC50 values (EC50 at 5-HT2C / EC50 at 5-HT2A). A value greater than 1 indicates selectivity for the 5-HT2A receptor.
Based on the available functional data, this compound demonstrates high potency at both 5-HT2A and 5-HT2C receptors, with a slight preference for the 5-HT2A receptor.[1][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established techniques for assessing ligand-receptor interactions.
1. Radioligand Binding Assay (for determining Ki values)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., human recombinant 5-HT2A or 5-HT2C).
-
Radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]-mesulergine for 5-HT2C).[5]
-
Test compound (this compound or comparators) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer).
-
96-well filter plates.[6]
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the 96-well plates.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The unbound radioligand is separated from the membrane-bound radioligand by rapid filtration through the filter plates.
-
The filters are washed to remove any remaining unbound ligand.
-
Scintillation cocktail is added to each well, and the radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. Inositol (B14025) Phosphate (IP1) Accumulation Assay (for determining EC50 values)
This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as 5-HT2A and 5-HT2C, by quantifying the accumulation of a downstream signaling molecule, inositol monophosphate (IP1).
-
Materials:
-
Cells stably expressing the target receptor (e.g., HEK293 cells with human 5-HT2A or 5-HT2C).
-
Test compound (this compound) at various concentrations.
-
Assay buffer containing LiCl (to inhibit the breakdown of IP1).
-
IP1 detection kit (e.g., HTRF-based assay).
-
Microplate reader.
-
-
Procedure:
-
Cells are plated in 96-well plates and allowed to adhere.
-
The cells are then stimulated with varying concentrations of the test compound in the presence of LiCl.
-
After an incubation period, the cells are lysed.
-
The amount of accumulated IP1 in the cell lysate is quantified using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF).
-
The concentration of the test compound that produces a half-maximal accumulation of IP1 (EC50) is determined from the dose-response curve.
-
3. Calcium Flux Assay (Alternative Functional Assay)
As 5-HT2A and 5-HT2C receptors are Gq-coupled, their activation leads to an increase in intracellular calcium levels. This can be measured using a calcium-sensitive fluorescent dye.[7][8]
-
Materials:
-
Procedure:
-
Cells are loaded with the calcium-sensitive dye.
-
The cells are then exposed to different concentrations of the test compound.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.[9]
-
The EC50 value is determined from the dose-response curve of the peak fluorescence change.
-
Visualizations
Signaling Pathway of 5-HT2A and 5-HT2C Receptors
The following diagram illustrates the canonical Gq-coupled signaling pathway activated by both 5-HT2A and 5-HT2C receptors.
Caption: Gq signaling pathway for 5-HT2A/2C receptors.
Experimental Workflow for Assessing Receptor Specificity
This diagram outlines a typical workflow for determining the specificity of a compound like this compound.
Caption: Workflow for receptor specificity assessment.
References
- 1. cybin.com [cybin.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of this compound: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. bu.edu [bu.edu]
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Reagents: Procedures for CYB210010
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for waste management is not only a matter of compliance but also a cornerstone of a safe working environment. This document provides a comprehensive guide to the proper disposal procedures for the hypothetical chemical compound CYB210010, based on established best practices for hazardous waste management in a laboratory setting.
Important Notice: No specific Safety Data Sheet (SDS) or disposal instructions for a compound designated "this compound" are publicly available. The following procedures are based on general guidelines for the disposal of hazardous chemicals. Always consult the specific SDS for any chemical you are working with and adhere to your institution's and local environmental regulations.
Summary of General Hazards and Precautions
Proper handling and disposal of any chemical substance begin with a thorough understanding of its potential hazards. The table below summarizes common hazard classifications and corresponding precautionary statements that are crucial for ensuring laboratory safety.
| Hazard Class | GHS Hazard Statement | Precautionary Statements (selected) |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. P362+P364: Take off contaminated clothing and wash it before reuse.[1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
| Environmental Hazards | H411: Toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. |
Experimental Protocols: General Chemical Waste Disposal
The following is a step-by-step guide for the safe disposal of chemical waste like this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, before handling any chemical waste.[2]
2. Waste Segregation and Collection:
-
Do not mix incompatible wastes.[3]
-
Collect waste this compound in a designated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure lid.
-
The label should clearly identify the contents as "Hazardous Waste," list the chemical name (this compound) and its approximate concentration and quantity.
3. Container Management:
-
Keep waste containers closed except when adding waste.[3]
-
Store waste containers in a designated, well-ventilated, and secure area, away from heat sources and direct sunlight.[1]
-
Use secondary containment for all liquid hazardous waste to prevent spills.[3]
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[2]
-
The first rinseate must be collected and disposed of as hazardous waste.[3] For highly toxic chemicals, the first three rinses must be collected.[3]
-
After thorough rinsing and air-drying, obliterate or remove the original label before disposing of the container as non-hazardous waste, in accordance with institutional policies.[3]
5. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and evacuate non-essential personnel.
-
Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.
-
Sweep up solid spills and place them in a suitable container for disposal.[4]
-
Do not let the chemical enter drains or waterways.[1]
-
Report any significant spills to your institution's Environmental Health and Safety (EHS) office.[3]
6. Arranging for Final Disposal:
-
Do not dispose of hazardous chemicals down the drain, by evaporation, or in the regular trash.[3]
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste container.[3]
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.
Caption: Decision workflow for chemical waste disposal.
References
Essential Safety and Handling Protocols for CYB210010
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of CYB210010, a potent and long-acting serotonin (B10506) 5-HT2 receptor agonist. Adherence to these guidelines is essential for ensuring laboratory safety and procedural integrity.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when working with this compound due to its potential hazards, which include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation[1]. The following table summarizes the required personal protective equipment.
| PPE Category | Specification | Purpose |
| Hand Protection | Impervious chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and irritation[1]. |
| Eye and Face Protection | Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations. | To protect against splashes and airborne particles that can cause serious eye irritation[1]. |
| Skin and Body Protection | A lab coat or other protective clothing to prevent skin exposure. | To prevent contamination of personal clothing and minimize skin contact[1]. |
| Respiratory Protection | To be used in a well-ventilated area. If dust formation is unavoidable, a NIOSH-approved respirator is recommended. | To prevent respiratory tract irritation[1]. |
Operational Plan: Step-by-Step Handling Protocol
Meticulous adherence to the following experimental workflow is crucial for both safety and experimental success.
1. Preparation:
-
Ensure that a designated and well-ventilated fume hood is available and operational.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary materials, including this compound, solvents, and experimental apparatus.
-
Don all required personal protective equipment as specified in the table above.
2. Handling and Use:
-
Conduct all manipulations of this compound within the certified fume hood.
-
Avoid the formation of dust and aerosols[1].
-
Do not eat, drink, or smoke in the designated handling area[1].
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn[1].
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent, inert material.
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable decontamination solution.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: All materials that have come into contact with this compound, including unused product, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.
-
Containerization: Collect all hazardous waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal service, in accordance with all local, state, and federal regulations[1]. Do not dispose of this compound down the drain or in general waste.
Experimental Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
